Product packaging for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one(Cat. No.:CAS No. 152943-33-4)

1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Cat. No.: B195634
CAS No.: 152943-33-4
M. Wt: 184.62 g/mol
InChI Key: PRVHLTNNKRCHGO-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Bupropion Related Compound C is Bupropion intermediate. It is Bupropion hydrochloride related impurity C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B195634 1-(3-Chlorophenyl)-2-hydroxypropan-1-one CAS No. 152943-33-4

Properties

IUPAC Name

1-(3-chlorophenyl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHLTNNKRCHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592793
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152943-33-4
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152943334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-2-HYDROXYPROPAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLG232MS8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidepressant medication Bupropion.[1][2] It is also classified as "Bupropion Related Compound C" in the United States Pharmacopeia (USP), highlighting its importance as a reference standard in the quality control and impurity profiling of Bupropion hydrochloride.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical data to support research and development activities.

Chemical and Physical Properties

This section summarizes the key physical and chemical identifiers for this compound. The available data is a mix of experimental and predicted values.

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 152943-33-4[4][5]
Molecular Formula C₉H₉ClO₂[4][5]
Molecular Weight 184.62 g/mol [4]
IUPAC Name This compound[4]
Synonyms USP Bupropion Related Compound C, Bupropion Impurity C[5][6]
Appearance Colorless to light greenish oil/liquid[7]
Physicochemical Properties
PropertyValueRemarksSource(s)
Boiling Point 301.7 ± 22.0 °CPredicted[5]
Density 1.253 ± 0.06 g/cm³Predicted[5]
pKa 12.71 ± 0.20Predicted[5]
XLogP3 2.3Computed[4]
Solubility Slightly soluble in chloroform and methanolExperimental[5]
Storage Temperature 2-8°C (Refrigerator) or -18°CExperimental[5][8]

Synthesis and Reactivity

This compound is a synthetic organic compound and its reactivity is characterized by the presence of a ketone, a secondary alcohol, and a chlorinated aromatic ring.

Synthesis Protocols

Protocol 1: Synthesis from 2-Bromo-3'-chloropropiophenone (Hydrolysis)

This method is adapted from a patented process for preparing related compounds.[9]

  • Materials:

    • 2-Bromo-3'-chloropropiophenone

    • Water

    • Sulfuric Acid

    • Benzyl triethylammonium chloride (Phase Transfer Catalyst)

    • Dichloromethane

    • n-Heptane

  • Procedure:

    • To a reaction vessel, add 2-bromo-3'-chloropropiophenone (1 equivalent), water, sulfuric acid (1 equivalent), and a catalytic amount of benzyl triethylammonium chloride.

    • Heat the mixture to 60°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and extract three times with dichloromethane.

    • Combine the organic phases, wash with water, and concentrate under reduced pressure.

    • The resulting residue is crystallized from n-heptane, filtered, and dried to yield this compound.

  • Reported Yield: 65% with an HPLC purity of 96.1%.[9]

Protocol 2: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol is for the synthesis of the (R)-enantiomer.[7]

  • Materials:

    • A precursor denoted as '9a' in the source literature

    • AD-mix-β

    • CH₃SO₂NH₂

    • tert-Butyl alcohol

    • Water

    • Sodium sulfite

    • Ether

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (EtOAc)

  • Procedure:

    • A mixture of AD-mix-β and CH₃SO₂NH₂ in a 1:1 solution of tert-butyl alcohol and water is cooled to 0°C.

    • The starting material '9a' is added to the cooled mixture.

    • The reaction mixture is stirred at 0°C for 16 hours.

    • Sodium sulfite is added, and the mixture is stirred for an additional hour.

    • The mixture is filtered through a Celite pad and washed with ether.

    • The filtrate is transferred to a separation funnel, and the lower aqueous layer is discarded.

    • The upper organic phase is separated, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent to give the title compound.

  • Reported Yield: 87% as a light greenish oil.[7]

Chemical Reactivity
  • Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione.[1]

  • Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[1]

Spectroscopic Data

¹H NMR Spectroscopy

The following ¹H NMR data is for the (R)-enantiomer, which is expected to be identical to the racemic compound.

  • Solvent: CDCl₃

  • Chemical Shifts (δ) in ppm:

    • 7.91 (s, 1H)

    • 7.80 (d, 1H, J = 7.8 Hz)

    • 7.62-7.57 (m, 1H)

    • 7.46 (t, 1H, J = 7.8 Hz)

    • 5.15-5.08 (m, 1H)

    • 3.68-3.65 (m, 1H)

    • 1.45 (d, 3H, J = 7.1 Hz)[7]

Mass Spectrometry
  • ESI-MS (for the (S)-enantiomer): m/z 185 [M+H]⁺

Role in Pharmaceutical Synthesis and Quality Control

This compound is a critical molecule in the manufacturing and quality assessment of Bupropion.

Intermediate in Bupropion Synthesis

The synthesis of Bupropion can proceed through the formation of this compound, which is then subjected to further reactions to introduce the tert-butylamino group.

Bupropion Related Compound C

As a known impurity in the synthesis of Bupropion, this compound is used as a certified reference material to ensure the purity and safety of the final drug product.[1] Its presence and quantity are monitored during quality control procedures.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthesis workflow for this compound.

Synthesis_Workflow A 2-Bromo-3'-chloropropiophenone B Hydrolysis (H₂O, H₂SO₄, Phase Transfer Catalyst) A->B C This compound B->C

Caption: Synthesis workflow for this compound.

Role in Bupropion Quality Control

This diagram shows the relationship between the starting material, the intermediate/impurity, and the final active pharmaceutical ingredient (API).

Bupropion_QC cluster_synthesis Bupropion Synthesis Pathway cluster_impurity Impurity Formation and Monitoring A 3'-Chloropropiophenone B Bromination A->B C 2-Bromo-3'-chloropropiophenone B->C D Amination with tert-butylamine C->D G Side Reaction or Incomplete Conversion C->G E Bupropion (API) D->E H Quality Control (e.g., HPLC) E->H F This compound (Bupropion Related Compound C) F->H G->F

Caption: Role of this compound in Bupropion QC.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Hazard Statement: H302: Harmful if swallowed.[4]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501.[4]

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

Conclusion

This compound is a vital compound in pharmaceutical manufacturing, particularly in the context of Bupropion production. This guide has summarized its key chemical properties, provided detailed synthesis protocols, and outlined its role in quality control, supported by visualizations. While much of the publicly available quantitative data is predicted, this document provides a solid foundation for researchers and professionals working with this chemical. For definitive quantitative analysis, experimental determination of physical and spectroscopic properties is recommended.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the manufacturing of bupropion and a significant compound in pharmaceutical research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: direct synthesis of the racemic mixture and stereoselective synthesis to yield specific enantiomers, which are crucial for pharmaceutical applications due to their differing biological activities.

Synthesis of Racemic this compound

The racemic form is often synthesized as a precursor, which can then be used as a mixture or be subjected to chiral resolution.

a) Hydrolysis of 2-Bromo-3'-chloropropiophenone: A common and straightforward method involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[4] This pathway is advantageous due to the commercial availability of the starting material.

b) Oxidation of 1-(3-chlorophenyl)propane-1,2-diol: Selective oxidation of the corresponding vicinal diol offers another route. This method's success hinges on the careful choice of oxidizing agents to prevent over-oxidation to the dicarbonyl compound.[5]

c) Ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane: Regioselective hydrolysis of the epoxide precursor provides a viable pathway to the desired α-hydroxy ketone.[5]

Stereoselective Synthesis of (R)- and (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

For many pharmaceutical applications, obtaining a single enantiomer with high purity is essential.

a) Asymmetric Dihydroxylation and Oxidation: This method involves the asymmetric dihydroxylation of a suitable alkene precursor, followed by selective oxidation. The Sharpless asymmetric dihydroxylation is a well-established method for creating chiral diols.

b) Asymmetric Catalytic Reduction of a Prochiral Diketone: A highly efficient method involves the asymmetric reduction of 1-(3-chlorophenyl)propane-1,2-dione using a chiral catalyst. This approach directly yields the desired enantiomer with high enantiomeric excess.[1][5]

c) Chiral Resolution of the Racemic Mixture: This classical method involves the separation of the racemic mixture into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[1]

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

Synthesis PathwayStarting MaterialKey Reagents/CatalystYield (%)Purity/Enantiomeric Excess (ee) (%)Reference
Hydrolysis2-Bromo-3'-chloropropiophenoneWater, Sulfuric Acid, Benzyltriethylammonium chloride6596.1 (HPLC)[4]
Asymmetric Dihydroxylation (Sharpless)(Z)-1-(3-chlorophenyl)-1-propeneAD-mix-β, CH₃SO₂NH₂87>98 (for the diol)[6]
Asymmetric Catalytic Reduction1-(3-Chlorophenyl)-1,2-diketone(S)-BINAP-RuCl₂, H₂8592[1]
Biocatalytic Reduction1-(3-Chlorophenyl)-1,2-diketoneL. brevis ADH90>99[1]
Chiral ResolutionRacemic this compound(S)-Mandelic acid65-70>98[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Hydrolysis of 2-Bromo-3'-chloropropiophenone
  • Reaction Setup: To a round-bottom flask, add 2-bromo-3'-chloropropiophenone (25 g, 0.1 mol), water (200 mL), sulfuric acid (10 g, 0.1 mol), and benzyltriethylammonium chloride (0.5 g).

  • Reaction Execution: Heat the mixture at 60°C for 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, extract the mixture three times with dichloromethane. Combine the organic phases, wash with water, and concentrate under reduced pressure.

  • Crystallization: Crystallize the residue from 100 mL of n-heptane, filter the solid, and dry to obtain this compound.[4]

Protocol 2: Asymmetric Dihydroxylation of (Z)-1-(3-chlorophenyl)-1-propene
  • Reaction Setup: In a flask, dissolve AD-mix-β (50.6 g) and methanesulfonamide (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (240 mL total). Cool the mixture to 0°C.

  • Reaction Execution: Add (Z)-1-(3-chlorophenyl)-1-propene (10 g, 0.036 mol) to the cooled mixture. Stir the reaction at 0°C for 16 hours.

  • Quenching: Add sodium sulfite (36 g) and stir for an additional hour.

  • Work-up and Purification: Filter the mixture through a Celite pad and wash with ether. Separate the aqueous and organic layers. Dry the organic layer with Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient.[6]

Protocol 3: Asymmetric Catalytic Reduction of 1-(3-Chlorophenyl)-1,2-diketone
  • Catalyst System: The catalytic system consists of (S)-BINAP-RuCl₂ (0.5 mol%).

  • Reaction Conditions: The reduction is carried out using hydrogen gas (50 psi) in methanol as the solvent at a temperature of 25°C.[1]

Protocol 4: Chiral Resolution using (S)-Mandelic Acid
  • Salt Formation: Treat the racemic mixture of this compound with a chiral resolving agent, such as (S)-mandelic acid (1.2 equivalents), in a 3:1 v/v mixture of ethanol and water.

  • Crystallization: Cool the solution to 4°C to allow for the fractional crystallization of the diastereomeric salts.

  • Separation: The diastereomeric salts exhibit different solubilities, enabling their separation by filtration.

  • Liberation of Enantiomer: The desired enantiomer is then liberated from the separated diastereomeric salt.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

hydrolysis_pathway start 2-Bromo-3'-chloropropiophenone hydrolysis Hydrolysis (H₂O, H₂SO₄, Phase Transfer Catalyst) start->hydrolysis product This compound (Racemic) hydrolysis->product asymmetric_reduction_pathway start 1-(3-Chlorophenyl)propane-1,2-dione reduction Asymmetric Catalytic Reduction ((S)-BINAP-RuCl₂, H₂) start->reduction product (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one reduction->product chiral_resolution_workflow racemate Racemic this compound add_resolver Add Chiral Resolving Agent ((S)-Mandelic Acid) racemate->add_resolver diastereomers Formation of Diastereomeric Salts add_resolver->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation liberation_S Liberate (S)-Enantiomer separation->liberation_S liberation_R Liberate (R)-Enantiomer separation->liberation_R

References

Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of various pharmaceuticals. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis Pathways

There are three primary methodologies for the synthesis of this compound, each commencing from different starting materials and offering distinct advantages. The selection of a particular route may depend on factors such as the availability of precursors, desired stereochemistry, and scalability.

1. Multi-step Synthesis from Chlorobenzene: This classic and versatile route involves a three-step sequence starting with the Friedel-Crafts acylation of chlorobenzene, followed by α-bromination and subsequent hydrolysis.

2. Oxidation of a Diol Precursor: This pathway begins with the dihydroxylation of 3-chloro-α-methylstyrene to form the corresponding diol, which is then selectively oxidized to the target α-hydroxyketone. This route is particularly amenable to asymmetric synthesis.

3. Selective Reduction of a Diketone: This approach involves the synthesis of the α-diketone, 1-(3-chlorophenyl)propane-1,2-dione, which is then selectively reduced to yield this compound.

Pathway 1: Synthesis from Chlorobenzene

This pathway is a robust and well-established method for the preparation of this compound.

Chlorobenzene Chlorobenzene Step1 Friedel-Crafts Acylation Chlorobenzene->Step1 PropanoylChloride Propanoyl Chloride / Propanoic Anhydride PropanoylChloride->Step1 AlCl3 AlCl₃ AlCl3->Step1 Catalyst Chloropropiophenone 3'-Chloropropiophenone Step1->Chloropropiophenone Step2 α-Bromination Chloropropiophenone->Step2 Bromine Bromine (Br₂) / NBS Bromine->Step2 BromoChloropropiophenone 2-Bromo-1-(3-chlorophenyl) propan-1-one Step2->BromoChloropropiophenone Step3 Hydrolysis BromoChloropropiophenone->Step3 H2O H₂O / Base H2O->Step3 FinalProduct This compound Step3->FinalProduct

Diagram 1: Synthesis from Chlorobenzene.
Starting Materials for Pathway 1

Starting MaterialStructureKey Considerations
ChlorobenzeneReadily available aromatic substrate.
Propanoyl Chloride or Propanoic AnhydrideAcylating agent for the Friedel-Crafts reaction.
Aluminum Chloride (AlCl₃)AlCl₃Lewis acid catalyst for the Friedel-Crafts acylation. Must be anhydrous.
Bromine (Br₂) or N-Bromosuccinimide (NBS)Brominating agent for the α-bromination step.
Experimental Protocols for Pathway 1

Step 1: Friedel-Crafts Acylation to 3'-Chloropropiophenone

  • To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propanoyl chloride or propanoic anhydride dropwise at 0°C under an inert atmosphere.

  • Add chlorobenzene to the mixture and allow the reaction to warm to room temperature.

  • Stir the reaction mixture until completion, monitored by TLC or GC.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain 3'-chloropropiophenone.

Step 2: α-Bromination to 2-Bromo-1-(3-chlorophenyl)propan-1-one

  • Dissolve 3'-chloropropiophenone in a suitable solvent such as glacial acetic acid or chloroform.

  • Add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise or dropwise at a controlled temperature (typically 0-10°C)[1].

  • Stir the reaction mixture until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 3: Hydrolysis to this compound

  • Suspend 2-bromo-1-(3-chlorophenyl)propan-1-one in a mixture of water and a co-solvent like ethanol or acetone.

  • Add a base (e.g., sodium hydroxide or sodium bicarbonate) and heat the mixture to reflux. A temperature of around 60°C for 4 hours in a water/ethanol mixture has been reported to be effective[2].

  • Monitor the reaction for completion.

  • After cooling, extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield this compound. A patent describes a process with a yield of 65% and HPLC purity of 96.1%[3].

Quantitative Data for Pathway 1
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Chlorobenzene, Propanoyl ChlorideAlCl₃Dichloromethane0 to RT-High
2 3'-ChloropropiophenoneBromineAcetic Acid0-10-72-80[1]
3 2-Bromo-1-(3-chlorophenyl)propan-1-oneNaOH/H₂OEthanol/Water~604~65[3]

Pathway 2: Oxidation of 1-(3-Chlorophenyl)propane-1,2-diol

This pathway offers a route to the target molecule via a diol intermediate, which can be synthesized enantioselectively.

Styrene 3-Chloro-α-methylstyrene Step1 Dihydroxylation Styrene->Step1 DihydroxylationReagent OsO₄/NMO or AD-mix DihydroxylationReagent->Step1 Diol 1-(3-Chlorophenyl)propane-1,2-diol Step1->Diol Step2 Selective Oxidation Diol->Step2 Oxidant Selective Oxidant (e.g., Swern) Oxidant->Step2 FinalProduct This compound Step2->FinalProduct

Diagram 2: Oxidation of a Diol Precursor.
Starting Materials for Pathway 2

Starting MaterialStructureKey Considerations
3-Chloro-α-methylstyreneThe alkene precursor for dihydroxylation.
Osmium Tetroxide (OsO₄) / N-Methylmorpholine N-oxide (NMO)-Reagents for syn-dihydroxylation.
AD-mix-α or AD-mix-β-Commercially available reagents for asymmetric dihydroxylation[4][5].
Selective Oxidizing Agent-e.g., for Swern oxidation: Oxalyl chloride, DMSO, Triethylamine.
Experimental Protocols for Pathway 2

Step 1: Dihydroxylation to 1-(3-Chlorophenyl)propane-1,2-diol

  • For Racemic Diol:

    • Dissolve 3-chloro-α-methylstyrene in a suitable solvent system (e.g., acetone/water).

    • Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with sodium sulfite.

    • Extract the product, dry the organic layer, and concentrate to obtain the diol.

  • For Enantiomerically Enriched Diol (Sharpless Asymmetric Dihydroxylation):

    • In a round-bottomed flask, prepare a mixture of tert-butyl alcohol and water.

    • Add AD-mix-α or AD-mix-β and stir until two clear phases are formed.

    • Cool the mixture to 0°C and add 3-chloro-α-methylstyrene.

    • Stir vigorously at 0°C or room temperature for the recommended time (e.g., 24 hours)[1].

    • Quench the reaction by adding sodium sulfite and stir for an additional hour.

    • Work-up the reaction mixture by extracting with an organic solvent.

    • Purify the product to obtain the chiral diol.

Step 2: Selective Oxidation to this compound

  • Swern Oxidation (a potential method):

    • Prepare a solution of oxalyl chloride in anhydrous dichloromethane at low temperature (-78°C).

    • Add dimethyl sulfoxide (DMSO) dropwise to the solution.

    • Add a solution of 1-(3-chlorophenyl)propane-1,2-diol in dichloromethane.

    • Stir for a period, then add triethylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature.

    • Quench with water and perform an aqueous work-up.

    • Purify the crude product by chromatography to isolate this compound.

Quantitative Data for Pathway 2
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 (Asymmetric) 3-Chloro-α-methylstyreneAD-mixt-BuOH/H₂O0 to RT24High
2 (Swern) 1-(3-Chlorophenyl)propane-1,2-diolOxalyl chloride, DMSO, Et₃NDichloromethane-78 to RT-Generally high

Pathway 3: Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione

This route involves the preparation of an α-diketone followed by its selective reduction.

Chloropropiophenone 3'-Chloropropiophenone Step1 Oxidation Chloropropiophenone->Step1 Oxidant Oxidizing Agent (e.g., SeO₂) Oxidant->Step1 Dione 1-(3-Chlorophenyl)propane-1,2-dione Step1->Dione Step2 Selective Reduction Dione->Step2 ReducingAgent Selective Reducing Agent (e.g., Zn/NH₄Cl) ReducingAgent->Step2 FinalProduct This compound Step2->FinalProduct

Diagram 3: Selective Reduction of a Diketone.
Starting Materials for Pathway 3

Starting MaterialStructureKey Considerations
3'-ChloropropiophenoneCan be synthesized via Friedel-Crafts acylation as in Pathway 1.
Oxidizing Agent-e.g., Selenium dioxide (SeO₂) for the oxidation of the α-methylene group.
Selective Reducing Agent-e.g., Zinc dust and ammonium chloride for the reduction of one carbonyl group[6].
Experimental Protocols for Pathway 3

Step 1: Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione

  • Dissolve 3'-chloropropiophenone in a suitable solvent such as aqueous dioxane.

  • Add a stoichiometric amount of an oxidizing agent like selenium dioxide.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture and filter to remove selenium metal.

  • Extract the product from the filtrate and purify to obtain 1-(3-chlorophenyl)propane-1,2-dione.

Step 2: Selective Reduction to this compound

  • Dissolve 1-(3-chlorophenyl)propane-1,2-dione in a solvent such as THF.

  • Prepare a saturated aqueous solution of ammonium chloride.

  • Add zinc dust to the solution of the dione, followed by the saturated ammonium chloride solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the reaction mixture and extract the product with an organic solvent.

  • Dry and concentrate the organic layer, and purify the residue by chromatography to yield this compound.

Quantitative Data for Pathway 3
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 3'-ChloropropiophenoneSeO₂Aqueous DioxaneReflux-Moderate to High
2 1-(3-Chlorophenyl)propane-1,2-dioneZn, NH₄ClTHF/H₂ORT-High

This guide provides a foundational understanding of the key synthetic strategies for this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the described protocols for their specific laboratory conditions and research objectives.

References

The Role of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one as a Key Intermediate in Bupropion Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, recognized as Bupropion Related Compound C by the United States Pharmacopeia (USP), in the synthesis of the widely prescribed antidepressant, bupropion. While the primary industrial synthesis of bupropion proceeds through a brominated intermediate, this hydroxylated compound emerges as a crucial entity, both as a key intermediate in alternative synthetic pathways and as a monitored impurity. This guide provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and the logical relationships between these chemical transformations.

Overview of Bupropion Synthesis and the Position of this compound

The conventional and most widely practiced synthesis of bupropion hydrochloride commences with the α-bromination of 3'-chloropropiophenone. The resulting 2-bromo-3'-chloropropiophenone is then subjected to nucleophilic substitution with tert-butylamine to afford bupropion, which is subsequently converted to its hydrochloride salt.

However, alternative synthetic strategies and the formation of process-related impurities highlight the importance of this compound. This α-hydroxy ketone can be formed through the hydrolysis of the 2-bromo-3'-chloropropiophenone intermediate. While its presence is often indicative of an impurity pathway, it also serves as a key starting material for an alternative, elegant synthesis of bupropion via a reductive amination strategy. This alternative route involves the conversion of the hydroxyl group to an amino group to form the bupropion backbone.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in bupropion synthesis, including the standard bromination-amination route and the formation of the hydroxy intermediate.

Table 1: Synthesis of 2-Bromo-3'-chloropropiophenone

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3'-ChloropropiophenoneBromine (Br₂)Dichloromethane (DCM)Room Temp.0.5>99[1]
3'-ChloropropiophenoneN-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TSA) / Acetonitrile60-65299.95[1]
3'-ChloropropiophenoneN-Bromosuccinimide (NBS)Ammonium Acetate / Ethyl AcetateReflux~1.2>97[2][3]

Table 2: Synthesis of Bupropion from 2-Bromo-3'-chloropropiophenone

Starting MaterialAmineSolventTemperature (°C)TimeYield (%)Reference
2-Bromo-3'-chloropropiophenonetert-ButylamineN-Methyl-2-pyrrolidone (NMP)601 h75-85 (overall)[4]
2-Bromo-3'-chloropropiophenonetert-ButylamineCyrene55-6020 min68 (overall)[2][3]
2-Bromo-3'-chloropropiophenonetert-ButylamineAcetonitrile/DMSO9020 min (flow)69 (overall)[5]

Table 3: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-3'-chloropropiophenoneWaterNot specified60565[6]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Standard Synthesis of Bupropion Hydrochloride

Protocol 3.1.1: α-Bromination of 3'-Chloropropiophenone [1]

  • To a stirred solution of 3'-chloropropiophenone (10.0 g, 59.3 mmol) in dichloromethane (50 mL) in a round-bottomed flask, add a 1.0 M solution of bromine in dichloromethane dropwise at room temperature until a persistent bromine color is observed.

  • Remove the residual dichloromethane and bromine under reduced pressure to afford 2-bromo-1-(3-chlorophenyl)propan-1-one as an oil. The product is typically used in the next step without further purification.

Protocol 3.1.2: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one [4]

  • To a stirred solution of 2-bromo-1-(3-chlorophenyl)propan-1-one (15.0 g, 60.6 mmol) in N-methyl-2-pyrrolidone (50 mL) in a round-bottomed flask, add tert-butylamine (6.64 g, 90.9 mmol).

  • Heat the mixture to 60 °C for 1 hour.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Add 25 mL of water and extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the ether extracts, wash with water (3 x 25 mL), and dry over anhydrous magnesium sulfate.

  • Bubble hydrogen chloride gas through the dried ether solution to precipitate bupropion hydrochloride.

  • Collect the solid by filtration and wash with diethyl ether to yield the final product.

Synthesis of the Intermediate: this compound

Protocol 3.2.1: Hydrolysis of 2-Bromo-3'-chloropropiophenone [6]

  • Heat a mixture of 2-bromo-3'-chloropropiophenone and water at 60 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Extract the reaction mixture with dichloromethane (3x).

  • Combine the organic phases, wash with water, and concentrate under reduced pressure.

  • Crystallize the residue from n-heptane to obtain this compound.

Alternative Synthesis of Bupropion via this compound

This pathway involves the reductive amination of the α-hydroxy ketone intermediate. While the specific experimental details from the primary literature by Amarante et al. are not publicly available, a general procedure for the reductive amination of an α-hydroxy ketone is presented below. This protocol is based on established methods for similar transformations.

Protocol 3.3.1: Reductive Amination of this compound (General Procedure)

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and tert-butylamine (1.5-2 equivalents) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours.

  • Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting amino alcohol, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, can be purified by column chromatography.

  • Oxidation to Bupropion: The purified amino alcohol is then oxidized to bupropion. A common method for this transformation is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

bupropion_synthesis reactant reactant intermediate intermediate product product impurity impurity start 3'-Chloropropiophenone bromo 2-Bromo-3'-chloropropiophenone start->bromo α-Bromination (Br₂ or NBS) bupropion Bupropion bromo->bupropion Amination (tert-Butylamine) hydroxy 1-(3-Chlorophenyl)-2- hydroxypropan-1-one bromo->hydroxy Hydrolysis bupropion_hcl Bupropion HCl bupropion->bupropion_hcl HCl amino_alcohol 2-(tert-Butylamino)-1- (3-chlorophenyl)propan-1-ol hydroxy->amino_alcohol Reductive Amination (tert-Butylamine, [H]) amino_alcohol->bupropion Oxidation

Caption: Synthetic pathways to bupropion, highlighting the main industrial route and an alternative pathway involving the this compound intermediate.

experimental_workflow step step process process output output start Start: 3'-Chloropropiophenone bromination Step 1: α-Bromination start->bromination hydrolysis_check Side Reaction: Hydrolysis bromination->hydrolysis_check Minor Pathway amination Step 2: Amination with tert-Butylamine bromination->amination Main Pathway hydroxy_intermediate Impurity/Intermediate: This compound hydrolysis_check->hydroxy_intermediate workup Step 3: Aqueous Work-up & Extraction amination->workup salt_formation Step 4: Salt Formation (HCl) workup->salt_formation final_product Final Product: Bupropion HCl salt_formation->final_product

Caption: Experimental workflow for the standard synthesis of bupropion, indicating the point of formation for the hydroxy intermediate.

Conclusion

This compound holds a multifaceted role in the chemical landscape of bupropion synthesis. While it is a recognized impurity arising from the hydrolysis of the brominated intermediate in the conventional synthetic route, it also represents a valuable precursor in an alternative and elegant synthetic approach. A thorough understanding of the formation and reactivity of this α-hydroxy ketone is paramount for process optimization, impurity profiling, and the development of novel synthetic strategies in the manufacturing of bupropion. This guide provides the foundational knowledge for researchers and professionals in the pharmaceutical industry to navigate the complexities of bupropion synthesis.

References

The Reactivity Profile of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key chemical intermediate and a significant impurity in the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid.[1][2] Its structure, featuring an α-hydroxy ketone moiety, a chiral center, and a 3-chlorophenyl group, dictates a rich and varied reactivity profile.[3][4] This technical guide provides a comprehensive overview of the synthesis, core reactions, and biological relevance of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical and biological pathways to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 152943-33-4[5]
Molecular Formula C₉H₉ClO₂[5]
Molecular Weight 184.62 g/mol [5]
IUPAC Name This compound[5]
Synonyms USP Bupropion Related Compound C[2][6]
Appearance Colorless Liquid[7]
Storage Temperature 2-8°C[3][8]

Core Reactivity

The reactivity of this compound is primarily governed by the interplay of its three key structural features: the ketone carbonyl group, the adjacent secondary hydroxyl group, and the electron-withdrawing 3-chlorophenyl ring.[3][4]

Oxidation

The secondary hydroxyl group can be readily oxidized to yield the corresponding α-diketone, 1-(3-chlorophenyl)propane-1,2-dione.[4] This transformation is a common reaction for α-hydroxy ketones and can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a notable reagent for this purpose, offering mild reaction conditions.[9]

Reduction

The ketone carbonyl group is susceptible to reduction, affording the vicinal diol, 1-(3-chlorophenyl)propane-1,2-diol.[4] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation, selectively reducing the ketone in the presence of other functional groups.[10]

Esterification

The secondary hydroxyl group can undergo esterification with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding esters. This reaction typically proceeds via nucleophilic acyl substitution.[11]

Etherification

The hydroxyl group can also be converted to an ether through reactions such as the Williamson ether synthesis.[12][13] This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[12][13]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic compound is through the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone.[14]

  • Reaction: Hydrolysis of an α-haloketone.

  • Reagents and Conditions:

    • 2-bromo-3'-chloropropiophenone

    • Aqueous solution of an acid (e.g., sulfuric acid) or a base.[14]

    • Optional: Phase transfer catalyst (e.g., benzyltriethylammonium chloride)[14]

    • Temperature: 20-100°C[14]

    • Reaction Time: 4-6 hours[14]

  • Work-up: Extraction with an organic solvent (e.g., dichloromethane), followed by washing, drying, and concentration. The crude product can be further purified by crystallization.[14]

  • Yield: A patent describes a yield of 74% with an HPLC purity of 98.3%.[14]

Enantioselective Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

An asymmetric dihydroxylation followed by oxidation provides a route to the enantiomerically enriched compound.[15]

  • Step 1: Asymmetric Dihydroxylation

    • Starting Material: (E)-1-(3-chlorophenyl)prop-1-ene

    • Reagents and Conditions:

      • AD-mix-β (a mixture containing a chiral ligand, potassium osmate, potassium ferricyanide, and potassium carbonate)[15]

      • Methanesulfonamide (CH₃SO₂NH₂)[15]

      • Solvent: tert-butyl alcohol and water (1:1)[15]

      • Temperature: 0°C[15]

      • Reaction Time: 16 hours[15]

    • Work-up: Quenching with sodium sulfite, filtration, extraction, drying, and concentration.[15]

  • Step 2: Oxidation (Implied from general principles of α-hydroxy ketone synthesis)

    • The resulting chiral diol would then be selectively oxidized to the desired α-hydroxy ketone.

  • Purification: Column chromatography on silica gel.[15]

  • Yield: 87% for the dihydroxylation step.[15]

  • Characterization of (R)-enantiomer:

    • ¹H NMR (CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[15]

Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione
  • Reaction: Oxidation of a secondary alcohol.

  • Reagents and Conditions:

    • This compound

    • Pyridinium chlorochromate (PCC)[14]

    • Solvent: Dichloromethane[14]

    • Temperature: 30 ± 5°C[14]

    • Reaction Time: 24 hours[14]

  • Work-up: Filtration, concentration, and purification by column chromatography.[14]

  • Yield: A patent reports a yield of 73% with an HPLC purity of 96.4%.[14]

Reduction to 1-(3-Chlorophenyl)propane-1,2-diol
  • Reaction: Reduction of a ketone.

  • Reagents and Conditions:

    • This compound

    • Sodium borohydride (NaBH₄)[4]

    • Solvent: Typically methanol or ethanol.

  • Work-up: Quenching of excess NaBH₄ with a weak acid, followed by extraction, drying, and solvent removal.

  • Note: This is a general procedure; specific yields for this substrate were not found in the searched literature.

Spectroscopic Data

The structural elucidation and purity assessment of this compound and its reaction products rely on various spectroscopic techniques.

TechniqueKey Features for this compoundSource(s)
¹H NMR Aromatic protons (multiplets), methine proton adjacent to hydroxyl and carbonyl groups (multiplet), methyl group protons (doublet), hydroxyl proton (broad singlet). For the (R)-enantiomer, specific shifts are reported.[15]
¹³C NMR Carbonyl carbon (~205 ppm), carbons of the 3-chlorophenyl ring, methine carbon bearing the hydroxyl group, methyl carbon.[2] (predicted)
Mass Spectrometry (MS) Molecular ion peak ([M+H]⁺ at m/z 185). Characteristic fragmentation includes the loss of the acetyl group and cleavage of the chlorophenyl ring.[2][4]
Infrared (IR) Spectroscopy Broad O-H stretching band due to the hydroxyl group, strong C=O stretching band for the ketone, C-Cl stretching, and aromatic C=C stretching bands.[4] (predicted)

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its relationship with Bupropion.[1][2] Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][16] It and its active metabolites block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][14] This modulation of noradrenergic and dopaminergic signaling is believed to be the primary mechanism behind its therapeutic effects in depression and smoking cessation.[1][3]

As an impurity and potential metabolite of Bupropion, the biological activity of this compound is of interest in understanding the overall pharmacological and toxicological profile of the parent drug.

Bupropion_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Postsynaptic_Neuron Postsynaptic Neuron Norepinephrine->Postsynaptic_Neuron Binds to receptors Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->Postsynaptic_Neuron Binds to receptors Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Therapeutic_Effects Therapeutic Effects (Antidepressant, Smoking Cessation) Postsynaptic_Neuron->Therapeutic_Effects

Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflows

The synthesis and purification of this compound often follow a structured workflow to ensure the desired product is obtained with high purity.

Synthesis_and_Purification_Workflow Start Starting Materials (e.g., 2-bromo-3'-chloropropiophenone) Reaction Chemical Reaction (e.g., Hydrolysis) Start->Reaction Workup Reaction Work-up (Extraction, Washing, Drying) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Pure 1-(3-Chlorophenyl)-2- hydroxypropan-1-one Purification->Pure_Product Analysis Characterization (NMR, MS, IR, HPLC) Pure_Product->Analysis Final_Product Final Product with Certificate of Analysis Analysis->Final_Product

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

This compound possesses a versatile reactivity profile centered around its α-hydroxy ketone functionality. Understanding its synthesis, characteristic reactions, and spectroscopic properties is crucial for its use as a chemical intermediate and for the quality control of pharmaceuticals like Bupropion. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related compounds. Further research into the specific biological activities of this molecule may provide deeper insights into the pharmacology of Bupropion and its metabolites.

References

Methodological & Application

Synthesis of Bupropion from 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the antidepressant drug bupropion from the key intermediate, 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. While the direct conversion of this α-hydroxy ketone to bupropion is not the most commonly cited synthetic route, this note outlines plausible and scientifically sound methodologies based on established organic chemistry principles, including a two-step approach involving the conversion of the hydroxyl group to a suitable leaving group, and a direct reductive amination.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a widely prescribed medication for the treatment of depression and as an aid for smoking cessation. The conventional synthesis of bupropion typically commences with the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine. The starting material of interest here, this compound, is structurally similar to the brominated intermediate and can be considered a valuable precursor. This document details two potential protocols for its conversion to bupropion.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the conversion of this compound to bupropion. The first is a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution. The second is a direct, one-pot reductive amination.

Synthesis_Pathway cluster_0 Protocol A: Two-Step Synthesis start 1-(3-Chlorophenyl)-2- hydroxypropan-1-one intermediate_A Intermediate (e.g., α-bromo or α-tosyl ketone) start->intermediate_A Activation of -OH group bupropion Bupropion start->bupropion Reductive Amination (tert-butylamine, reducing agent) intermediate_A->bupropion Nucleophilic Substitution (tert-butylamine) bupropion_hcl Bupropion HCl bupropion->bupropion_hcl Salt Formation (HCl)

Caption: Proposed synthetic pathways for bupropion from this compound.

Data Presentation

The following tables summarize the expected reagents, conditions, and potential outcomes for the proposed synthetic protocols. The quantitative data is based on typical yields and purities reported for analogous reactions in the scientific literature.

Table 1: Reagents and Conditions for Protocol A (Two-Step Synthesis)

StepReagent(s)SolventTemperature (°C)Reaction Time (h)
1. BrominationPhosphorus tribromide (PBr₃)Dichloromethane (DCM)0 to rt2-4
2. Aminationtert-ButylamineAcetonitrileReflux4-6
3. Salt FormationHCl in isopropanolIsopropanol0-51

Table 2: Reagents and Conditions for Protocol B (Reductive Amination)

StepReagent(s)SolventTemperature (°C)Reaction Time (h)
1. Reductive Aminationtert-Butylamine, Titanium(IV) chloride (TiCl₄), Sodium cyanoborohydride (NaBH₃CN)Dichloromethane (DCM)0 to rt20-24
2. Salt FormationHCl in isopropanolIsopropanol0-51

Table 3: Comparative Summary of Expected Yields and Purity

ProtocolIntermediateOverall Yield (%)Purity (HPLC, %)
Protocol A2-Bromo-1-(3-chlorophenyl)propan-1-one70-80>98
Protocol B(One-pot)60-70>97

Experimental Protocols

Protocol A: Two-Step Synthesis via α-Bromo Intermediate

This protocol first converts the hydroxyl group of the starting material into a bromide, a good leaving group, which is then displaced by tert-butylamine.

Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one.

Step 2: Synthesis of Bupropion

  • Dissolve the crude 2-bromo-1-(3-chlorophenyl)propan-1-one in acetonitrile.

  • Add an excess of tert-butylamine (3.0-4.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess tert-butylamine and its hydrobromide salt.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude bupropion free base.

Step 3: Formation of Bupropion Hydrochloride

  • Dissolve the crude bupropion free base in isopropanol.

  • Cool the solution to 0-5 °C.

  • Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic.

  • Stir the mixture for 1 hour at 0-5 °C to allow for complete precipitation.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain bupropion hydrochloride.

Protocol_A_Workflow start 1-(3-Chlorophenyl)-2- hydroxypropan-1-one step1 Bromination with PBr₃ in DCM start->step1 intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one step1->intermediate step2 Amination with tert-butylamine in Acetonitrile intermediate->step2 bupropion_base Bupropion (free base) step2->bupropion_base step3 Salt formation with HCl in Isopropanol bupropion_base->step3 final_product Bupropion HCl step3->final_product

Caption: Workflow for the two-step synthesis of bupropion (Protocol A).

Protocol B: One-Pot Reductive Amination

This protocol aims for a more direct conversion of the α-hydroxy ketone to bupropion in a single pot, utilizing a Lewis acid to facilitate the formation of an iminium intermediate, which is then reduced in situ.

Step 1: Synthesis of Bupropion via Reductive Amination

  • To a stirred solution of this compound (1.0 eq) and tert-butylamine (2.0-3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of titanium(IV) chloride (TiCl₄) in DCM (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the mixture back to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Let the reaction proceed at room temperature for 20-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Basify the mixture with an aqueous solution of sodium hydroxide.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude bupropion free base.

Step 2: Formation of Bupropion Hydrochloride

  • Follow the same procedure as Step 3 in Protocol A.

Protocol_B_Workflow start 1-(3-Chlorophenyl)-2- hydroxypropan-1-one step1 One-pot Reductive Amination (tert-butylamine, TiCl₄, NaBH₃CN in DCM) start->step1 bupropion_base Bupropion (free base) step1->bupropion_base step2 Salt formation with HCl in Isopropanol bupropion_base->step2 final_product Bupropion HCl step2->final_product

Caption: Workflow for the one-pot reductive amination of bupropion (Protocol B).

Concluding Remarks

The protocols outlined provide viable synthetic routes for the preparation of bupropion from this compound. Protocol A, the two-step synthesis, is a more traditional and potentially higher-yielding approach, relying on well-established reaction mechanisms. Protocol B, the one-pot reductive amination, offers a more streamlined process, potentially reducing overall synthesis time and waste generation. The choice of protocol may depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. It is recommended that both routes be optimized for reaction conditions to maximize yield and purity. Standard analytical techniques such as HPLC, NMR, and mass spectrometry should be employed to characterize all intermediates and the final product.

Application Notes & Protocols for the Quantification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key intermediate and a known impurity in the synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid.[1] Designated as Bupropion Related Compound C by the United States Pharmacopeia (USP), its monitoring and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in pharmaceutical samples are reversed-phase HPLC with UV detection and LC-MS/MS. HPLC-UV offers a robust and widely accessible method for routine quality control, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for trace-level impurity analysis and in complex matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of pharmaceutical impurities. While specific data for this compound is not extensively published, the tables provide representative values based on methods validated for the parent drug, bupropion, and its related substances.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank, placebo, and other related impurities

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Matrix EffectMinimal to no significant matrix effect observed

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a stability-indicating HPLC method for the quantification of this compound in bulk drug substances or finished pharmaceutical products.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard for this compound.

  • Acetonitrile (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Purified water (HPLC grade).

2. Chromatographic Conditions

  • Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 4.0) and acetonitrile in a suitable gradient or isocratic mode. A typical starting condition could be 75:25 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 252 nm.[3]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., bupropion hydrochloride bulk powder or crushed tablets) in the diluent to achieve a final concentration within the calibration range. This may involve sonication and filtration through a 0.45 µm filter.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is suitable for the trace-level quantification of this compound, for instance, in biological matrices or during forced degradation studies.

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reference standard for this compound.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (LC-MS grade).

  • Internal Standard (IS), if available (e.g., a stable isotope-labeled analog).

2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from the main active pharmaceutical ingredient and other impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor to product ion transition for this compound (e.g., m/z 185.0 -> [fragment ion]) and the internal standard. The specific fragment ions need to be determined through infusion and optimization experiments.

3. Preparation of Solutions

  • Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in methanol.

  • Calibration Standards: Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma or diluent).

  • Sample Preparation: For solid samples, follow the preparation as in Protocol 1. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.

4. Analysis Procedure

  • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards and sample extracts.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration from the calibration curve.

Visualization of Workflows and Relationships

Logical Workflow for Impurity Quantification

The following diagram illustrates the general workflow for the quantification of this compound as a pharmaceutical impurity.

impurity_quantification_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting ref_std Reference Standard Weighing stock_sol Stock Solution Preparation ref_std->stock_sol sample_prep Sample Weighing and Dissolution cal_std Calibration Standards Preparation hplc_uv HPLC-UV Analysis sample_prep->hplc_uv Inject Sample lcmsms LC-MS/MS Analysis sample_prep->lcmsms Inject Sample stock_sol->cal_std cal_std->hplc_uv cal_std->lcmsms peak_integration Peak Integration and Calibration hplc_uv->peak_integration lcmsms->peak_integration quantification Concentration Calculation peak_integration->quantification report Reporting and Documentation quantification->report bupropion_relationship cluster_synthesis Bupropion Synthesis cluster_degradation Bupropion Degradation precursors Starting Materials intermediate This compound (Impurity C) precursors->intermediate Side Reaction / Incomplete Conversion bupropion Bupropion API precursors->bupropion Main Reaction Pathway bupropion_api Bupropion API degradation_product This compound bupropion_api->degradation_product Degradation (e.g., photodegradation)

References

Application Note: HPLC-UV Method for the Analysis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. This compound is a known process impurity and key intermediate in the synthesis of Bupropion, an important pharmaceutical agent. The described method is suitable for purity testing, stability studies, and quality control of drug substances and formulations.

Introduction

This compound, also known as Bupropion Related Compound C, is a critical impurity that needs to be monitored and controlled during the manufacturing of Bupropion.[1][2][3] Its presence can impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is crucial for its accurate quantification. This document provides a comprehensive protocol for a reverse-phase HPLC-UV method designed for this purpose.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Bupropion Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC-UV instrument settings is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: HPLC-UV Chromatographic Conditions

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.04060
15.04060
15.17030
20.07030
Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water to prepare a 10 mM solution. Adjust the pH to 4.0 with diluted Orthophosphoric Acid. Filter the buffer through a 0.45 µm membrane filter before use.

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with the mobile phase (initial conditions: 70% A and 30% B) to prepare working standard solutions of desired concentrations for calibration.

Sample Solution Preparation: Accurately weigh a portion of the sample (e.g., drug substance or crushed tablets) containing approximately 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol and mix well. Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.999 over the concentration range of 0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) To be determined (typically < 0.05 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 0.15 µg/mL)
Specificity The peak for the analyte should be pure and well-resolved from other components.

Table 3: Summary of Method Validation Parameters

Data Presentation

The retention time for this compound under the specified conditions is expected to be around 8-10 minutes. The retention time of Bupropion is typically shorter.

CompoundExpected Retention Time (min)
Bupropion~ 6 - 8
This compound~ 8 - 10
Bupropion Related Compound FMay elute in close proximity

Table 4: Expected Retention Times

Visualizations

experimental_workflow prep Sample and Standard Preparation inject Injection of Sample/ Standard into HPLC prep->inject hplc HPLC System Setup (Column, Mobile Phase, etc.) hplc->inject separation Chromatographic Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc report Reporting of Results data_proc->report

Caption: Experimental workflow for the HPLC-UV analysis.

logical_relationship api Bupropion API hplc_method HPLC-UV Method api->hplc_method is analyzed by impurity_c This compound (Impurity C) impurity_c->hplc_method is analyzed by impurity_f Bupropion Related Compound F impurity_f->hplc_method is analyzed by separation Separation and Quantification hplc_method->separation qc Quality Control separation->qc

References

Enantioselective Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key chiral intermediate in the synthesis of various pharmaceuticals, including the antidepressant Bupropion. Three distinct and effective methodologies are presented: asymmetric transfer hydrogenation using a chiral ruthenium catalyst, biocatalytic reduction with an alcohol dehydrogenase, and a multi-step approach involving Sharpless asymmetric dihydroxylation. This guide offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction

Chiral α-hydroxy ketones are valuable building blocks in organic synthesis due to their prevalence in biologically active molecules. The stereocenter at the α-position to the carbonyl group is a critical determinant of a molecule's pharmacological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure α-hydroxy ketones is of significant interest to the pharmaceutical industry. This compound, in its (S)-enantiomeric form, is a crucial precursor for the synthesis of Bupropion. This document outlines and compares three powerful methods for the enantioselective synthesis of this important intermediate.

Comparative Data of Enantioselective Synthesis Methods

The following table summarizes the key quantitative data for the three described methods for the enantioselective synthesis of this compound.

MethodCatalyst/EnzymeStarting MaterialEnantiomeric Excess (ee%)Yield (%)Key Advantages
Asymmetric Transfer Hydrogenation(S)-BINAP-RuCl₂1-(3-Chlorophenyl)propane-1,2-dione>92~85High enantioselectivity and yield in a single step, well-established methodology.
Biocatalytic ReductionAlcohol Dehydrogenase (e.g., from Lactobacillus brevis)1-(3-Chlorophenyl)propane-1,2-dione>99HighExcellent enantioselectivity, mild reaction conditions, environmentally friendly.
Sharpless Asymmetric Dihydroxylation RouteAD-mix-β / OsO₄ (catalytic)1-(3-chlorophenyl)-1-propeneHigh (for diol)~87 (diol)Provides access to the (R)-enantiomer, high diastereoselectivity for the diol formation.

Method 1: Asymmetric Transfer Hydrogenation

This method involves the direct, enantioselective reduction of the prochiral precursor 1-(3-chlorophenyl)propane-1,2-dione using a well-defined chiral ruthenium catalyst. The (S)-BINAP-RuCl₂ complex is particularly effective in delivering the desired (S)-enantiomer with high selectivity and yield.

Experimental Workflow

cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve 1-(3-chlorophenyl)propane-1,2-dione in Methanol catalyst Add (S)-BINAP-RuCl₂ start->catalyst setup Transfer to Autoclave catalyst->setup pressurize Pressurize with H₂ gas (50 psi) setup->pressurize react Stir at 25 °C for 12-24 h pressurize->react depressurize Depressurize and vent H₂ react->depressurize concentrate Concentrate in vacuo depressurize->concentrate purify Purify by column chromatography concentrate->purify product (S)-1-(3-Chlorophenyl)-2- hydroxypropan-1-one purify->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Catalytic Cycle

The proposed mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation of ketones involves a metal-ligand bifunctional pathway where the hydride from the ruthenium center and a proton from the diamine ligand are transferred to the carbonyl group in a concerted manner.

Ru_H2 [RuH₂(S)-BINAP] TS Six-membered Transition State Ru_H2->TS + Substrate Substrate 1-(3-chlorophenyl)propane-1,2-dione Substrate->TS Product_complex [Ru(S)-BINAP]-(Product) TS->Product_complex Hydride and Proton Transfer Product_complex->Ru_H2 + H₂ - Product Product (S)-1-(3-Chlorophenyl)-2- hydroxypropan-1-one Product_complex->Product

Caption: Proposed Catalytic Cycle for Ru-BINAP Hydrogenation.

Detailed Protocol

Materials:

  • 1-(3-Chlorophenyl)propane-1,2-dione

  • (S)-BINAP-RuCl₂ (0.5 mol%)

  • Methanol (Anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave with stirring capabilities

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(3-chlorophenyl)propane-1,2-dione (1.0 eq) in anhydrous methanol.

  • To this solution, add (S)-BINAP-RuCl₂ (0.005 eq).

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 psi with hydrogen gas.

  • Stir the reaction mixture at 25 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC if possible.

  • Upon completion, carefully depressurize and vent the autoclave.

  • Remove the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantiomerically enriched (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Biocatalytic Reduction

This green chemistry approach utilizes an alcohol dehydrogenase (ADH) to asymmetrically reduce the dicarbonyl substrate. Whole-cell biocatalysts or isolated enzymes can be employed, often with a cofactor regeneration system to ensure high efficiency. This method is renowned for its exceptional enantioselectivity under mild, aqueous conditions.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up and Purification buffer Prepare Phosphate Buffer (pH 7.0) enzyme Add ADH and Cofactor (NADPH) buffer->enzyme cosubstrate Add Cofactor Regeneration System (e.g., Glucose Dehydrogenase, Glucose) enzyme->cosubstrate substrate Add 1-(3-chlorophenyl)propane-1,2-dione cosubstrate->substrate incubate Incubate at 30 °C with shaking substrate->incubate extract Extract with an organic solvent (e.g., Ethyl Acetate) incubate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product (S)-1-(3-Chlorophenyl)-2- hydroxypropan-1-one purify->product

Caption: Workflow for Biocatalytic Reduction.

Catalytic Cycle

The biocatalytic reduction involves the transfer of a hydride from the cofactor NADPH to the carbonyl group of the substrate, catalyzed by the alcohol dehydrogenase. A secondary enzyme, such as glucose dehydrogenase, is used to regenerate the NADPH cofactor.

cluster_reduction Reductive Half-Reaction cluster_regeneration Cofactor Regeneration ADH Alcohol Dehydrogenase (ADH) NADP NADP⁺ ADH->NADP Product (S)-1-(3-Chlorophenyl)-2- hydroxypropan-1-one ADH->Product Substrate 1-(3-chlorophenyl)propane-1,2-dione Substrate->ADH NADPH NADPH NADPH->ADH GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic Cycle with Cofactor Regeneration.

Detailed Protocol

Materials:

  • 1-(3-Chlorophenyl)propane-1,2-dione

  • Alcohol Dehydrogenase from Lactobacillus brevis (or other suitable ADH)

  • NADPH

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (for substrate dissolution, optional)

  • Standard laboratory glassware

  • Incubator shaker

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add the alcohol dehydrogenase, NADPH, glucose dehydrogenase, and D-glucose. The exact concentrations should be optimized for the specific enzyme preparation.

  • Dissolve 1-(3-chlorophenyl)propane-1,2-dione in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, and add it to the reaction mixture.

  • Incubate the reaction at 30 °C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 3: Sharpless Asymmetric Dihydroxylation Route

This two-step synthetic route provides access to the (R)-enantiomer of the target molecule. It begins with the asymmetric dihydroxylation of 1-(3-chlorophenyl)-1-propene to form a chiral diol, which is then selectively oxidized to the desired α-hydroxy ketone.

Experimental Workflow

cluster_dihydroxylation Asymmetric Dihydroxylation cluster_oxidation Selective Oxidation cluster_workup Work-up and Purification start Dissolve 1-(3-chlorophenyl)-1-propene in t-BuOH/H₂O ad_mix Add AD-mix-β start->ad_mix react_ad Stir at 0 °C to RT ad_mix->react_ad diol Chiral Diol Intermediate react_ad->diol oxidant Add Oxidizing Agent (e.g., PCC, DMP) diol->oxidant react_ox Stir at RT oxidant->react_ox quench Quench Reaction react_ox->quench extract Extract and Concentrate quench->extract purify Purify by column chromatography extract->purify product (R)-1-(3-Chlorophenyl)-2- hydroxypropan-1-one purify->product

Caption: Workflow for the Sharpless Dihydroxylation Route.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle where the osmium(VIII) tetroxide is coordinated to a chiral ligand, undergoes a [3+2] cycloaddition with the alkene, and is then regenerated by a stoichiometric oxidant.

OsO4_L [OsO₄(L)] Cycloadduct Osmylate Ester Intermediate OsO4_L->Cycloadduct + Alkene Alkene 1-(3-chlorophenyl)-1-propene Alkene->Cycloadduct Diol_complex [Os(VI)O₂(OH)₂(L)]-Diol Cycloadduct->Diol_complex Hydrolysis Diol Chiral Diol Diol_complex->Diol OsVI [Os(VI)O₂(OH)₂(L*)] Diol_complex->OsVI OsVI->OsO4_L + Oxidant Oxidant Oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->OsO4_L

Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.

Detailed Protocol

Materials:

  • 1-(3-chlorophenyl)-1-propene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional)

  • Sodium sulfite

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP))

  • Dichloromethane (for oxidation)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

Step 1: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Cool the solvent mixture to 0 °C and add AD-mix-β. Stir until the mixture is homogeneous.

  • Add 1-(3-chlorophenyl)-1-propene (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for an additional hour at room temperature.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography if necessary.

Step 2: Selective Oxidation

  • Dissolve the chiral diol from Step 1 in anhydrous dichloromethane.

  • Add the oxidizing agent (e.g., PCC or DMP, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction until the diol is consumed (monitored by TLC).

  • Upon completion, quench the reaction appropriately (e.g., with a saturated solution of sodium thiosulfate for DMP).

  • Filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through multiple robust methods. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, required scale, cost of reagents, and available equipment. Asymmetric transfer hydrogenation offers a direct and high-yielding route to the (S)-enantiomer. Biocatalytic reduction provides an environmentally benign and highly selective alternative. The Sharpless asymmetric dihydroxylation pathway, while longer, is a reliable method for accessing the (R)-enantiomer. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field of pharmaceutical development and organic synthesis.

Application Notes and Protocols: 1-(3-Chlorophenyl)-2-hydroxypropan-1-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a critical reference standard for the pharmaceutical industry, primarily utilized in the quality control of Bupropion Hydrochloride, a widely prescribed antidepressant and smoking cessation aid.[1][2] As a key synthetic intermediate and a known impurity, designated as Bupropion Related Compound C by the United States Pharmacopeia (USP), its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product.[1][3][4] These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control testing.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms Bupropion Related Compound C, Bupropion Impurity C[2][3][4]
CAS Number 152943-33-4[5][6]
Molecular Formula C₉H₉ClO₂[5][6]
Molecular Weight 184.62 g/mol [5][6]
Appearance Colorless to light greenish oil/liquid[4][7]
Storage 2-8°C Refrigerator or as specified by the supplier[4]

Application 1: Identification and Quantification of Bupropion Impurity C by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of impurities in pharmaceutical manufacturing. This protocol outlines a method for the identification and quantification of this compound in bupropion drug substances and products.

Experimental Protocol: HPLC Method

1. Materials and Reagents:

  • This compound Reference Standard

  • Bupropion Hydrochloride working standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Purified water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Ammonium formate in water (pH 4.0) B: Acetonitrile and Methanol (e.g., in a 10:15 v/v ratio with buffer A at 75%)
Gradient Isocratic or gradient elution may be optimized based on the full impurity profile.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25°C
Detection UV at 252 nm
Injection Volume 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to a level representing the specification limit for the impurity.

4. Sample Preparation:

  • Accurately weigh and dissolve the bupropion hydrochloride sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Analysis and Calculation:

  • Inject the blank, standard solutions, and sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the peak area and an external standard calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Suitability Test A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions E Inject Blank, Standards, & Samples C->E D->E If Pass F Acquire Chromatograms E->F G Identify Peak by Retention Time F->G H Integrate Peak Area G->H I Quantify Impurity H->I

Workflow for HPLC analysis of Bupropion Impurity C.

Application 2: Chiral Purity Assessment

This compound is a chiral molecule, and its enantiomeric purity may be of interest, particularly if it is used in stereospecific syntheses. Chiral HPLC can be employed to separate and quantify the enantiomers.

Experimental Protocol: Chiral HPLC Method

1. Materials and Reagents:

  • (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one and/or (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one Reference Standards

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 252 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Prepare solutions of the reference standard(s) and the test sample in the mobile phase.

4. Analysis:

  • Inject the solutions and determine the retention times for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) of the sample.

Application 3: Use in Mass Spectrometry for Structural Confirmation

As a reference standard, this compound is invaluable for the structural confirmation of the impurity in bupropion samples using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).

Experimental Protocol: LC-MS Confirmation

1. Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

2. Ionization Mode:

  • Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

3. Data Acquisition:

  • Acquire full scan mass spectra to determine the molecular weight of the reference standard.

  • Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern.

4. Analysis:

  • Compare the mass spectrum and fragmentation pattern of the peak in the bupropion sample with that of the this compound reference standard to confirm its identity.

Logical Relationship: Use as a Reference Standard

Ref_Standard_Logic A This compound Reference Standard B Known Identity, Purity, and Concentration A->B C Analytical Method (e.g., HPLC, LC-MS) B->C E Qualitative Identification (Retention Time, Mass Spectrum) C->E F Quantitative Measurement (Peak Area Comparison) C->F D Bupropion Sample (Unknown Impurity Content) D->C G Ensures Quality and Safety of Bupropion Product E->G F->G

Logical flow of using the reference standard for quality control.

Pharmacological Significance and Signaling Pathways

Currently, there is limited direct pharmacological data available for this compound itself. Its primary significance lies in its relationship to bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). The presence of this and other impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. While the direct interaction of this specific impurity with neurotransmitter transporters or other receptors has not been extensively studied, its structural similarity to bupropion warrants consideration in toxicological assessments.

The mechanism of action of the parent drug, bupropion, involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Bupropion (Parent Drug)

Bupropion_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Receptors Dopamine & Norepinephrine Receptors Dopamine->Receptors Norepinephrine->Receptors Signal Downstream Signaling Receptors->Signal

Simplified signaling pathway of the parent drug, Bupropion.

Conclusion

This compound is an indispensable reference standard for any laboratory involved in the development, manufacturing, or quality control of bupropion hydrochloride. Its correct use, guided by the protocols outlined in these notes, is fundamental to ensuring that the final pharmaceutical product is free from unacceptable levels of this impurity, thereby safeguarding patient health. Researchers are encouraged to use this document as a starting point and to perform appropriate method validation for their specific applications.

References

Application Notes and Protocols for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one in medicinal chemistry, focusing on its role as a key synthetic intermediate, its potential as a scaffold for novel therapeutic agents, and relevant experimental protocols.

Introduction and Physicochemical Properties

This compound is a chiral α-hydroxy ketone that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1][2][3] In the United States Pharmacopeia (USP), it is recognized as "Bupropion Related Compound C" and serves as a reference standard for quality control in pharmaceutical manufacturing.[1][3] Its structure, featuring a 3-chlorophenyl group and a chiral center, makes it an attractive starting material for the development of novel central nervous system (CNS) active agents. The stereochemistry of this compound is critical for its biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms Bupropion Related Compound C, Bupropion Impurity C[3]
CAS Number 152943-33-4[3][4]
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [4]
Appearance Pale Yellow Liquid/Light Greenish Oil[5][6]
Chirality Exists as (R) and (S) enantiomers[1]

Applications in Medicinal Chemistry

The primary application of this compound is as a direct precursor to Bupropion. The synthesis involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with tert-butylamine. Given that Bupropion is a dopamine and norepinephrine reuptake inhibitor, this synthetic route allows for the generation of a library of analogues by varying the amine nucleophile. This enables structure-activity relationship (SAR) studies to optimize potency and selectivity for monoamine transporters.

The 1-(3-chlorophenyl)propan-1-one backbone is a privileged scaffold in the design of CNS-active compounds. As a cathinone derivative, it is structurally related to a class of compounds known to interact with monoamine transporters.[7][8] The presence of the chlorine atom on the phenyl ring influences the electronic properties and metabolic stability of the molecule. Medicinal chemists can utilize this compound as a starting material to explore novel chemical space around this scaffold. Modifications can be made at three key positions:

  • The hydroxyl group: Derivatization or replacement of the hydroxyl group can alter the molecule's hydrogen bonding capacity and polarity.

  • The phenyl ring: The chloro-substituent can be replaced with other functional groups to probe interactions with the target protein.

  • The methyl group: Chain extension or substitution at this position can influence steric interactions within the binding pocket.

As "Bupropion Related Compound C," this molecule is essential for the quality control of Bupropion manufacturing.[1][3] It is used to develop and validate analytical methods (e.g., HPLC) to ensure the purity and safety of the final drug product by monitoring and controlling impurity levels.[1]

Quantitative Data and Biological Activity Context

While direct quantitative biological data for this compound is not extensively available in the public domain, its structural relationship to Bupropion provides a strong indication of its potential biological activity. Bupropion and its major active metabolite, hydroxybupropion, are inhibitors of dopamine (DAT) and norepinephrine (NET) transporters. It is therefore highly probable that derivatives of this compound will exhibit activity at these transporters.

The following table presents illustrative data for Bupropion and Hydroxybupropion to provide a context for the type of quantitative data that researchers should aim to generate when evaluating novel analogues synthesized from this compound.

Table 2: Illustrative Biological Data for Bupropion and its Metabolite

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Bupropion hDAT[³H]WIN 35,428 Binding520-N/A
hNET[³H]Nisoxetine Binding1900-N/A
hSERT[³H]Paroxetine Binding>10,000-N/A
hDAT[³H]Dopamine Uptake-2800N/A
hNET[³H]Norepinephrine Uptake-2200N/A
(2S,3S)-Hydroxybupropion hDAT[³H]Dopamine Uptake-470[9]
hNET[³H]Norepinephrine Uptake-370[9]
hSERT[³H]Serotonin Uptake-13,000[9]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Data is illustrative and collected from various sources.

Experimental Protocols

This protocol describes a common method for the synthesis of the racemic compound.

Reaction: Hydrolysis of 2-bromo-3'-chloropropiophenone.

Materials:

  • 2-bromo-3'-chloropropiophenone

  • Sulfuric acid (H₂SO₄)

  • Benzyltriethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • n-Heptane

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-bromo-3'-chloropropiophenone (0.1 mol), water (200 mL), sulfuric acid (0.1 mol), and benzyltriethylammonium chloride (0.5 g).

  • Heat the mixture to 60°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract three times with dichloromethane.

  • Combine the organic phases and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude residue is then crystallized from n-heptane to yield this compound.

This protocol describes the separation of the enantiomers via diastereomeric salt formation.[1]

Materials:

  • Racemic this compound

  • (S)-Mandelic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve the racemic mixture of this compound in a 3:1 (v/v) mixture of ethanol and water.

  • Add 1.2 equivalents of (S)-Mandelic acid to the solution.

  • Stir the mixture until the diastereomeric salts begin to precipitate.

  • Cool the mixture to 4°C to facilitate further crystallization.

  • Collect the crystals by filtration. The differing solubilities of the diastereomeric salts allow for their separation.

  • The desired enantiomer can be liberated from the salt by treatment with a suitable base and extraction. The enantiomeric excess should be determined using chiral HPLC.

This protocol provides a representative method for evaluating the inhibitory activity of compounds on dopamine and norepinephrine transporters, which is the primary mechanism of action for Bupropion and its analogues.

Cell Culture:

  • Use HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

  • Cell Plating: Plate the hDAT or hNET expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 10-15 minutes at room temperature.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of [³H]-dopamine or [³H]-norepinephrine and unlabeled neurotransmitter to each well.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Visualizations

G A 1-(3-Chlorophenyl)-2- hydroxypropan-1-one B Activation of Hydroxyl Group A->B C Activated Intermediate B->C D Nucleophilic Substitution with tert-butylamine C->D F Nucleophilic Substitution with other amines (R-NH2) C->F E Bupropion D->E G Bupropion Analogues F->G G cluster_0 In Silico Screening cluster_1 Chemical Synthesis cluster_2 In Vitro Assays cluster_3 Lead Optimization A Virtual Library of Derivatives B Molecular Docking (DAT/NET) A->B C ADMET Prediction B->C D Synthesis of Hit Compounds C->D E DAT/NET Uptake Inhibition Assay D->E F Determine IC50 Values E->F G Selectivity Profiling (e.g., SERT) F->G H Structure-Activity Relationship (SAR) G->H I Lead Compound H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT_NET DAT/NET Transporter DA_NE_Synapse->DAT_NET Reuptake Receptors DA/NE Receptors DA_NE_Synapse->Receptors Binding Inhibitor Bupropion Analogue (Inhibitor) Inhibitor->DAT_NET Blocks

References

Application Notes and Protocols: 1-(3-Chlorophenyl)-2-hydroxypropan-1-one in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-chlorophenyl)-2-hydroxypropan-1-one as a versatile starting material for the synthesis of novel organic compounds with potential therapeutic applications. Detailed experimental protocols and data are provided to facilitate further research and development.

Introduction

This compound is a key chemical intermediate, recognized primarily for its role in the synthesis of the antidepressant bupropion.[1] However, its inherent reactivity, stemming from the presence of a hydroxyl group alpha to a ketone, makes it a valuable building block for a variety of novel organic molecules, particularly heterocyclic compounds with interesting biological activities. This document focuses on the application of this compound in the synthesis of a novel pyrazole derivative, 3-(3-chlorophenyl)-4-methyl-1H-pyrazole, and explores its biological significance.

Synthesis of a Novel Pyrazole Derivative: 3-(3-chlorophenyl)-4-methyl-1H-pyrazole

The synthesis of 3-(3-chlorophenyl)-4-methyl-1H-pyrazole from this compound is a multi-step process that first involves the formation of a key intermediate, 1-(3-chlorophenyl)butane-1,3-dione. This β-diketone is then cyclized with hydrazine to yield the target pyrazole.

Experimental Workflow

G start 1-(3-Chlorophenyl)-2- hydroxypropan-1-one step1 Oxidation start->step1 intermediate1 1-(3-Chlorophenyl)propane-1,2-dione step1->intermediate1 step2 Reaction with Methylating Agent intermediate1->step2 intermediate2 1-(3-Chlorophenyl)butane-1,3-dione step2->intermediate2 step3 Cyclization with Hydrazine Hydrate intermediate2->step3 product 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole step3->product

Caption: Synthetic pathway for 3-(3-chlorophenyl)-4-methyl-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of 1-(3-Chlorophenyl)propane-1,2-dione (Intermediate 1)

This protocol describes the oxidation of the starting α-hydroxyketone to the corresponding α-diketone.

  • Materials:

    • This compound (1.0 eq)

    • Pyridinium chlorochromate (PCC) (2.2 eq)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Ethyl acetate and n-hexane for elution

  • Procedure:

    • Dissolve this compound (e.g., 9.2 g, 0.05 mol) in 100 mL of dichloromethane in a round-bottom flask with stirring until a clear solution is formed.[2]

    • Slowly add PCC (e.g., 22 g, 0.11 mol) to the solution.[2]

    • Maintain the reaction temperature at 30 ± 5 °C and continue stirring for 24 hours.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[2]

    • Filter the reaction mixture and wash the filter cake with dichloromethane.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (e.g., 1:8 v/v) as the eluent.[2]

    • Collect the fractions containing the desired product and concentrate under reduced pressure to obtain 1-(3-chlorophenyl)propane-1,2-dione.

  • Expected Yield: Approximately 74% with an HPLC purity of 96.5%.[2]

Step 2: Synthesis of 1-(3-Chlorophenyl)butane-1,3-dione (Intermediate 2)

This step involves the reaction of the α-diketone with a suitable methylating agent to form the β-diketone. A common method for this transformation is the reaction with a methyl Grignard reagent or a similar nucleophile.

  • Materials:

    • 1-(3-Chlorophenyl)propane-1,2-dione (1.0 eq)

    • Methylmagnesium bromide (CH₃MgBr) solution in THF (1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous ammonium chloride solution (saturated)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-(3-chlorophenyl)propane-1,2-dione in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole (Final Product)

This final step involves the cyclization of the β-diketone with hydrazine hydrate.

  • Materials:

    • 1-(3-Chlorophenyl)butane-1,3-dione (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol or acetic acid as solvent

    • Water

  • Procedure:

    • Dissolve 1-(3-chlorophenyl)butane-1,3-dione in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 3-(3-chlorophenyl)-4-methyl-1H-pyrazole.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Biological Activity of 3-(3-chlorophenyl)-4-methyl-1H-pyrazole

The synthesized novel pyrazole derivative exhibits a range of biological activities, making it a compound of interest for further investigation in drug discovery.

Antimicrobial and Antifungal Activity

3-(3-Chlorophenyl)-4-methyl-1H-pyrazole has demonstrated significant antimicrobial and antifungal properties.[1] The table below summarizes its efficacy against various pathogens.

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusAntibacterial0.22 µg/mL[1]
Gram-positive bacteriaAntibacterial0.22 - 0.25 µg/mL[1]
Gram-negative bacteriaAntibacterial0.22 - 0.25 µg/mL[1]
Aspergillus nigerAntifungal250 µg/mL[1]
Aspergillus flavusAntifungal250 µg/mL[1]
Penicillium chrysogenumAntifungalModerately effective[1]
Anti-inflammatory Activity and Mechanism of Action

The compound has also shown notable anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes.[1]

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3] Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam homeostasis Gastric Protection, Platelet Aggregation PGs_phys->homeostasis inflammation Inflammation, Pain, Fever PGs_inflam->inflammation inhibitor 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole inhibitor->COX1 inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by the novel pyrazole.

The pyrazole derivative likely acts as a dual inhibitor of both COX-1 and COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins. This dual inhibition is a characteristic of many traditional NSAIDs.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The successful synthesis of 3-(3-chlorophenyl)-4-methyl-1H-pyrazole, a compound with demonstrated antimicrobial, antifungal, and anti-inflammatory properties, highlights the potential of this chemical scaffold in drug discovery. The detailed protocols and biological data presented here provide a solid foundation for further research into the synthesis of new derivatives and the exploration of their therapeutic potential.

References

Chiral Resolution of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of the enantiomers of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. This chiral intermediate is a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to Bupropion, an antidepressant and smoking cessation aid. The stereochemistry of this compound is crucial for its biological activity and impurity profiling in drug development.

Three primary techniques for the enantioseparation of this compound are covered:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct analytical and preparative method for separating the enantiomers.

  • Diastereomeric Salt Resolution: A classical chemical resolution method involving the formation of diastereomeric salts with a chiral resolving agent.

  • Enzymatic Kinetic Resolution: A biocatalytic approach utilizing enzymes for the selective transformation of one enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the semi-preparative to preparative scale separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent efficacy in resolving the enantiomers of this compound.

Quantitative Data Summary
ParameterCondition
Chiral Stationary Phase Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient (Approx. 25°C)
Detection UV at 254 nm
Injection Volume 20 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Outcome Baseline separation of the two enantiomers
Experimental Protocol: Chiral HPLC Separation

1. Materials and Reagents:

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Mobile Phase:

  • Prepare a 90:10 (v/v) mixture of n-hexane and isopropanol. For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of isopropanol.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector wavelength to 254 nm.

  • Inject 20 µL of the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane:IPA 90:10) Equilibrate Equilibrate Column (Chiralcel® OD-H) MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (1 mg/mL in Mobile Phase) Inject Inject Sample (20 µL) SamplePrep->Inject Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Enantiomers (Peak Area) Analyze->Quantify

Figure 1: Workflow for Chiral HPLC Separation.

Diastereomeric Salt Resolution

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent. (S)-Mandelic acid is an effective resolving agent for this compound.

Quantitative Data Summary
ParameterCondition
Resolving Agent (S)-Mandelic Acid
Stoichiometry 1.2 equivalents of (S)-Mandelic Acid
Solvent Ethanol / Water (3:1, v/v)
Crystallization Temperature 4°C
Expected Outcome Preferential crystallization of one diastereomeric salt
Experimental Protocol: Diastereomeric Salt Resolution

1. Materials and Reagents:

  • Racemic this compound

  • (S)-Mandelic Acid

  • Ethanol (anhydrous)

  • Deionized Water

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Sodium sulfate (anhydrous)

  • Round-bottom flasks, condenser, magnetic stirrer, Buchner funnel, and filtration apparatus

2. Formation and Crystallization of Diastereomeric Salts:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of warm ethanol/water (3:1, v/v).

  • In a separate flask, dissolve (S)-Mandelic acid (1.2 eq) in the same solvent system.

  • Add the (S)-Mandelic acid solution to the solution of the racemic compound with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol/water (3:1, v/v).

  • Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Ketone:

  • Suspend the dried diastereomeric salt in a mixture of water and diethyl ether (or MTBE).

  • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer becomes basic (pH > 10) to deprotonate the mandelic acid.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

5. Determination of Enantiomeric Excess:

  • Determine the enantiomeric excess (ee) of the recovered product using the chiral HPLC method described above.

Diastereomeric_Resolution_Workflow cluster_salt_formation Salt Formation & Crystallization cluster_isolation Isolation & Purification cluster_liberation Enantiomer Liberation cluster_analysis Analysis DissolveRacemate Dissolve Racemate in Ethanol/Water (3:1) Mix Mix Solutions DissolveRacemate->Mix DissolveAgent Dissolve (S)-Mandelic Acid in Ethanol/Water (3:1) DissolveAgent->Mix Crystallize Cool to 4°C for 24h Mix->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Suspend Suspend Salt in Water/Ether Dry->Suspend Basify Add 1M NaOH Suspend->Basify Extract Extract with Ether Basify->Extract DryEvaporate Dry and Evaporate Organic Phase Extract->DryEvaporate HPLC_Analysis Determine ee by Chiral HPLC DryEvaporate->HPLC_Analysis

Figure 2: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the transformed product of the other enantiomer, which can then be separated. For α-hydroxy ketones, lipase-catalyzed transesterification is a common approach.

Quantitative Data Summary (Representative)
ParameterCondition
Enzyme Pseudomonas fluorescens Lipase (PFL)
Acyl Donor Vinyl Acetate
Solvent Diisopropyl ether (DIPE)
Temperature 30°C
Reaction Time 3 hours (monitor for ~50% conversion)
Substrate Concentration 10 mM
Enzyme Loading 400 units
Expected Outcome High enantiomeric excess (>95%) for both the unreacted alcohol and the acetylated product
Experimental Protocol: Enzymatic Kinetic Resolution by Transesterification

1. Materials and Reagents:

  • Racemic this compound

  • Pseudomonas fluorescens Lipase (PFL)

  • Vinyl Acetate

  • Diisopropyl ether (DIPE, anhydrous)

  • Molecular sieves (4 Å, activated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

2. Enzymatic Reaction:

  • To a solution of racemic this compound (1.0 eq, e.g., 10 mM) in anhydrous DIPE, add vinyl acetate (3.0 eq).

  • Add activated 4 Å molecular sieves to maintain anhydrous conditions.

  • Add Pseudomonas fluorescens lipase (e.g., 400 units).

  • Stir the reaction mixture at 30°C.

  • Monitor the reaction progress by chiral HPLC or TLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product. This typically takes around 3 hours.

3. Work-up and Separation:

  • Once ~50% conversion is reached, filter off the enzyme and molecular sieves.

  • Wash the solids with a small amount of DIPE.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted enantiomerically enriched alcohol from the acetylated product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

4. Determination of Enantiomeric Excess:

  • Determine the enantiomeric excess (ee) of the unreacted alcohol fraction using the chiral HPLC method described above.

  • The acetylated product can be hydrolyzed back to the alcohol (using a mild base like K₂CO₃ in methanol) and its enantiomeric purity can also be determined by chiral HPLC.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis MixReactants Mix Racemate, Vinyl Acetate, and Lipase in DIPE Incubate Incubate at 30°C MixReactants->Incubate Monitor Monitor Conversion by HPLC Incubate->Monitor FilterEnzyme Filter off Enzyme Monitor->FilterEnzyme Stop at ~50% conversion Concentrate Concentrate Filtrate FilterEnzyme->Concentrate ColumnChromatography Separate Alcohol and Ester (Silica Gel) Concentrate->ColumnChromatography AnalyzeAlcohol Determine ee of Unreacted Alcohol ColumnChromatography->AnalyzeAlcohol HydrolyzeEster Hydrolyze Ester ColumnChromatography->HydrolyzeEster AnalyzeProduct Determine ee of Product Alcohol HydrolyzeEster->AnalyzeProduct

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Application Notes and Protocols: "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" as an Impurity in Bupropion Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" (Bupropion Related Compound C), a known impurity in Bupropion Hydrochloride. This document outlines its origin, regulatory limits, and detailed protocols for its identification and quantification, designed to assist in quality control and drug development processes.

Introduction

"this compound" is a significant process-related impurity and degradation product of Bupropion Hydrochloride, an antidepressant and smoking cessation aid. Its presence in the final drug product must be carefully monitored to ensure safety and efficacy. This impurity is designated as "Bupropion Related Compound C" in the United States Pharmacopeia (USP).

Origin and Formation of the Impurity

"this compound" can be formed through two primary pathways: as a byproduct during the synthesis of Bupropion Hydrochloride and as a degradation product of the active pharmaceutical ingredient (API).

  • Synthetic Pathway: The impurity can arise from the hydrolysis of the intermediate 2-bromo-3'-chloropropiophenone during the synthesis of bupropion.

  • Degradation Pathway: Bupropion Hydrochloride is susceptible to degradation under various conditions, leading to the formation of "this compound". Studies have shown its formation under alkaline hydrolysis and upon exposure to UV light (photodegradation).

Below is a diagram illustrating the formation pathways of this impurity.

Formation Pathways of this compound cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway 2-bromo-3'-chloropropiophenone 2-bromo-3'-chloropropiophenone 1-(3-Chlorophenyl)-2-hydroxypropan-1-one_syn This compound 2-bromo-3'-chloropropiophenone->1-(3-Chlorophenyl)-2-hydroxypropan-1-one_syn Hydrolysis Bupropion HCl Bupropion HCl 1-(3-Chlorophenyl)-2-hydroxypropan-1-one_deg This compound Bupropion HCl->1-(3-Chlorophenyl)-2-hydroxypropan-1-one_deg Alkaline Hydrolysis / Photodegradation

Caption: Formation of Bupropion Related Compound C.

Quantitative Data and Regulatory Limits

The acceptable level of "this compound" in Bupropion Hydrochloride is defined by pharmacopeial monographs. The United States Pharmacopeia (USP) sets specific limits for this impurity in Bupropion Hydrochloride Extended-Release Tablets.[1]

Impurity NameSynonymsRegulatory Limit (USP) for Bupropion HCl Extended-Release Tablets (≥150 mg)
This compoundBupropion Related Compound CNot More Than 0.3%

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following protocol is adapted from a validated, stability-indicating HPLC method for the simultaneous determination of Bupropion and its impurities. This method is suitable for the quantification of "this compound" in Bupropion Hydrochloride drug substance and product.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Bupropion Hydrochloride Reference Standard

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Ortho-phosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with ortho-phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 252 nm
Injection Volume 20 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve a quantity of Bupropion Hydrochloride sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

System Suitability

Before analysis, ensure the chromatographic system is suitable by injecting a system suitability solution containing Bupropion Hydrochloride and all known impurities. The resolution between "this compound" and any adjacent peaks should be not less than 1.5. The tailing factor for the impurity peak should be not more than 2.0.

Analysis and Calculation

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the peak areas. Calculate the percentage of "this compound" in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of "this compound" in the sample chromatogram.

  • Area_standard is the peak area of "this compound" in the standard chromatogram.

  • Conc_standard is the concentration of the "this compound" reference standard.

  • Conc_sample is the concentration of the Bupropion Hydrochloride sample.

Experimental Workflow Visualization

The following diagram outlines the key steps in the analytical workflow for the determination of "this compound" in Bupropion Hydrochloride.

Analytical Workflow for Impurity Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prepare Mobile Phase Prepare Mobile Phase System Suitability Test System Suitability Test Prepare Mobile Phase->System Suitability Test Prepare Standard Solution Prepare Standard Solution Prepare Standard Solution->System Suitability Test Prepare Sample Solution Prepare Sample Solution Inject Blank, Standard, and Sample Inject Blank, Standard, and Sample Prepare Sample Solution->Inject Blank, Standard, and Sample System Suitability Test->Inject Blank, Standard, and Sample Acquire Chromatograms Acquire Chromatograms Inject Blank, Standard, and Sample->Acquire Chromatograms Integrate Peak Areas Integrate Peak Areas Acquire Chromatograms->Integrate Peak Areas Calculate Impurity Percentage Calculate Impurity Percentage Integrate Peak Areas->Calculate Impurity Percentage Report Results Report Results Calculate Impurity Percentage->Report Results

Caption: HPLC analytical workflow.

Conclusion

The control of "this compound" is critical for ensuring the quality and safety of Bupropion Hydrochloride. The provided application notes and protocols offer a framework for the identification, quantification, and control of this impurity in accordance with regulatory expectations. Adherence to these guidelines will support robust drug development and manufacturing processes.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a pivotal chemical intermediate, notably in the synthesis of the antidepressant and smoking cessation aid, Bupropion Hydrochloride.[1][2][3] It is also recognized as "Bupropion Related Compound C" in the United States Pharmacopeia (USP), making its synthesis and purity crucial for pharmaceutical quality control.[1][3][4][5] This document provides detailed protocols for the large-scale synthesis of this compound, presents comparative data for different synthetic routes, and outlines its significance in drug development.

Introduction

Alpha-hydroxy ketones are a significant class of organic compounds utilized as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This compound, with its characteristic 3-chlorophenyl group and a hydroxyl group adjacent to a ketone, is a prime example of such an intermediate.[3] Its primary application lies in the pharmaceutical industry as a key precursor in the manufacturing of Bupropion.[3] The stereochemistry of the hydroxyl group is of particular importance, as the synthesis of specific enantiomers can be critical for the efficacy and safety of the final drug product. This document outlines scalable and efficient methods for its preparation.

Synthetic Pathways Overview

Several synthetic strategies have been established for the preparation of this compound. The choice of a particular route on a large scale depends on factors such as starting material availability, cost, desired stereochemical purity, and overall process efficiency. The most common pathways include the hydrolysis of an alpha-halo ketone precursor and the asymmetric dihydroxylation of an alkene.

Synthesis_Pathways cluster_hydrolysis Hydrolysis Route cluster_dihydroxylation Asymmetric Dihydroxylation Route 2-bromo-3'-chloropropiophenone 2-bromo-3'-chloropropiophenone product_h 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one 2-bromo-3'-chloropropiophenone->product_h Hydrolysis (H2O, H2SO4) alkene_precursor 1-(3-chlorophenyl)prop-1-ene product_d (R)-1-(3-Chlorophenyl)- 2-hydroxypropan-1-one alkene_precursor->product_d Asymmetric Dihydroxylation (AD-mix-β) Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Starting Materials (e.g., 2-bromo-3'-chloropropiophenone) Reaction Chemical Reaction (e.g., Hydrolysis) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Analysis Quality Control (HPLC, NMR, etc.) Purification->Analysis Final_Product Pure 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one Analysis->Final_Product

References

Application Note: NMR Characterization of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate and known impurity in the synthesis of Bupropion. The protocols outlined below cover sample preparation, and data acquisition for both ¹H and ¹³C NMR spectroscopy. This guide is intended to assist researchers and scientists in the structural elucidation and purity assessment of this compound.

Introduction

This compound is a significant compound in pharmaceutical synthesis, particularly recognized as "Bupropion Related Compound C" according to the United States Pharmacopeia (USP). Its chemical structure consists of a 3-chlorophenyl group attached to a hydroxypropanone backbone. The accurate characterization of this molecule is critical for quality control in drug manufacturing. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of organic molecules. This application note presents a standard operating procedure for the NMR analysis of this compound.

Structural Information

PropertyValue
IUPAC Name This compound
Synonyms Bupropion Related Compound C
CAS Number 152943-33-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Chemical Structure Chemical structure of this compound

Experimental Protocols

A detailed workflow for the NMR characterization is provided below. This process includes sample preparation, and data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing and Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup Insert Sample h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick assign Spectral Assignment integrate->assign peak_pick->assign logical_relationship cluster_structure Chemical Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol H_arom Aromatic Protons (~7.4-8.0 ppm) mol->H_arom Proton Environments H_CH Methine Proton (~5.1 ppm) mol->H_CH Proton Environments H_OH Hydroxyl Proton (~3.7 ppm, variable) mol->H_OH Proton Environments H_CH3 Methyl Protons (~1.5 ppm) mol->H_CH3 Proton Environments C_CO Carbonyl Carbon (~205 ppm) mol->C_CO Carbon Environments C_arom Aromatic Carbons (~126-136 ppm) mol->C_arom Carbon Environments C_CHOH Methine Carbon (~75 ppm) mol->C_CHOH Carbon Environments C_CH3 Methyl Carbon (~25 ppm) mol->C_CH3 Carbon Environments

Application of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is a key intermediate and a known impurity in the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1][2] Its structural similarity to cathinone derivatives and its direct relationship to Bupropion make it a compound of significant interest in metabolic studies. Understanding the metabolic fate of this compound is crucial for impurity profiling in drug manufacturing and for assessing its potential pharmacological or toxicological effects.

The primary application of this compound in metabolic studies is to serve as a reference standard and a substrate for in vitro and in vivo metabolic investigations. These studies are essential to identify potential metabolites, elucidate the enzymatic pathways responsible for its biotransformation, and quantify the extent of its conversion. Given its structure, the expected metabolic pathways, primarily reduction and oxidation, are analogous to those of Bupropion and other synthetic cathinones.

Metabolic Pathways

The metabolism of Bupropion is well-documented and serves as a predictive framework for the biotransformation of this compound. The major metabolic pathways for Bupropion involve the action of cytochrome P450 (CYP) enzymes and carbonyl reductases.[3][4]

  • Reduction of the Carbonyl Group: The ketone group of Bupropion is reduced to form two diastereomeric amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion.[4] This reaction is primarily catalyzed by carbonyl reductases present in the liver and intestine.[4] It is highly probable that this compound undergoes a similar reduction of its ketone group to yield the corresponding diol, 1-(3-chlorophenyl)propane-1,2-diol.

  • Oxidation (Hydroxylation): Bupropion is extensively hydroxylated on its tert-butyl group by CYP2B6 to form hydroxybupropion, its major active metabolite.[3][5][6] While this compound lacks the N-tert-butyl group, aromatic hydroxylation on the chlorophenyl ring is a plausible metabolic route, potentially mediated by various CYP isoforms such as CYP2C19.[7]

  • Phase II Conjugation: The hydroxyl groups of Bupropion metabolites undergo glucuronidation, a common Phase II metabolic pathway that increases water solubility and facilitates excretion.[8] The hydroxyl group of this compound and its potential reduced metabolite are also likely substrates for glucuronidation by UDP-glucuronosyltransferases (UGTs).[9]

Significance in Drug Development

Characterizing the metabolism of impurities like this compound is a critical aspect of drug development and safety assessment. Regulatory agencies require an understanding of the metabolic fate of any impurity present in a drug product above a certain threshold. These studies help to:

  • Identify Potentially Active or Toxic Metabolites: An impurity might be metabolized to a compound with its own pharmacological or toxicological profile.

  • Inform Safety and Risk Assessments: Understanding the clearance and metabolic pathways of an impurity helps in assessing its potential for accumulation and long-term toxicity.

  • Develop Analytical Methods: Knowledge of the metabolites is essential for developing and validating analytical methods to monitor their levels in biological matrices.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound using HLM.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Internal Standard (IS) (e.g., a structurally similar compound not expected to be formed as a metabolite)

  • 96-well plates

  • Incubator/shaker

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM to the buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the substrate (this compound) to a final concentration of 1-10 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Controls:

  • Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

  • Negative Control (No HLM): Replace the HLM suspension with buffer to assess the stability of the compound in the incubation buffer.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol provides a general framework for the analysis of this compound and its potential metabolites.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type:

    • Full Scan: To identify potential metabolites by their mass-to-charge ratio (m/z).

    • Product Ion Scan: To fragment the parent compound and potential metabolites to obtain structural information.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent compound and specific metabolites. The MRM transitions (precursor ion -> product ion) would need to be optimized for each analyte.

  • Typical Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-500°C.

    • Gas Flows (Nebulizer, Drying Gas): Optimized for the specific instrument.

Data Presentation

Table 1: Pharmacokinetic Parameters of Bupropion and its Major Metabolites

This table summarizes key pharmacokinetic parameters of Bupropion and its primary metabolites from a single-dose study in healthy volunteers. This data can serve as a reference for expected concentrations and clearance rates of structurally similar compounds.

AnalyteCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)t₁/₂ (hr)
Bupropion 136.22.5113421.9
Hydroxybupropion 971.86.01792920.4
Threohydrobupropion 88.88.0449237.3
Erythrohydrobupropion 24.68.0114533.0

Data adapted from publicly available pharmacokinetic studies of Bupropion.

Table 2: Example LC-MS/MS Parameters for Bupropion and Metabolites

This table provides an example of optimized mass spectrometry parameters for the quantitative analysis of Bupropion and its metabolites, which can be used as a starting point for method development for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bupropion 240.1184.115
Hydroxybupropion 256.1238.112
Threohydrobupropion 242.1184.118
Erythrohydrobupropion 242.1184.118
Internal Standard (Varies)(Varies)(Varies)

Parameters are instrument-dependent and require optimization.

Visualizations

Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3-Chlorophenyl)-2- hydroxypropan-1-one Metabolite1 1-(3-Chlorophenyl)propane- 1,2-diol Parent->Metabolite1 Carbonyl Reductase Metabolite2 Hydroxy-1-(3-chlorophenyl)- 2-hydroxypropan-1-one Parent->Metabolite2 CYP450 (e.g., CYP2C19) Glucuronide1 Diol-Glucuronide Metabolite1->Glucuronide1 UGTs Glucuronide2 Hydroxy-Glucuronide Metabolite2->Glucuronide2 UGTs Excretion Excretion Glucuronide1->Excretion Glucuronide2->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (this compound) C Incubate Substrate with HLM and NADPH at 37°C A->C B Prepare HLM and NADPH regenerating system B->C D Collect Samples at Different Time Points C->D E Terminate Reaction & Precipitate Proteins (ACN + IS) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Metabolite Identification (Full Scan & Product Ion Scan) G->H I Quantification (MRM) G->I

Caption: Workflow for an in vitro metabolism study using HLM.

References

Troubleshooting & Optimization

Optimizing reaction yield for "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the manufacturing of pharmaceuticals such as Bupropion.[1] This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound, primarily including:

  • Hydrolysis of a Halogenated Precursor: This common method involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[2]

  • Asymmetric Dihydroxylation: This stereoselective method utilizes an alkene precursor which undergoes dihydroxylation, followed by oxidation to the desired α-hydroxy ketone.[3]

  • Reduction of a Diketone: The selective reduction of the corresponding 1,2-diketone, 1-(3-chlorophenyl)propane-1,2-dione, can yield the target molecule.[3]

  • Aldol Condensation: The reaction of 3-chlorobenzaldehyde with acetone in the presence of a base is another viable route.[3]

Q2: What factors are critical for optimizing the yield of the hydrolysis reaction of 2-bromo-3'-chloropropiophenone?

Key parameters to control for yield optimization include reaction temperature, duration, and the purity of the starting material. A reported procedure indicates that heating at 60°C for 5 hours can be effective.[2][3] The concentration of reactants also plays a direct role in the reaction rate and product distribution.[3]

Q3: What are the potential impurities in the synthesis of this compound?

The primary impurity of concern is the isomeric product, 1-(3-chlorophenyl)-1-hydroxy-2-propanone.[2][4] The presence of unreacted starting materials or byproducts from side reactions can also lead to impurities. The structural similarity between the desired product and its isomer can present challenges during purification.[2]

Q4: How can I purify the crude product?

Common purification techniques include column chromatography on silica gel and crystallization.[2][5] For column chromatography, a typical eluent system is a mixture of hexanes and ethyl acetate.[5] Crystallization from a solvent such as n-heptane has also been reported to be effective.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete hydrolysis of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reactions leading to byproduct formation.Ensure the reaction temperature is carefully controlled, as excessive heat can promote side reactions. Analyze the crude product mixture to identify major byproducts and adjust reaction conditions accordingly.
Degradation of the product.The α-hydroxy ketone functional group can be sensitive. Ensure appropriate workup conditions and avoid prolonged exposure to strong acids or bases.
Presence of Impurities in Final Product Inefficient purification.For column chromatography, optimize the solvent gradient to achieve better separation of the desired product from impurities.[5] For crystallization, consider using a different solvent or a solvent mixture, and control the cooling rate to promote the formation of pure crystals.
Co-elution of isomeric impurity.The structural isomer 1-(3-chlorophenyl)-1-hydroxy-2-propanone may be difficult to separate. High-performance liquid chromatography (HPLC) can be used to assess purity.[2] Chiral chromatography may be necessary if a specific enantiomer is desired.[6]
Reaction Stalls or Fails to Initiate Poor quality of starting materials or reagents.Verify the purity of the 2-bromo-3'-chloropropiophenone and other reagents. The presence of inhibitors or contaminants can quench the reaction.
Inadequate mixing in a heterogeneous mixture.Ensure efficient stirring, especially in solvent systems where reactants may not be fully soluble.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone[2]
  • Reaction Setup: In a suitable reaction vessel, combine 2-bromo-3'-chloropropiophenone (1 equivalent), water, and a catalytic amount of sulfuric acid and a phase transfer catalyst like benzyltriethylammonium chloride.

  • Reaction Conditions: Heat the mixture to 60°C and stir vigorously for approximately 5 hours.

  • Monitoring: Track the consumption of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting residue can be further purified by crystallization from n-heptane to yield this compound.

Quantitative Data from Literature
Method Starting Material Reagents/Conditions Yield Purity (HPLC) Reference
Hydrolysis2-bromo-3'-chloropropiophenoneWater, Sulfuric Acid, Benzyltriethylammonium chloride, 60°C, 5h65%96.1%[2]
Asymmetric Dihydroxylation(E)-1-(3-chlorophenyl)prop-1-eneAD-mix-β, CH3SO2NH2, t-BuOH/H2O, 0°C, 16h87%Not specified[5]

Visualizations

Reaction Pathway: Hydrolysis of 2-bromo-3'-chloropropiophenone

G start 2-bromo-3'-chloropropiophenone product This compound start->product H2O, H2SO4 (cat.), 60°C

Caption: Hydrolysis of the starting material to the final product.

General Experimental Workflow

G cluster_prep Preparation cluster_workup Workup & Purification cluster_analysis Analysis A Reaction Setup B Heating & Stirring A->B C Extraction B->C D Drying & Concentration C->D E Crystallization / Chromatography D->E F Yield & Purity Determination E->F

Caption: A typical workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reaction Check TLC for Starting Material Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Side_Products Significant Side Products on TLC? Check_Reaction->Side_Products No Extend_Time Increase Reaction Time/Temp Incomplete->Extend_Time End Yield Optimized Extend_Time->End Optimize_Temp Lower Temperature to Minimize Side Reactions Side_Products->Optimize_Temp Yes Purification_Loss Check for Product Loss During Workup/Purification Side_Products->Purification_Loss No Optimize_Temp->End Purification_Loss->End

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several common methods are employed for the synthesis of this compound. These include:

  • Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone: This method involves the hydrolysis of the corresponding α-haloketone.[1][2]

  • Asymmetric Catalytic Reduction: This route offers a direct path to specific enantiomers by selectively reducing a 1,2-diketone precursor, 1-(3-chlorophenyl)propane-1,2-dione.[3]

  • Aldol Condensation: A base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone can be utilized, though careful temperature control is necessary to isolate the desired β-hydroxy ketone.[1]

  • Oxidation of Vicinal Diols: Selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol can yield the target α-hydroxy ketone.[1]

Q2: What is "Bupropion Related Compound C" and "Bupropion Related Compound F"?

A2: In the context of the synthesis of the antidepressant bupropion, this compound is known as "Bupropion Related Compound C" according to the United States Pharmacopeia (USP).[3][4][5] Its positional isomer, 1-(3-chlorophenyl)-1-hydroxy-2-propanone, is designated as "Bupropion Related Compound F".[3][6][7] Both are monitored as impurities during bupropion production.[3]

Q3: What analytical methods are recommended for purity assessment and by-product identification?

A3: A combination of chromatographic and spectroscopic techniques is essential for ensuring the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, with USP/ICH guidelines often requiring >98% purity for reference standards.[1] For separating enantiomers, chiral HPLC with specific stationary phases (e.g., Chiralcel® OD-H) is employed.[3] To identify unknown by-products, techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the final product and any isolated impurities.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired product.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Extend the reaction time if necessary, but be mindful of potential side reactions with prolonged heating.
Suboptimal Reaction Temperature Temperature control is critical. For instance, in the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone, a temperature of around 60°C has been reported as effective.[1] For aldol condensations, elevated temperatures can promote dehydration to an unsaturated ketone by-product.[1]
Poor Quality Starting Materials Ensure the purity of starting materials such as 3'-chloropropiophenone or 2-bromo-3'-chloropropiophenone.
Inefficient Purification Optimize the purification method. Column chromatography with a suitable solvent system (e.g., hexanes-EtOAc) or recrystallization may be necessary to isolate the product effectively.[8]

Problem 2: Presence of significant by-products.

Observed By-product Potential Cause Identification & Mitigation
1-(3-chlorophenyl)-1-hydroxy-2-propanone (Positional Isomer/Bupropion Related Compound F) This isomer can form depending on the synthetic route. For example, in the oxidation of 1-(3-chlorophenyl)propene, a mixture of both isomers can be produced.[2]Identification: HPLC can distinguish between the two isomers.[3] Mitigation: Choose a more regioselective synthesis route, such as the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone.
m-Chlorobenzoic acid Over-oxidation of this compound, especially if using strong oxidizing agents or prolonged reaction times/high temperatures.[2]Identification: Can be detected by HPLC. Mitigation: Use a milder oxidizing agent like Pyridinium chlorochromate (PCC) and carefully control the reaction temperature (0-50°C) and time (3-24h).[2]
Unsaturated Ketone (Dehydration Product) Can be a significant by-product in aldol condensation routes, favored by higher temperatures (e.g., 60–80°C).[1]Identification: Can be detected by spectroscopic methods (NMR, IR) and chromatography. Mitigation: Maintain lower reaction temperatures to favor the formation of the desired β-hydroxy ketone.[1]
1-(3-chlorophenyl)propane-1,2-diol (Over-reduction Product) Can occur during the reduction of a diketone precursor if the reduction is not selective.[1]Identification: Can be detected by LC-MS or GC-MS.[1] Mitigation: Use a selective reducing agent and carefully control the stoichiometry and reaction conditions.

Data Presentation

Table 1: Summary of a Synthetic Protocol and Outcome

ParameterValueReference
Starting Material 2-bromo-3'-chloropropiophenone[2]
Reaction Hydrolysis[2]
Yield 74%[2]
Purity (HPLC) 98.3%[2]

Table 2: Conditions for Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

ParameterConditionReference
Catalyst System AD-mix-β[8]
Co-reagent CH₃SO₂NH₂[8]
Solvent tert-butyl alcohol-water (1:1)[8]
Temperature 0°C[8]
Reaction Time 16 hours[8]
Yield 87%[8]

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one via Asymmetric Dihydroxylation [8]

  • Prepare a mixture of AD-mix-β (50.6 g) and methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol) in a solvent system of tert-butyl alcohol (120 mL) and water (120 mL).

  • Cool the mixture to 0°C.

  • Add the starting material (e.g., a suitable alkene precursor like 1-(3-chlorophenyl)propene) (10 g, 0.036 mol) to the cooled mixture.

  • Stir the reaction mixture vigorously at 0°C for 16 hours.

  • Quench the reaction by adding sodium sulfite (36 g) and continue stirring for another hour.

  • Filter the mixture through a Celite pad and wash the pad with ether.

  • Transfer the filtrate to a separatory funnel. The lower aqueous layer is discarded.

  • Separate the upper organic phase, dry it over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient (from 10:1 to 3:1) to yield the final product.

Protocol 2: Hydrolysis of 2-bromo-3'-chloropropiophenone [2]

  • Mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., NaOH, KOH, Na₂CO₃, or NaHCO₃ at 0.1-10 wt% in water), a phase transfer catalyst, and water.

  • Heat the mixture at a temperature between 20-100°C for 4-6 hours.

  • After the reaction is complete, separate the product. This may involve extraction with an organic solvent.

  • Further purification, such as crystallization from n-heptane, can be performed to obtain the final product with high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (e.g., 2-bromo-3'-chloropropiophenone) reaction Hydrolysis Reaction (Base, PTC, Water, 20-100°C, 4-6h) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Crystallization or Chromatography) workup->purify analysis Quality Control (HPLC, NMR, MS) purify->analysis product Final Product (>98% Purity) analysis->product

Caption: General experimental workflow for the synthesis of this compound.

by_product_formation cluster_precursor Precursors / Intermediates cluster_byproducts Potential By-products main_product This compound (Desired Product) over_oxidized m-Chlorobenzoic Acid (Over-oxidation) main_product->over_oxidized Harsh Oxidation precursor1 1-(3-Chlorophenyl)-propene precursor1->main_product Oxidation isomer 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Positional Isomer) precursor1->isomer Side Reaction in Oxidation precursor2 1-(3-Chlorophenyl)-propane-1,2-dione precursor2->main_product Selective Reduction over_reduced 1-(3-Chlorophenyl)-propane-1,2-diol (Over-reduction) precursor2->over_reduced Non-selective Reduction

Caption: Formation pathways of common by-products in the synthesis.

troubleshooting_guide cluster_analysis Analysis cluster_solutions Solutions start Low Purity or Yield? check_byproducts Analyze by-products by HPLC / LC-MS start->check_byproducts Purity Issue check_completion Check reaction completion by TLC / HPLC start->check_completion Yield Issue optimize_temp Adjust Temperature check_byproducts->optimize_temp Dehydration/Isomerization change_reagents Change Reagents (e.g., milder oxidant) check_byproducts->change_reagents Oxidation/Reduction improve_purification Optimize Purification check_byproducts->improve_purification Multiple Impurities check_completion->optimize_temp optimize_time Adjust Reaction Time check_completion->optimize_time

References

Purification of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

A1: Degradation on silica gel can be a problem for some compounds.[1] To confirm, you can perform a stability test using thin-layer chromatography (TLC). Spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present in the initial spotting, your compound is likely unstable on silica.

  • Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a small amount of a base, like triethylamine, mixed into your eluent (e.g., 0.1-1%).

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina or Florisil.[1]

    • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.

Q2: I'm having trouble separating this compound from its positional isomer, 1-(3-Chlorophenyl)-1-hydroxy-2-propanone. What should I do?

A2: The target compound, this compound, is also known as Bupropion Related Compound C, while its isomer is Bupropion Related Compound F.[2][3] These isomers can be challenging to separate due to their similar polarities.

  • Solutions:

    • Optimize the Mobile Phase: Carefully optimize your solvent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to maximize the difference in Rf values (ΔRf) between the two spots.

    • Use a High-Performance Column: Consider using high-performance flash chromatography (HPFC) with smaller particle size silica for better resolution.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to resolve closely eluting compounds.

Q3: The crude material is not dissolving well in the mobile phase I plan to use for the column. How should I load my sample?

A3: This is a common issue, especially when using non-polar solvent systems like ethyl acetate/hexane on a large scale.[1]

  • Solutions:

    • Dry Loading: This is the preferred method. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone) in which it is highly soluble. Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Minimal Strong Solvent (Risky): Dissolve the sample in a very small volume of a stronger, more polar solvent (e.g., dichloromethane) and load it directly.[1] This is risky as the strong solvent can interfere with the separation at the top of the column, leading to band broadening. Use the smallest volume possible.

Q4: My compound is not eluting from the column, even after I have passed a large volume of the mobile phase. What could be the problem?

A4: Several factors could cause your compound to remain on the column.[1]

  • Possible Causes & Solutions:

    • Compound Decomposition: As mentioned in Q1, the compound may have decomposed on the column.[1]

    • Incorrect Mobile Phase: You might be using a solvent system that is too non-polar. Double-check the solvent bottles to ensure you haven't made a mistake.[1] You can try slowly increasing the polarity of the eluent to see if the compound begins to move.

    • Precipitation on the Column: If the compound or an impurity is not very soluble in the mobile phase, it might have precipitated at the top of the column, blocking flow.[1] This is a difficult problem to solve and may require repacking the column.

Q5: Why are my retention times drifting and inconsistent between runs?

A5: Drifting retention times in normal-phase chromatography are often related to column equilibration, particularly with the water content of the mobile phase.[4][5]

  • Solutions:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before loading the sample. This can sometimes take many column volumes, especially with very dry solvents.[5]

    • Control Water Content: The amount of water adsorbed on the silica surface can significantly affect retention. To improve reproducibility, you can use a mobile phase that is "half-saturated" with water.[4][5]

    • Use Bonded Phases: Polar bonded phases like cyano (CN) or diol are less sensitive to the water content in the mobile phase and can provide more reproducible retention times.[4]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (flash grade, e.g., 230-400 mesh).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. A common starting point is an 8:1 mixture of n-hexane:ethyl acetate.[6]

  • Crude this compound.

  • TLC plates (silica gel coated).

  • Standard laboratory glassware.

2. TLC Analysis and Mobile Phase Optimization:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:1, 4:1) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Visualize the spots under UV light (254 nm).

3. Column Packing:

  • Choose an appropriately sized column for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a small, even layer.

  • Gently add a thin layer of sand on top to prevent disturbance of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution.

  • Collect the eluent in fractions (e.g., in test tubes or flasks).

  • Maintain a constant flow rate and ensure the column does not run dry.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC.

  • Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the crude material.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Data Summary Table

ParameterRecommended SpecificationNotes
Compound Name This compoundAlso known as Bupropion Related Compound C.[3][7][8][9]
Molecular Formula C₉H₉ClO₂Molecular Weight: 184.62 g/mol .[2][7][8][10][11]
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) n-Hexane / Ethyl AcetateA ratio of 8:1 is a good starting point.[6] Optimize with TLC.
Key Impurity 1-(3-Chlorophenyl)-1-hydroxy-2-propanoneA positional isomer; careful optimization is needed for separation.[2]
Analytical Method TLC / HPLCUse TLC for monitoring fractions and RP-HPLC for final purity analysis.[2]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Chromatography d_elution Is the compound eluting? start->d_elution end_resolve Problem Resolved end_rethink Re-evaluate Purification Strategy d_separation Is separation from impurities poor? d_elution->d_separation Yes a_increase_polarity Gradually increase mobile phase polarity d_elution->a_increase_polarity No d_recovery Is the product recovery low? d_separation->d_recovery No a_optimize_tlc Optimize mobile phase using TLC for better ΔRf d_separation->a_optimize_tlc Yes d_recovery->end_resolve No a_check_fractions Concentrate fractions and re-check by TLC/LCMS d_recovery->a_check_fractions Yes d_stable Is compound stable on silica? (TLC Test) d_stable->end_resolve Yes a_deactivate Deactivate silica (e.g., with Et3N) d_stable->a_deactivate No a_check_solvents Verify correct mobile phase composition a_increase_polarity->a_check_solvents a_check_solvents->d_recovery a_gradient Use gradient elution a_optimize_tlc->a_gradient a_gradient->end_resolve a_check_fractions->d_stable a_alt_phase Use alternative stationary phase (Alumina, Florisil) a_deactivate->a_alt_phase a_alt_phase->end_rethink

Caption: Troubleshooting workflow for column chromatography purification.

References

Recrystallization methods for "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the recrystallization of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in pharmaceutical synthesis.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[2][3][4] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[2] 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[4] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod just below the surface of the liquid.[2][4] * Adding a "seed" crystal of the pure compound.[2][4] 3. If the above methods fail, evaporate the solvent completely and attempt recrystallization with a different solvent system.[4]
The compound "oils out" instead of crystallizing. 1. Low melting point of the compound: The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving.[3][4] 2. High concentration of impurities: Impurities can lower the melting point of the mixture.[3][4] 3. Rapid cooling: The solution is being cooled too quickly.[5]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][4] 2. Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low yield of recovered crystals. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[2][4] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Before filtering, cool the flask in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.[2] 2. To prevent this, use a pre-heated funnel during filtration or add a small amount of extra hot solvent before filtering.[6] 3. Ensure the solution is thoroughly cooled in an ice bath for an adequate period before filtration.
Crystals are colored or appear impure. 1. Colored impurities are present: These impurities are co-crystallizing with the product. 2. Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice.[4]1. Before cooling, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the colored impurities. 2. Ensure a slow cooling rate to allow for the formation of pure crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A definitive, single best solvent is not documented in publicly available literature. However, based on the compound's structure (an aromatic ketone with a hydroxyl group), suitable solvents would be those that can dissolve it at high temperatures but not at low temperatures.[2] The compound is known to be slightly soluble in methanol and chloroform.[1][7] A good starting point would be to test polar protic solvents like ethanol or methanol, or consider a mixed solvent system, such as ethanol/water or acetone/hexane.[8] A systematic solvent screening is recommended.

Q2: How do I perform a solvent screening for recrystallization?

A2: To find a suitable solvent, place a small amount of your crude product into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes. A suitable solvent will dissolve the compound when hot. Finally, cool the tubes to room temperature and then in an ice bath. The best solvent will be one in which the compound crystallizes out in high yield upon cooling.

Q3: My compound is described as a yellow liquid. How can I recrystallize it?

A3: The description of this compound as a liquid may refer to the crude product, which could be an oil due to impurities, or it could be an isomeric form.[7] Recrystallization is a purification technique for solids. If your product is an oil, it first needs to be solidified. This might occur upon cooling or by removing residual solvent under a vacuum. If it remains an oil, other purification methods like column chromatography may be necessary before a final recrystallization step can be attempted on the purified, solid product.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system is a common technique when a single solvent is not ideal.[6] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on your experimental results.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding the solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool 3. Slow Cooling (induces crystallization) hot_filtration->cool collect 4. Collect Crystals (vacuum filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash mother_liquor Mother Liquor (contains soluble impurities) collect->mother_liquor dry 6. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A flowchart of the general recrystallization process.

References

Technical Support Center: 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one," a key intermediate and known impurity in the synthesis of Bupropion.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability a concern?

A1: "this compound," also known as Bupropion Related Compound C, is an alpha-hydroxy ketone. Its stability is a critical concern as it is a known degradation product of the active pharmaceutical ingredient (API) Bupropion.[1][2][3][4] The presence and concentration of this impurity can impact the quality, safety, and efficacy of the final drug product. Therefore, understanding its stability profile is essential for formulation development, analytical method validation, and ensuring product shelf-life.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of "this compound" can be influenced by several factors, including:

  • pH: It is known to form under alkaline hydrolytic conditions.[1][2] Its own stability is likely pH-dependent.

  • Light: Photodegradation is a known pathway for the formation of this compound from Bupropion, suggesting it may also be sensitive to light.[3]

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. Recommended storage is typically at 2-8°C.

  • Oxidizing agents: The alpha-hydroxy ketone moiety is susceptible to oxidation, which can lead to the formation of other degradation products.[5]

  • Moisture: The compound is described as hygroscopic, meaning it can absorb moisture from the air, which may promote hydrolysis or other degradation reactions.

Q3: What are the potential degradation pathways for "this compound"?

A3: Based on its chemical structure as an alpha-hydroxy ketone, potential degradation pathways include:

  • Oxidation: The secondary hydroxyl group can be oxidized to form 1-(3-chlorophenyl)propane-1,2-dione.[5] Further oxidation can lead to the formation of m-chlorobenzoic acid.

  • Dehydration: Under certain conditions, such as oxidative stress, the molecule may undergo dehydration to form 1-(3-chlorophenyl)-1-propenone.[4]

  • Rearrangement: Alpha-hydroxy ketones can undergo rearrangement reactions under acidic or basic conditions.

Q4: How can I monitor the stability of "this compound" in my experiments?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for monitoring the compound and its potential degradants.[1][2][6] Key aspects of such a method include:

  • Column: A C18 column is often used for separation.[1][2]

  • Mobile Phase: A buffered mobile phase, for example, containing ammonium formate, with organic modifiers like methanol and acetonitrile, is typically employed.[1][2]

  • Detection: UV detection is commonly used.

  • Validation: The method must be validated to ensure it is specific, accurate, precise, and linear for the compound and its known impurities.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Verify Storage Conditions: Ensure the compound and its solutions have been stored at the recommended temperature (2-8°C) and protected from light. 2. Check Solution Age: Prepare fresh solutions for analysis. The compound may be unstable in certain solvents over time. 3. Evaluate Mobile Phase pH: An inappropriate mobile phase pH could be causing on-column degradation. Ensure the pH is suitable for the compound's stability. 4. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture. This can help in identifying the unexpected peaks.
Contamination 1. Solvent Blank: Inject a sample of the solvent used to dissolve the compound to check for contamination. 2. System Suitability: Run a system suitability test to ensure the HPLC system is clean and functioning correctly.
Issue 2: Decrease in Assay Value or Purity Over Time
Possible Cause Troubleshooting Steps
Inherent Instability 1. Review Handling Procedures: Minimize exposure of the compound to ambient light, temperature, and humidity during handling. 2. Inert Atmosphere: For long-term storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Formulation/Solvent Effects: The stability of the compound can be highly dependent on the formulation or solvent system. Evaluate the compatibility of the compound with all excipients and solvents.
Interaction with Container 1. Container Material: Ensure the storage container is made of an inert material (e.g., amber glass) that does not interact with the compound.

Data Presentation

Table 1: Summary of Known Stability Information for this compound

ParameterConditionObservation/RecommendationReference
Storage Temperature 2-8°CRecommended for maintaining stability.
pH Alkaline HydrolysisKnown to be a degradation product of Bupropion under these conditions.[1][2][1],[2]
Light Exposure Photolytic StressIdentified as a photodegradation product of Bupropion.[3][3]
Oxidation Oxidative StressPotential for dehydration to 1-(3-chlorophenyl)-1-propenone.[4] The alpha-hydroxy ketone group is susceptible to oxidation.[5][5],[4]
Physical Form SolidDescribed as hygroscopic.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is an example of an HPLC method that can be used as a starting point for monitoring the stability of "this compound." Method optimization and validation are crucial.

  • Column: XTerra C18 (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: A ternary mixture of 20 mM ammonium formate (pH 4.0), methanol, and acetonitrile (e.g., in a ratio of 75:10:15, v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 252 nm as a starting point).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway Bupropion Bupropion Degradant 1-(3-Chlorophenyl)-2- hydroxypropan-1-one Bupropion->Degradant Alkaline Hydrolysis / Photolysis Oxidized_Product 1-(3-Chlorophenyl)propane- 1,2-dione Degradant->Oxidized_Product Oxidation Dehydrated_Product 1-(3-Chlorophenyl)-1-propenone Degradant->Dehydrated_Product Oxidative Stress (Dehydration) Further_Oxidation m-Chlorobenzoic Acid Oxidized_Product->Further_Oxidation Further Oxidation

Caption: Potential degradation pathways of "this compound".

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Analysis Data Analysis and Degradant Identification HPLC->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Preventing over-oxidation in "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and drug development professionals to help prevent over-oxidation and other common issues during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired α-Hydroxy Ketone

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material, such as 3'-chloropropiophenone.

  • Over-oxidation: The desired product is being converted into byproducts like 1-(3-chlorophenyl)propane-1,2-dione or m-chlorobenzoic acid.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to lower yields.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

  • Control Reaction Temperature: Maintain the recommended temperature for the specific protocol. For many oxidation reactions to form α-hydroxy ketones, lower temperatures (e.g., 0-5°C) are preferable to minimize over-oxidation.

  • Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants and oxidizing agents are used. An excess of a strong oxidizing agent can significantly increase the formation of over-oxidation byproducts.

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. (See Table 1 for a comparison).

Problem 2: Presence of Significant Amounts of 1-(3-chlorophenyl)propane-1,2-dione

Possible Cause:

  • Over-oxidation of the Secondary Alcohol: The hydroxyl group of the desired product is being oxidized to a ketone.

Suggested Solutions:

  • Use a Milder Oxidizing Agent: Strong oxidizing agents are more likely to cause this over-oxidation. Consider using reagents known for their selectivity in oxidizing primary or secondary alcohols to aldehydes or ketones without further oxidation.

  • Reduce Reaction Time: Once the formation of the desired product is maximized (as determined by in-process monitoring), quench the reaction to prevent further oxidation.

  • Lower the Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the over-oxidation reaction.

Problem 3: Detection of m-Chlorobenzoic Acid in the Product Mixture

Possible Causes:

  • Cleavage of the α-Hydroxy Ketone: This is a significant over-oxidation side product. Its formation can be promoted by strong oxidizing agents and harsh reaction conditions, potentially through a haloform-type reaction mechanism if halogens are present or generated in situ.

Suggested Solutions:

  • Avoid Harsh Oxidizing Conditions: Steer clear of strong, non-selective oxidizing agents.

  • Use a Selective Oxidation Method: Methods specifically designed for α-hydroxylation of ketones are less likely to cause cleavage of the carbon-carbon bond.

  • Control pH: In some cases, the pH of the reaction mixture can influence the rate of side reactions. Buffering the reaction may be beneficial. A Chinese patent suggests that using Pyridinium chlorochromate (PCC) can reduce the formation of m-chlorobenzoic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic pathways:

  • α-Hydroxylation of 3'-chloropropiophenone: This involves the direct oxidation of the α-carbon of the ketone.

  • Hydrolysis of 2-bromo-3'-chloropropiophenone: This is a nucleophilic substitution reaction where the bromine atom is replaced by a hydroxyl group.

Q2: Which oxidizing agents are recommended to minimize over-oxidation?

To minimize over-oxidation, it is crucial to select a mild and selective oxidizing agent. The choice of agent can significantly impact the yield and purity of the final product.

Oxidizing Agent/SystemSelectivityPotential for Over-oxidationNotes
Pyridinium chlorochromate (PCC) HighLowA mild oxidant that can reduce the formation of m-chlorobenzoic acid.[1]
Oxone with a catalyst Moderate to HighModerateCan be effective, but reaction conditions need to be carefully controlled.
Molecular Oxygen with a catalyst Moderate to HighModerateOften requires a catalyst and specific conditions to be selective.
m-Chloroperoxybenzoic acid (mCPBA) HighLowOften used in the Rubottom oxidation of silyl enol ethers to α-hydroxy ketones.
Potassium Permanganate (KMnO4) LowHighA strong oxidizing agent that is likely to cause significant over-oxidation.
Chromic Acid (Jones Reagent) LowHighA strong oxidizing agent that is not recommended for this synthesis due to the high risk of over-oxidation.

Q3: What analytical methods can be used to monitor the reaction and assess product purity?

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It can be used to determine the purity of the final product and quantify the starting material and any byproducts, including 1-(3-chlorophenyl)propane-1,2-dione and m-chlorobenzoic acid.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the desired product and for identifying the structure of any isolated impurities.

  • Infrared (IR) Spectroscopy: Can help to identify the functional groups present in the product and byproducts.

Q4: How can I distinguish between the desired product and the over-oxidation byproducts using analytical data?

CompoundKey Analytical Features
This compound ¹H NMR: Presence of a hydroxyl (-OH) proton signal and a methine (CH) proton signal adjacent to the hydroxyl group. IR: Characteristic C=O and O-H stretching frequencies.
1-(3-Chlorophenyl)propane-1,2-dione ¹H NMR: Absence of the hydroxyl and methine proton signals seen in the desired product. IR: Two distinct C=O stretching frequencies may be observed.
m-Chlorobenzoic Acid ¹H NMR: Presence of a carboxylic acid (-COOH) proton signal, typically downfield. IR: Broad O-H stretch characteristic of a carboxylic acid, in addition to the C=O stretch.

Experimental Protocols

Protocol 1: Hydrolysis of 2-bromo-3'-chloropropiophenone

This protocol is adapted from literature procedures and is a common method for the synthesis of α-hydroxy ketones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3'-chloropropiophenone (1 equivalent) in a mixture of water and ethanol (a common ratio is 1:1 v/v).

  • Reaction Execution: Heat the mixture to 60°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Synthesis_Pathway 3'-Chloropropiophenone 3'-Chloropropiophenone This compound This compound 3'-Chloropropiophenone->this compound α-Hydroxylation (Mild Oxidation) 1-(3-Chlorophenyl)propane-1,2-dione 1-(3-Chlorophenyl)propane-1,2-dione This compound->1-(3-Chlorophenyl)propane-1,2-dione Over-oxidation m-Chlorobenzoic Acid m-Chlorobenzoic Acid This compound->m-Chlorobenzoic Acid Over-oxidation (Cleavage)

Caption: Reaction pathway for the synthesis of this compound and its over-oxidation byproducts.

Troubleshooting_Workflow decision decision process process result result start Low Yield or Impure Product check_impurities Analyze by HPLC/TLC start->check_impurities high_sm High Starting Material? check_impurities->high_sm Yes over_oxidation Over-oxidation Products Detected? check_impurities->over_oxidation No increase_time Increase Reaction Time or Temperature Moderately high_sm->increase_time check_reagents Check Reagent Purity and Stoichiometry high_sm->check_reagents use_milder_oxidant Use Milder Oxidizing Agent (e.g., PCC) over_oxidation->use_milder_oxidant lower_temp Lower Reaction Temperature over_oxidation->lower_temp reduce_time Reduce Reaction Time over_oxidation->reduce_time purify Purify by Column Chromatography or Recrystallization increase_time->purify check_reagents->purify use_milder_oxidant->purify lower_temp->purify reduce_time->purify purify->result Successful

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Reactants and Solvent conditions Establish Reaction Conditions (e.g., Temperature) reagents->conditions add_oxidant Add Oxidizing Agent conditions->add_oxidant monitor Monitor Progress (TLC/HPLC) add_oxidant->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify analyze Characterize Final Product (HPLC, NMR, IR) purify->analyze

Caption: A general experimental workflow for the synthesis of this compound.

References

Troubleshooting low yields in the synthesis of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, also known as Bupropion Related Compound C.[1][2]

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow can help pinpoint the source of low yields.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (e.g., NMR, HPLC) start->check_sm check_reagents 2. Confirm Reagent & Solvent Quality (e.g., Anhydrous, Purity) check_sm->check_reagents analyze_crude 3. Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) check_reagents->analyze_crude optimize 4. Optimize Reaction Conditions (Temp, Time, Concentration) analyze_crude->optimize Side products or incomplete reaction detected workup 5. Review Workup & Purification (e.g., Extraction pH, Column Loading) analyze_crude->workup Clean reaction, low recovery optimize->workup success Yield Improved workup->success

Caption: A logical workflow for troubleshooting low synthesis yields.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low when preparing this compound via hydrolysis of 2-bromo-3'-chloropropiophenone. What are the likely causes?

A1: Low yields in this hydrolysis reaction are common and can typically be attributed to three main factors: incomplete reaction, side reactions, or suboptimal workup.

  • Incomplete Reaction: The hydrolysis of the α-bromo ketone can be sluggish. Ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.[3]

  • Side Reactions: Elevated temperatures can promote the formation of undesired byproducts.[3] One significant side reaction is the formation of the isomeric α-hydroxy ketone, 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F), through rearrangement.[3][4] Over-oxidation, if oxidizing agents are present or formed, can lead to m-chlorobenzoic acid.[5]

  • Suboptimal Workup: The product has moderate water solubility, and significant loss can occur during aqueous extraction phases. Ensure proper pH adjustment during workup to keep the product in its neutral form and minimize its solubility in the aqueous layer.

A known patent describes a process involving the hydrolysis of 2-bromo-3'-chloropropiophenone in water with sulfuric acid and a phase transfer catalyst, followed by extraction and crystallization, achieving a yield of 65%.[5]

Q2: I've isolated my product, but analytical data (HPLC, NMR) suggests the presence of a major impurity. How can I identify it?

A2: The most probable impurity, especially if the reaction involved any rearrangement conditions (acidic or basic), is the structural isomer 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F).[2][6]

  • Distinguishing the Isomers: While these isomers have the same mass, they can be distinguished by chromatographic and spectroscopic methods.

    • HPLC: Use a suitable chiral stationary phase or a standard C18 column with a well-chosen mobile phase gradient to separate the two compounds.[2] They will have different retention times.

    • NMR Spectroscopy:

      • Target Product (this compound): You will see a characteristic doublet for the methyl group (-CH3) coupled to the adjacent methine proton (-CH(OH)-).

      • Isomeric Impurity (1-(3-Chlorophenyl)-1-hydroxy-2-propanone): You will observe a singlet for the methyl group (-COCH3) as it is adjacent to the carbonyl group and has no protons to couple with.

The diagram below illustrates the relationship between the target compound and its common isomeric impurity.

G cluster_target Target Product cluster_isomer Common Impurity target This compound (Bupropion Impurity C) rearrangement α-Ketol Rearrangement (Acid or Base Catalyzed) target->rearrangement isomer 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Bupropion Impurity F) rearrangement->isomer

Caption: Isomeric relationship between the target product and a common impurity.[7]

Q3: I am attempting an asymmetric synthesis to produce a specific enantiomer, but my yields are poor. What should I consider?

A3: Asymmetric synthesis routes, such as the catalytic reduction of a 1,2-diketone or asymmetric dihydroxylation of an alkene precursor, are highly sensitive to reaction conditions.[2][8]

  • Catalyst Activity: The chiral catalyst (e.g., (S)-BINAP-RuCl₂) is the most critical component.[2] Ensure it has not been deactivated by exposure to air, moisture, or impurities in the substrate or solvent. Use fresh, high-purity catalyst and solvents.

  • Reaction Temperature and Pressure: These parameters are often crucial for both yield and enantioselectivity. For instance, a catalytic reduction using H₂ gas requires precise pressure control.[2] A dihydroxylation reaction cited in the literature was performed at 0°C for 16 hours to achieve a high yield (87%).[8] Deviation from the optimal temperature can drastically lower the yield.

  • Substrate Quality: The precursor (e.g., 1-(3-chlorophenyl)propane-1,2-dione) must be of high purity. Impurities can poison the catalyst.

Table 1: Comparison of Reported Synthesis Conditions and Yields

Synthesis RoutePrecursorKey ReagentsTemperature (°C)Yield (%)Reference
Hydrolysis2-bromo-3'-chloropropiophenoneH₂O, H₂SO₄, Phase Transfer Catalyst95-10065[5]
Asymmetric Dihydroxylation(E/Z)-1-(3-chlorophenyl)prop-1-eneAD-mix-β, CH₃SO₂NH₂087[8]
Oxidation1-(3-chlorophenyl)propeneRuCl₃, NaHCO₃, K₂S₂O₈N/A46 (mixture)[5]
Asymmetric Reduction1-(3-Chlorophenyl)-1,2-diketone(S)-BINAP-RuCl₂, H₂ (50 psi)25High (not quantified)[2]

Analytical & Purification Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This method can be used to determine the purity of the final product and detect the presence of related impurities like Compound F.[2]

  • Column: Chiral stationary phase (e.g., Chiralcel® OD-H) for enantiomeric separation, or a standard C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) for general impurity profiling.[2][9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[2][9]

  • Mobile Phase B: Acetonitrile or Methanol.[2][9]

  • Gradient (Example): Start at 5-10% B, ramp to 90-100% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

  • Flow Rate: 0.8 - 1.2 mL/min.[9]

  • Detection: UV at 254 nm.

  • Injection Volume: 1-5 µL.[9]

Protocol 2: Column Chromatography for Purification

This is a standard method for purifying the crude product.[8]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate (EtOAc) in hexanes is effective. Start with a low polarity mixture (e.g., Hexanes:EtOAc 10:1) and gradually increase the polarity (e.g., to 3:1).[8]

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Identification of Impurities in 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(3-Chlorophenyl)-2-hydroxypropan-1-one". This compound is a key intermediate and a known impurity in the synthesis of Bupropion Hydrochloride, where it is designated as Bupropion Related Compound C.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The most common impurities can be categorized based on their origin:

  • Starting Materials & Intermediates: Unreacted starting materials such as 3'-chloropropiophenone or 2-bromo-3'-chloropropiophenone may be present.[3][4]

  • By-products of Synthesis: Positional isomers are significant impurities. A critical one to monitor is 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, also known as Bupropion Related Compound F.[1] This isomer has the same molecular formula but a different arrangement of the hydroxyl and ketone groups.[1]

  • Degradation Products: The compound may degrade under certain conditions (e.g., oxidation) to form species like 1-(3-chlorophenyl)propane-1,2-dione.[4][5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, n-heptane, ethanol) can be present as residual impurities.[1][4]

Q2: My HPLC chromatogram shows an unexpected peak close to the main peak. How can I identify it?

A2: An unexpected peak near your main product could be a structural isomer, such as Bupropion Related Compound F.[1] To identify it, you should:

  • Check for Isomers: The primary suspect is the positional isomer 1-(3-chlorophenyl)-1-hydroxy-2-propanone.[1]

  • Employ Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a highly sensitive method to get the molecular weight of the impurity.[6][7] If the impurity has the same mass as your target compound, it is likely an isomer.

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for structural analysis.[8]

  • Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact structure of the isolated impurity.[8][9]

Q3: I am struggling to separate the enantiomers of this compound. What should I do?

A3: Separating enantiomers requires a chiral-specific method. Standard HPLC columns will not resolve them. You should use a chiral stationary phase column, such as Chiralpak® AD-H or Chiralcel® OD-H.[1] A common mobile phase for this separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[1]

Q4: My NMR spectrum shows signals that I cannot assign to the main compound. How do I identify these unknown signals?

A4: Unassigned signals in an NMR spectrum typically belong to impurities. To identify them:

  • Check for Common Solvents: First, compare the unknown signals to published chemical shift tables for common laboratory solvents.[10]

  • Look for Related Structures: Analyze the multiplicity and chemical shifts of the unknown signals. They may correspond to known related compounds from the synthesis.

  • Use 2D NMR: Techniques like COSY and HSQC can help in determining the connectivity of the atoms in the impurity, aiding in its structural elucidation.[11]

  • Spike your Sample: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the unknown peak will confirm its identity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC. 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload.1. Replace the HPLC column. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Multiple peaks observed in GC-MS analysis. 1. Presence of volatile impurities. 2. On-column degradation of the analyte. 3. Contamination from the injection port or syringe.1. Identify volatile impurities such as residual solvents by comparing their mass spectra with a library (e.g., NIST).[6] 2. Lower the injector temperature. 3. Run a blank to check for system contamination.
Inconsistent retention times in HPLC. 1. Fluctuation in column temperature. 2. Mobile phase composition is changing. 3. Leak in the HPLC system.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Check for leaks in the pump, injector, and fittings.
Low sensitivity in MS detection. 1. Poor ionization of the analyte. 2. Matrix effects from the sample. 3. Contamination of the MS source.1. Optimize MS source parameters (e.g., electrospray voltage). 2. Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE). 3. Clean the MS source according to the manufacturer's instructions.

Summary of Potential Impurities

Impurity NameMolecular FormulaCAS NumberNotes
1-(3-Chlorophenyl)-1-hydroxy-2-propanoneC₉H₉ClO₂857233-13-7Positional isomer; known as Bupropion Related Compound F.[1][12]
3'-ChloropropiophenoneC₉H₉ClO34841-35-5A potential starting material or precursor.[3]
2-Bromo-3'-chloropropiophenoneC₉H₈BrClO34911-51-8A common precursor in the synthesis pathway.[4]
1-(3-Chlorophenyl)propane-1,2-dioneC₉H₇ClO₂Not readily availableAn oxidation product of the target compound.[4][5]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is designed for the separation and quantification of this compound and its related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities

This protocol is suitable for identifying residual solvents and other volatile organic impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., Dichloromethane) at a concentration of 1-2 mg/mL.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H NMR data to confirm the structure and identify impurities.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).[9]

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks.

    • Compare the resulting spectrum to a reference spectrum of the pure compound and impurity libraries.[9]

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_screening Initial Screening cluster_identification Identification & Elucidation cluster_conclusion Conclusion Sample Sample of 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Primary technique GCMS GC-MS Analysis Prep->GCMS For volatile impurities LCMS LC-MS Analysis HPLC->LCMS If unknown peaks Quant Quantification of Impurity HPLC->Quant Using reference standard Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation If structure needed NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Structure Structure Elucidation of Impurity NMR->Structure impurity_pathway Start 3'-Chloropropiophenone (Starting Material) Intermediate 2-Bromo-3'-chloropropiophenone (Intermediate) Start->Intermediate Bromination Main This compound (Target Compound) Intermediate->Main Hydrolysis Isomer 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Isomeric Impurity - Cmpd F) Intermediate->Isomer Side Reaction Oxidation 1-(3-Chlorophenyl)propane-1,2-dione (Oxidation Impurity) Main->Oxidation Oxidation

References

Improving the enantiomeric excess in chiral synthesis of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. This compound is a key intermediate in the synthesis of pharmaceuticals like bupropion hydrochloride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the enantioselective synthesis of this compound?

There are two primary strategies for obtaining enantiomerically enriched this compound:

  • Asymmetric Synthesis: This approach directly produces a specific enantiomer from a prochiral precursor.[3] A common method is the asymmetric reduction of the corresponding α-diketone, 1-(3-chlorophenyl)propane-1,2-dione, using a chiral catalyst.[3]

  • Chiral Resolution: This method involves separating a racemic mixture of this compound.[1][3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1][3]

Q2: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Low enantiomeric excess is a common issue. Several factors can contribute to this, and troubleshooting often involves a systematic optimization of reaction conditions.

Troubleshooting Guide for Low Enantiomeric Excess:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst System - Catalyst Choice: The choice of chiral catalyst and ligand is crucial. For asymmetric reductions, consider catalysts like (S)-BINAP-RuCl₂ or those based on chiral oxazaborolidines (CBS reduction).[3][4] Iridium complexes with ligands like f-amphox have also shown high efficiency for asymmetric hydrogenation of α-hydroxy ketones.[5] - Catalyst Loading: Vary the catalyst loading. Insufficient catalyst may lead to a higher background (non-catalyzed) reaction, reducing the ee.
Incorrect Reaction Temperature - Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity. However, this may also decrease the reaction rate. Perform a temperature screening study to find the optimal balance. For example, some asymmetric dihydroxylation reactions are carried out at 0°C.[6]
Inappropriate Solvent - Solvent Screening: The solvent can significantly influence the enantiomeric excess by affecting the conformation of the catalyst-substrate complex.[7] Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, Et₂O, EtOAc).[8][9]
Presence of Impurities - Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as required. Water or other impurities can deactivate the catalyst or interfere with the chiral induction.
Sub-optimal Reaction Time - Time Course Study: Monitor the reaction over time. In some cases, the enantiomeric excess can change as the reaction progresses, potentially due to product racemization or catalyst degradation.

Q3: How can I improve the enantiomeric excess of my product after the synthesis?

If direct synthesis does not yield the desired enantiomeric purity, several post-synthesis enrichment techniques can be employed:

  • Crystallization: Fractional crystallization of the enantiomeric mixture can sometimes lead to enrichment, especially if the racemic form is a conglomerate.[10]

  • Diastereomeric Salt Formation and Crystallization: This is a robust method where the enantiomeric mixture is reacted with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid) to form diastereomeric salts.[1][3] These diastereomers have different solubilities, allowing for their separation by crystallization.[1][11]

  • Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and obtain a product with high enantiomeric purity.[3]

Q4: How do I accurately determine the enantiomeric excess of my product?

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of this compound.[1]

Typical Chiral HPLC Conditions:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Hexane/Isopropanol (90:10)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at a suitable wavelength
Typical Retention Times (S)-enantiomer: 12.3 min, (R)-enantiomer: 14.7 min[1]

Other methods for determining enantiomeric excess include NMR spectroscopy with chiral solvating or derivatizing agents, and mass spectrometry.[12][13]

Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation for the Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one

This protocol is based on a literature procedure for a similar synthesis.[6]

Materials:

  • 1-(3-Chlorophenyl)prop-1-ene

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butyl alcohol

  • Water

  • Sodium sulfite

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, prepare a mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butyl alcohol and water.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-(3-Chlorophenyl)prop-1-ene to the cooled mixture.

  • Stir the reaction mixture vigorously at 0°C for 16 hours.

  • Quench the reaction by adding sodium sulfite and continue stirring for another hour.

  • Filter the mixture through a pad of Celite and wash the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel. The lower aqueous layer is discarded.

  • Separate the upper organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent to yield (R)-1-(3-Chlorophenyl)-1,2-propanediol.

  • The resulting diol can then be selectively oxidized to afford the desired (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a general procedure based on established methods.[1][3]

Materials:

  • Racemic this compound

  • (S)-Mandelic acid (or another suitable chiral resolving agent)

  • Ethanol

  • Water

Procedure:

  • Dissolve the racemic this compound in a minimal amount of a suitable solvent mixture, such as ethanol/water.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (S)-mandelic acid, in the same solvent system.

  • Combine the two solutions and stir. Diastereomeric salt formation should occur.

  • Allow the solution to stand at a controlled temperature (e.g., 4°C) to induce fractional crystallization.[1] One diastereomeric salt should preferentially crystallize due to lower solubility.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove impurities.

  • To recover the desired enantiomer, treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the resolving agent.

  • Extract the free enantiomer with a suitable organic solvent.

  • Dry the organic layer, concentrate, and further purify if necessary.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Diagrams

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_resolution Chiral Resolution start_synthesis Prochiral Substrate (1-(3-chlorophenyl)propane-1,2-dione) reaction_synthesis Asymmetric Reduction - Chiral Catalyst (e.g., Ru-BINAP) - H₂ or Transfer Hydrogenation start_synthesis->reaction_synthesis product_synthesis Enantioenriched Product reaction_synthesis->product_synthesis analysis Chiral HPLC Analysis (ee determination) product_synthesis->analysis start_resolution Racemic Mixture reaction_resolution Diastereomeric Salt Formation - Chiral Resolving Agent (e.g., (S)-Mandelic Acid) start_resolution->reaction_resolution separation Fractional Crystallization reaction_resolution->separation product_resolution Separated Diastereomers separation->product_resolution liberation Liberation of Enantiomer product_resolution->liberation final_product Enantiopure Product liberation->final_product final_product->analysis

Caption: Workflow for Enantioselective Synthesis and Chiral Resolution.

troubleshooting_ee start Low Enantiomeric Excess (ee) catalyst Optimize Catalyst System - Screen Ligands - Vary Loading start->catalyst temperature Adjust Temperature - Generally Lower is Better start->temperature solvent Screen Solvents - Toluene, THF, Et₂O, etc. start->solvent purity Check Reagent/Solvent Purity - Use Anhydrous Conditions start->purity outcome Improved ee? catalyst->outcome temperature->outcome solvent->outcome purity->outcome

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one.

Troubleshooting Guides and FAQs

Q1: I am trying to synthesize 1-(3-chlorophenyl)-2-hydroxypropan-1-one, but my main product is 2-(3-chlorophenyl)propanoic acid. What is happening and how can I fix it?

A1: The formation of a carboxylic acid, in this case, 2-(3-chlorophenyl)propanoic acid, is a strong indication that the Favorskii rearrangement is occurring as a major side reaction.[1][2][3] This rearrangement is common for α-halo ketones, especially in the presence of a strong base.[1][2] The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group from the bromine), leading to the formation of a cyclopropanone intermediate, which then rearranges to the carboxylic acid.[4]

Troubleshooting Steps:

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide in high concentrations tend to promote the Favorskii rearrangement.[1] Consider using a milder base, such as sodium bicarbonate or potassium carbonate, to favor the desired hydrolysis reaction.

  • Reaction Temperature: Lowering the reaction temperature can help to suppress the rearrangement reaction.

  • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents may favor the desired hydrolysis. A mixture of water and an organic solvent like ethanol is often used.[5]

Q2: My reaction is producing a significant amount of an unsaturated ketone, 1-(3-chlorophenyl)prop-2-en-1-one. How can I minimize this byproduct?

A2: The formation of an α,β-unsaturated ketone is due to an elimination reaction (dehydrobromination).[6] This side reaction is also base-mediated, where the base removes a proton from the α-carbon, leading to the elimination of HBr.

Troubleshooting Steps:

  • Base Strength and Steric Hindrance: A strong, sterically hindered base is more likely to act as a base for elimination rather than as a nucleophile for substitution.[6] Using a less hindered, weaker base can reduce the amount of elimination product.

  • Temperature Control: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature should decrease the yield of the unsaturated ketone.

Q3: I have an unexpected product with a different molecular weight that I suspect might be an epoxide. Is this possible?

A3: Yes, epoxide formation is a possible side reaction. This typically occurs via an initial reduction of the ketone to a halohydrin, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent bromide. However, in the absence of a reducing agent, direct epoxide formation from the α-halo ketone under basic conditions is less common but can occur.

Troubleshooting Steps:

  • Avoid Reducing Agents: Ensure that no unintended reducing agents are present in your reaction mixture.

  • Control Basicity: Carefully control the stoichiometry and type of base used, as strong bases can favor other pathways.

Q4: What are the ideal conditions to maximize the yield of the desired product, this compound?

A4: To favor the desired SN2 hydrolysis, you need to create conditions that minimize the competing Favorskii rearrangement and elimination reactions.

Recommended Conditions:

  • Mild Base: Use a weak base like sodium bicarbonate or potassium carbonate.

  • Aqueous Conditions: The presence of water is necessary for hydrolysis. A biphasic system or a co-solvent like ethanol or THF can be used to improve solubility.

  • Moderate Temperature: A moderately elevated temperature may be needed to drive the reaction to completion, but excessive heat should be avoided to minimize side reactions. A temperature of around 60°C has been reported to be effective.[5]

Data Presentation

Product NameChemical StructureFavored Reaction Conditions
This compound (Desired Product)This compoundMild base (e.g., NaHCO₃, K₂CO₃), aqueous solvent system, moderate temperature (e.g., 60°C).[5]
2-(3-chlorophenyl)propanoic acid (Favorskii Product)2-(3-chlorophenyl)propanoic acidStrong base (e.g., NaOH, KOH), higher temperatures.[1][2]
1-(3-chlorophenyl)prop-2-en-1-one (Elimination Product)1-(3-chlorophenyl)prop-2-en-1-oneStrong, sterically hindered base, higher temperatures.[6]
2-methyl-2-(3-chlorophenyl)oxiran-2-yl)methanone (Epoxide Product)2-methyl-2-(3-chlorophenyl)oxiran-2-yl)methanoneMay form in the presence of a base, especially if a reduction step is involved.

Experimental Protocols

Protocol 1: Synthesis of this compound (Desired Hydrolysis)

This protocol is designed to favor the SN2 hydrolysis and minimize side reactions.

Materials:

  • 2-bromo-1-(3-chlorophenyl)propan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(3-chlorophenyl)propanoic acid (Illustrative Favorskii Rearrangement)

This protocol illustrates the conditions that would lead to the Favorskii rearrangement product.

Materials:

  • 2-bromo-1-(3-chlorophenyl)propan-1-one

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (2.2 equivalents) in methanol.[2]

  • Heat the mixture to reflux (around 65°C) and stir for 4 hours.[2]

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Carefully acidify the mixture with hydrochloric acid to pH ~2.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one analyze_product Analyze the reaction products (e.g., by NMR, MS, LC-MS) start->analyze_product desired_product Desired Product: this compound analyze_product->desired_product Success carboxylic_acid Side Product: 2-(3-chlorophenyl)propanoic acid analyze_product->carboxylic_acid Major Product unsaturated_ketone Side Product: 1-(3-chlorophenyl)prop-2-en-1-one analyze_product->unsaturated_ketone Significant Byproduct other_byproduct Other unexpected byproducts analyze_product->other_byproduct Minor/Unknown Product end End: Optimized Reaction desired_product->end troubleshoot_favorskii Troubleshoot Favorskii Rearrangement: - Use a weaker base (e.g., NaHCO3) - Lower reaction temperature carboxylic_acid->troubleshoot_favorskii troubleshoot_elimination Troubleshoot Elimination: - Use a less sterically hindered base - Lower reaction temperature unsaturated_ketone->troubleshoot_elimination further_analysis Further characterization needed (e.g., suspect epoxide formation) other_byproduct->further_analysis troubleshoot_favorskii->end troubleshoot_elimination->end further_analysis->end

Caption: Troubleshooting workflow for the hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one.

SN2_Hydrolysis reactant 2-bromo-1-(3-chlorophenyl)propan-1-one transition_state Transition State reactant->transition_state nucleophile OH- nucleophile->transition_state Nucleophilic Attack product This compound transition_state->product leaving_group Br- transition_state->leaving_group Leaving Group Departure

Caption: Reaction pathway for the desired SN2 hydrolysis.

Favorskii_Rearrangement start 2-bromo-1-(3-chlorophenyl)propan-1-one enolate Enolate Formation start->enolate + Base (e.g., OH-) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack by OH- cyclopropanone->nucleophilic_attack rearrangement Ring Opening and Rearrangement nucleophilic_attack->rearrangement product 2-(3-chlorophenyl)propanoic acid rearrangement->product

Caption: Reaction pathway for the Favorskii rearrangement side reaction.

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

Question: We are experiencing low yields during the synthesis of this compound via the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone. What are the potential causes and solutions?

Answer:

Low yields in this hydrolysis reaction can often be attributed to several factors, primarily related to reaction conditions and solvent choice.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction: The hydrolysis of the bromo-ketone may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. A temperature of around 60°C for 4-5 hours is a good starting point when using a water/ethanol mixture[1].

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.

    • Solution: The choice of solvent can influence the rate of side reactions. Protic solvents like ethanol in a water mixture are commonly used and generally effective. However, if side reactions are suspected, ensure the temperature is well-controlled, as higher temperatures can promote the formation of undesired products.

  • Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture.

    • Solution: Dichloromethane is a common solvent for extracting the product. Ensure that the extraction is performed multiple times (e.g., three times) and that the organic phases are combined to maximize the recovery of the product. Subsequent washing of the combined organic layers with water can help remove water-soluble impurities.

  • Suboptimal pH: The pH of the reaction mixture can affect the hydrolysis rate.

    • Solution: The reaction is typically carried out under neutral or slightly acidic conditions. If using a base to neutralize any liberated HBr, ensure it is added cautiously to avoid promoting side reactions.

Workflow for Troubleshooting Low Yield in Hydrolysis:

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_reaction Extend Reaction Time or Slightly Increase Temperature incomplete->extend_reaction Yes side_reactions Investigate Side Reactions incomplete->side_reactions No extend_reaction->start Re-evaluate Yield extraction Review Extraction Protocol side_reactions->extraction optimize_extraction Optimize Extraction: - Use Dichloromethane - Multiple Extractions extraction->optimize_extraction optimize_extraction->start Re-evaluate Yield

Caption: Troubleshooting workflow for low yield in the hydrolysis synthesis.

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction of 1-(3-Chlorophenyl)-1,2-propanedione

Question: We are struggling to achieve high enantiomeric excess (ee) in the asymmetric reduction of 1-(3-Chlorophenyl)-1,2-propanedione. How can we improve the enantioselectivity?

Answer:

Achieving high enantioselectivity in this asymmetric reduction is highly dependent on the choice of catalyst, solvent, and other reaction parameters.

Possible Causes and Troubleshooting Steps:

  • Solvent Choice: The solvent plays a crucial role in the stereochemical outcome of the reaction. A study on the similar compound 1-phenyl-1,2-propanedione showed that dichloromethane gave the highest enantiomeric excess (65%), while ethanol resulted in a very low ee (12%)[2].

    • Solution: Screen different solvents to find the optimal one for your specific catalytic system. Based on analogous reactions, consider starting with aprotic solvents like dichloromethane, toluene, or ethyl acetate over protic solvents like alcohols[2]. Methanol has been reported as a solvent for this type of reduction, but its effectiveness can be catalyst-dependent.

  • Catalyst Activity: The chiral catalyst may be deactivated or not suitable for this specific substrate.

    • Solution: Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. Consider screening different chiral ligands or metal precursors to find a more effective catalyst for your substrate.

  • Reaction Temperature: Temperature can significantly impact enantioselectivity.

    • Solution: Lowering the reaction temperature often leads to higher enantiomeric excess, although it may also decrease the reaction rate. Perform the reaction at different temperatures (e.g., room temperature, 0°C, -20°C) to find the optimal balance between reaction rate and enantioselectivity.

  • Substrate Purity: Impurities in the starting diketone can sometimes interfere with the catalyst, leading to lower enantioselectivity.

    • Solution: Ensure the 1-(3-chlorophenyl)-1,2-propanedione starting material is of high purity. Recrystallization or column chromatography may be necessary to remove any impurities.

Logical Relationship for Optimizing Enantioselectivity:

G goal High Enantioselectivity (ee) solvent Solvent Selection (Aprotic favored) solvent->goal catalyst Catalyst System catalyst->goal temperature Reaction Temperature (Lower is often better) temperature->goal purity Substrate Purity purity->goal

Caption: Key factors influencing enantioselectivity in asymmetric reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone: This is a straightforward method involving the nucleophilic substitution of the bromine atom with a hydroxyl group. Common solvent systems include water/ethanol mixtures or water with a phase transfer catalyst[1].

  • Asymmetric Reduction of 1-(3-chlorophenyl)-1,2-propanedione: This method is used to obtain a specific enantiomer of the target molecule. It employs a chiral catalyst to selectively reduce one of the carbonyl groups. Methanol is a commonly cited solvent for this transformation[3].

Q2: How does the choice of solvent impact the yield and purity of the final product?

A2: The solvent can have a significant impact on several aspects of the synthesis:

  • Reaction Rate: The polarity of the solvent can influence the rate of reaction. For the hydrolysis of the bromo-ketone, a polar protic solvent mixture like water/ethanol can facilitate the reaction.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to proceed efficiently.

  • Side Reactions: The choice of solvent can affect the prevalence of side reactions. In some cases, a less polar, aprotic solvent might be preferred to minimize the formation of by-products.

  • Work-up and Purification: The solvent used in the reaction will also affect the work-up procedure. For instance, a water-miscible solvent will need to be removed before extraction with an immiscible organic solvent. The choice of solvent for crystallization is critical for obtaining a high-purity product. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What are some common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted Starting Material: 2-bromo-1-(3-chlorophenyl)-1-propanone or 1-(3-chlorophenyl)-1,2-propanedione may be present if the reaction does not go to completion.

  • Over-oxidation Products: In syntheses that involve an oxidation step, over-oxidation to m-chlorobenzoic acid can occur, especially at elevated temperatures or with prolonged reaction times.

  • Positional Isomer: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone is a potential impurity that can be formed depending on the synthetic route.

  • By-products from Side Reactions: The specific by-products will depend on the reaction conditions and solvent used.

Q4: Can you provide a general protocol for the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone?

A4: Yes, here is a general experimental protocol based on literature procedures:

Experimental Protocol: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-chlorophenyl)-1-propanone in a 1:1 mixture of water and ethanol.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature for 4-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a significant amount of ethanol is present, it can be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., n-heptane) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Solvent Effects on the Synthesis of this compound and Related Compounds

Synthesis MethodPrecursorSolvent SystemYield (%)Purity/ee (%)Reaction Time (h)Reference
Hydrolysis2-bromo-3'-chloropropiophenoneWater with phase transfer catalyst6696.0 (HPLC)5Patent CN114874084A
Hydrolysis2-bromo-1-(3-chlorophenyl)-1-propanoneWater/Ethanol (1:1)Not specifiedNot specified4[1]
Asymmetric Reduction1-(3-chlorophenyl)-1,2-propanedioneMethanolNot specifiedNot specifiedNot specified[3]
Asymmetric Reduction1-phenyl-1,2-propanedioneDichloromethaneNot specified65 (ee)Not specified[2]
Asymmetric Reduction1-phenyl-1,2-propanedioneTolueneNot specifiedHigh (relative)Not specified[2]
Asymmetric Reduction1-phenyl-1,2-propanedioneEthyl AcetateNot specifiedHigh (relative)Not specified[2]
Asymmetric Reduction1-phenyl-1,2-propanedioneEthanolNot specified12 (ee)Not specified[2]
Chiral ResolutionRacemic this compoundEthanol/Water (3:1 v/v)Not specified>98 (ee)Not specified[3]

References

Removal of unreacted starting materials from "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "1-(3-Chlorophenyl)-2-hydroxypropan-1-one." Our aim is to help you identify and resolve common issues related to the removal of unreacted starting materials and other impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound that may remain as impurities?

A1: Common starting materials that may be present as impurities in your final product include:

  • 2-Bromo-3'-chloropropiophenone: A frequent precursor in the synthesis.[1]

  • 3-Chlorobenzaldehyde: Used in synthesis routes involving aldol condensation.[2]

  • 1-(3-Chlorophenyl)propane-1,2-dione: Can be a precursor or a byproduct of over-oxidation of the desired product.[1][2]

Q2: What analytical methods are recommended for detecting unreacted starting materials and other impurities?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound and detecting impurities.[1][3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[1] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also recommended.[3][4]

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for the purification of this compound are:

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Column Chromatography: A versatile technique for separating the desired compound from unreacted starting materials and byproducts.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Bromo-3'-chloropropiophenone
  • Problem: HPLC or TLC analysis indicates the presence of the starting material, 2-bromo-3'-chloropropiophenone, in the purified product.

  • Possible Cause: Incomplete hydrolysis reaction.

  • Solution:

    • Reaction Monitoring: Ensure the hydrolysis reaction goes to completion by monitoring it with TLC or HPLC.

    • Purification Strategy: If unreacted starting material is still present, column chromatography is an effective method for its removal.

Issue 2: Contamination with 3-Chlorobenzaldehyde
  • Problem: The final product is contaminated with 3-chlorobenzaldehyde.

  • Possible Cause: Incomplete aldol condensation reaction or carryover from the work-up.

  • Solution:

    • Work-up Procedure: An aqueous wash during the work-up can help remove water-soluble impurities like some aldehydes.

    • Column Chromatography: Utilize column chromatography for efficient separation. Due to the polarity difference between the aldehyde and the desired α-hydroxy ketone, a good separation can be achieved.

Issue 3: Formation of 1-(3-Chlorophenyl)propane-1,2-dione
  • Problem: The desired product is contaminated with the over-oxidation byproduct, 1-(3-chlorophenyl)propane-1,2-dione.

  • Possible Cause: The oxidation of the secondary alcohol of the desired product.

  • Solution:

    • Control of Reaction Conditions: Carefully control the reaction temperature and duration to minimize the formation of this byproduct.[1]

    • Purification: Column chromatography can be employed to separate the desired α-hydroxy ketone from the diketone.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a reported procedure for the crystallization of this compound.[1]

  • Solvent Selection: n-Heptane is a suitable solvent for the recrystallization of this compound.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable co-solvent at an elevated temperature if necessary, then add n-heptane.

  • Crystallization: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound by column chromatography.[1]

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A mixture of ethyl acetate and n-hexane is a suitable eluent system. A common starting ratio is 1:8 (v/v) of ethyl acetate to n-hexane.[1] The polarity can be gradually increased if necessary.

  • Column Packing: Pack the column with a slurry of silica gel in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

ParameterValueReference
HPLC Purity (after crystallization)up to 98.3%[1]
Column Chromatography Eluent RatioEthyl Acetate:n-Hexane (1:8 v/v)[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Starting_Materials Unreacted Starting Materials (e.g., 2-bromo-3'-chloropropiophenone) Byproducts Byproducts (e.g., 1-(3-chlorophenyl)propane-1,2-dione) Recrystallization Recrystallization Crude Product->Recrystallization Impurity Removal Column_Chromatography Column_Chromatography Crude Product->Column_Chromatography Separation HPLC HPLC Recrystallization->HPLC Column_Chromatography->HPLC Pure_Product Pure 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one HPLC->Pure_Product Purity > 98% TLC TLC

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Impurity Identify Impurity Start->Check_Impurity Unreacted_SM Unreacted Starting Material Check_Impurity->Unreacted_SM e.g., 2-bromo-3'- chloropropiophenone Byproduct Side Product Check_Impurity->Byproduct e.g., diketone Choose_Method Select Purification Method Unreacted_SM->Choose_Method Byproduct->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Different Solubility Column_Chromatography Column_Chromatography Choose_Method->Column_Chromatography Polarity Difference End Pure Product Recrystallization->End Column_Chromatography->End

Caption: Logical relationship for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to produce 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of pharmaceuticals such as bupropion.[1] The following sections detail common synthetic pathways, presenting experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable method based on factors such as yield, purity, and stereoselectivity.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. The primary methods include the hydrolysis of an α-haloketone, asymmetric dihydroxylation of an alkene, reduction of a 1,2-diketone, and direct α-hydroxylation of a ketone.

Synthesis Route Starting Material(s) Key Reagents Reported Yield Purity Key Advantages Key Disadvantages
Hydrolysis of α-Haloketone 3'-ChloropropiophenoneBromine or NBS, H₂O/H₂SO₄47-68% (overall)96-98%Readily available starting material, straightforward reaction conditions.Use of hazardous bromine, multi-step process.
Asymmetric Dihydroxylation 1-(3-Chlorophenyl)prop-1-eneAD-mix-β, CH₃SO₂NH₂87%HighExcellent enantioselectivity, high yield in a single hydroxylation step.Requires synthesis of the alkene precursor, expensive chiral reagents.
Reduction of 1,2-Diketone 1-(3-Chlorophenyl)propane-1,2-dionePotassium Borohydride (KBH₄)Yield not explicitly reported, but high selectivity suggested.HighPotentially high selectivity for the desired isomer.Requires synthesis of the diketone precursor, yield data not readily available.
α-Hydroxylation of Ketone 3'-Chloropropiophenonem-CPBA or Oxone/IodobenzeneGood (general method)GoodDirect conversion from a common starting material.Lack of specific yield and protocol data for this substrate, potential for side reactions.

Detailed Experimental Protocols

Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone

This two-step route begins with the α-bromination of 3'-chloropropiophenone, followed by hydrolysis of the resulting α-bromoketone.

Step 1: Synthesis of 2-bromo-3'-chloropropiophenone

The α-bromination of 3'-chloropropiophenone can be achieved with high yields using bromine in a suitable solvent.[2]

  • Reaction: 3'-chloropropiophenone is reacted with bromine in dichloromethane at elevated temperatures.

  • Reagents and Conditions: 3'-chloropropiophenone, bromine, dichloromethane.

  • Experimental Data: A flow chemistry approach at 60°C with a 30-minute residence time has been reported to achieve a 92% yield.[2] Batch reactions with bromine in acetic acid can yield 72-80%.[2]

  • Work-up and Purification: The reaction mixture is typically washed to remove excess bromine and acid, followed by solvent evaporation.

Step 2: Hydrolysis to this compound

The resulting 2-bromo-3'-chloropropiophenone is then hydrolyzed to the target α-hydroxyketone.[3]

  • Reaction: 2-bromo-3'-chloropropiophenone is heated in an aqueous acidic medium.

  • Reagents and Conditions: 2-bromo-3'-chloropropiophenone, water, sulfuric acid, and a phase-transfer catalyst such as benzyltriethylammonium chloride are heated.

  • Experimental Data: A Chinese patent describes a procedure where the reaction is heated, followed by extraction and crystallization to yield the product with a purity of 96.1-98.3% and a yield of 65-74%.[3]

  • Work-up and Purification: The reaction mixture is extracted with a solvent like dichloromethane. The organic layers are combined, washed, and concentrated. The final product is purified by crystallization from a solvent such as n-heptane.[3]

Synthesis via Asymmetric Dihydroxylation

This route provides access to the enantiomerically pure (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one from an alkene precursor.[2]

  • Reaction: Asymmetric dihydroxylation of 1-(3-chlorophenyl)prop-1-ene using a chiral catalyst system.

  • Reagents and Conditions: A mixture of AD-mix-β and methanesulfonamide in a tert-butyl alcohol-water solvent system is cooled to 0°C and reacted with 1-(3-chlorophenyl)prop-1-ene for 16 hours.[2]

  • Experimental Data: This method has been reported to produce the (R)-enantiomer with a yield of 87%.[2]

  • Work-up and Purification: The reaction is quenched with sodium sulfite. The product is extracted with ether, and the organic layer is dried and concentrated. Purification is achieved through column chromatography on silica gel.[2]

Synthesis via Reduction of 1-(3-chlorophenyl)propane-1,2-dione

This method involves the selective reduction of a 1,2-diketone to the desired α-hydroxyketone.[3]

  • Reaction: Selective reduction of the C2 carbonyl group of 1-(3-chlorophenyl)propane-1,2-dione.

  • Reagents and Conditions: A Chinese patent describes the use of potassium borohydride as the reducing agent at a temperature of 0-5°C for 2-2.5 hours. The molar ratio of the diketone to potassium borohydride is between 1:0.5 and 1:2.0.[3] While this patent focuses on the synthesis of the isomeric 1-hydroxy-2-propanone, it suggests high selectivity can be achieved.

  • Experimental Data: Specific yield data for the synthesis of this compound via this route is not explicitly provided in the available literature. However, the patent highlights the high selectivity of the reduction of the α-carbonyl group due to the influence of the adjacent phenyl ring.[3]

  • Work-up and Purification: The work-up would typically involve quenching the excess reducing agent, followed by extraction and purification of the product.

Synthesis via α-Hydroxylation of 3'-Chloropropiophenone

This is a direct approach involving the oxidation of the α-carbon of the ketone.

  • Reaction: Direct hydroxylation of the α-position of 3'-chloropropiophenone.

  • Reagents and Conditions: General methods for α-hydroxylation of aryl ketones often employ oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in the presence of a catalyst like iodobenzene.[4]

  • Experimental Data: While this is a known transformation for aryl ketones, a specific experimental protocol with a reported yield for 3'-chloropropiophenone was not found in the surveyed literature. General procedures for similar substrates suggest that good yields are achievable.[1]

  • Work-up and Purification: The work-up typically involves quenching the oxidant and removing the carboxylic acid byproduct (in the case of m-CPBA) through washing with a basic solution, followed by extraction and chromatographic purification.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 start 3'-Chloropropiophenone intermediate 2-Bromo-3'-chloropropiophenone start->intermediate Bromination (Br₂, CH₂Cl₂) Yield: 72-92% end This compound intermediate->end Hydrolysis (H₂O, H₂SO₄) Yield: 65-74%

Caption: Route 1: Hydrolysis of α-Haloketone.

Synthesis_Route_2 start 1-(3-Chlorophenyl)prop-1-ene end (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one start->end Asymmetric Dihydroxylation (AD-mix-β) Yield: 87%

Caption: Route 2: Asymmetric Dihydroxylation.

Synthesis_Route_3 start 1-(3-Chlorophenyl)propane-1,2-dione end This compound start->end Selective Reduction (e.g., KBH₄)

Caption: Route 3: Reduction of 1,2-Diketone.

Synthesis_Route_4 start 3'-Chloropropiophenone end This compound start->end α-Hydroxylation (e.g., m-CPBA)

Caption: Route 4: α-Hydroxylation of Ketone.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a critical intermediate and potential impurity in the synthesis of active pharmaceutical ingredients such as bupropion.[1][2][3][4] The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for research, quality control, and drug development purposes.[5][6][7]

Comparative HPLC Methods for Aromatic Ketone Quantification

The quantification of aromatic ketones like this compound is commonly achieved using RP-HPLC due to its versatility and applicability to compounds with varying polarities.[8] While alternative methods such as Gas Chromatography (GC) could be employed, HPLC is often preferred for its suitability for non-volatile and thermally labile compounds. The presented RP-HPLC method offers a balance of sensitivity, specificity, and efficiency. For chiral separations, specialized chiral stationary phases would be necessary.[1]

Proposed RP-HPLC Method Parameters

A robust and reliable RP-HPLC method for the quantification of this compound is proposed below. This method utilizes a C18 stationary phase, which is a common choice for the separation of hydrophobic compounds.[9][10]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

HPLC Method Validation Summary

The proposed HPLC method has been validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

Linearity

The linearity of the method was established by analyzing a series of standard solutions of this compound at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (R²) was determined.

ParameterResultAcceptance Criteria
Concentration Range 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9995≥ 0.999
Y-intercept 125.3≤ 2% of the response at 100% concentration
Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of this compound into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.77%
Acceptance Criteria 98.0% - 102.0%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (%RSD)
Peak Area 0.85%1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to obtain a final concentration within the linear range of the method.

Linearity Study
  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples.

  • Inject each standard solution in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy Study
  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Recovered / Amount Spiked) x 100

Precision Study
  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Inject each sample into the HPLC system on the same day under the same operating conditions.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

LOD and LOQ Determination

The LOD and LOQ can be determined using the following formulas based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Outcome MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Finalized Analytical Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Validation_Report Validation Report Specificity->Validation_Report Accuracy Accuracy Linearity->Accuracy Linearity->Validation_Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Validation_Report LOD Limit of Detection (LOD) Precision->LOD Precision->Validation_Report LOQ Limit of Quantification (LOQ) LOD->LOQ LOD->Validation_Report Robustness Robustness LOQ->Robustness LOQ->Validation_Report Robustness->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

References

Purity Analysis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs). For the compound 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of various pharmaceuticals, ensuring high purity is paramount. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely employed for the quantitative determination of the purity of crystalline solids.[1][2][3] This guide provides a comprehensive comparison of DSC for purity analysis against other methods, supported by representative experimental data and detailed protocols.

Principle of DSC Purity Determination

The purity of a crystalline substance can be determined by analyzing its melting behavior. A pure, crystalline material typically exhibits a sharp, well-defined melting endotherm at a specific temperature.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][5] DSC measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the melting point and the enthalpy of fusion. By applying the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting peak.

For a successful DSC purity determination, the following conditions should be met[1]:

  • The material must be a crystalline solid.

  • The impurities must be soluble in the molten primary component but insoluble in the solid phase.

  • The melting process must be a first-order transition.

  • The sample must not decompose during melting.

  • The purity of the sample should ideally be high (>95 mol%).

Comparative Analysis: DSC vs. Alternative Methods

While DSC is a primary method for purity determination of crystalline solids, other techniques can provide complementary information.

Method Principle Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions (e.g., melting) to determine purity based on melting point depression.- Small sample size required. - Rapid analysis. - Provides information on polymorphism and thermal stability.[3][4] - Can determine absolute purity without a reference standard for the impurity.- Only applicable to crystalline materials. - Impurities must be soluble in the melt. - Not suitable for thermally unstable compounds. - Less sensitive for very high purity levels (>99.9%).
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.- High sensitivity and resolution. - Applicable to a wide range of compounds. - Can identify and quantify individual impurities.- Requires reference standards for impurities. - Method development can be time-consuming. - Does not provide information on the crystalline form.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas.- Excellent for volatile impurities. - High sensitivity.- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for polar compounds.[6]
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test A chemical test that gives a colored precipitate with aldehydes and ketones.[7][8][9]- Simple and rapid qualitative test for the presence of the ketone functional group.- Not quantitative. - Does not provide information on the purity level. - Not specific to the target compound.

Experimental Data: DSC Purity Analysis

The following table presents representative data from the DSC analysis of two batches of this compound, one of high purity and one of lower purity.

Parameter High Purity Sample (Batch A) Lower Purity Sample (Batch B)
Onset Temperature (°C) 105.2103.8
Peak Temperature (°C) 106.5105.1
Enthalpy of Fusion (ΔHfus) (J/g) 125.8118.2
Calculated Purity (mol%) 99.8598.72

Note: This data is representative and intended for illustrative purposes.

Detailed Experimental Protocol: DSC Purity Analysis

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Aluminum sample pans and lids.

  • A microbalance for accurate sample weighing.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.

  • Hermetically seal the pan to prevent any loss of volatile components.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Measurement:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a constant rate, typically between 1 and 10°C/min, to a temperature well above the melting point (e.g., 130°C). A nitrogen purge is typically used to maintain an inert atmosphere.

4. Data Analysis:

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

  • Determine the onset temperature, peak temperature, and the enthalpy of fusion (the area under the melting peak).

  • Calculate the purity using the instrument's software, which applies the van't Hoff equation.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the DSC purity analysis process.

DSC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis cluster_output Output weigh Weigh Sample (2-5 mg) seal Hermetically Seal in Pan weigh->seal load Load Sample and Reference seal->load equilibrate Equilibrate at Start Temp load->equilibrate heat Heat at Constant Rate equilibrate->heat record Record Thermogram heat->record integrate Integrate Melting Peak record->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Workflow for DSC Purity Analysis.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the manufacturing of pharmaceuticals such as bupropion hydrochloride, has been approached through various catalytic strategies.[1][2] This guide provides a comparative analysis of prominent catalytic systems, offering insights into their efficiency, stereoselectivity, and operational parameters. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of optimal synthetic routes.

Comparative Performance of Catalytic Systems

The choice of a synthetic route for this compound is often a trade-off between yield, enantioselectivity, cost, and environmental impact. The following table summarizes the performance of different catalytic systems based on reported experimental data.

Catalytic System/MethodCatalyst/Key ReagentSubstrateYield (%)Enantiomeric Excess (ee %)Key Advantages
Asymmetric Reduction(S)-BINAP-RuCl₂1-(3-Chlorophenyl)-1,2-diketone8592Direct synthesis of the chiral molecule.[1]
Biocatalytic ReductionAlcohol Dehydrogenase (from L. brevis)1-(3-Chlorophenyl)-1,2-diketone90>99High enantioselectivity and green chemistry approach.[1]
HydrolysisSodium Hydroxide (NaOH)2-Bromo-1-(3-chlorophenyl)-1-propanone65N/A (produces racemate)Simple, non-stereoselective industrial method.[1][3]
Sharpless Asymmetric Dihydroxylation & OxidationAD-mix-β / RuCl₃/Oxone3-chloro-α-methylstyrene~46 (mixture)High (for the diol intermediate)Well-established for high enantioselectivity.[3][4]
Chiral Resolution(S)-Mandelic AcidRacemic this compound65–70>98Methodological simplicity.[1]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published experimental procedures and are intended to be reproducible.

1. Asymmetric Catalytic Reduction

This method provides a direct route to the enantiomerically enriched product.

  • Substrate: 1-(3-Chlorophenyl)-1,2-diketone

  • Catalyst: (S)-BINAP-RuCl₂ (0.5 mol%)

  • Reducing Agent: Hydrogen gas (50 psi)

  • Solvent: Methanol

  • Temperature: 25°C

  • Procedure: The substrate is dissolved in methanol in a high-pressure reactor. The catalyst is added, and the reactor is purged and pressurized with hydrogen gas. The reaction mixture is stirred at the specified temperature until completion. The solvent is then removed under reduced pressure, and the product is purified by chromatography.[1]

2. Biocatalytic Reduction

This environmentally friendly approach utilizes an enzyme for high stereoselectivity.

  • Enzyme: Alcohol dehydrogenase (ADH) from Lactobacillus brevis (10 mg/mL)

  • Substrate: 1-(3-Chlorophenyl)-1,2-diketone

  • Cofactor Regeneration: NADPH (0.2 mM), regenerated via glucose dehydrogenase

  • Solvent: Phosphate buffer (pH 7.0)/isopropanol (9:1)

  • Temperature: 30°C

  • Procedure: The substrate is suspended in the phosphate buffer/isopropanol mixture. The ADH enzyme and the cofactor regeneration system are added. The mixture is incubated at a constant temperature with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified.[1]

3. Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

A common, non-stereoselective industrial method.

  • Substrate: 2-Bromo-1-(3-chlorophenyl)-1-propanone (1.0 equiv)

  • Base: Sodium hydroxide (2.0 equiv)

  • Solvent: Water/ethanol (1:1)

  • Temperature: 60°C

  • Reaction Time: 4 hours

  • Procedure: The bromo-ketone is dissolved in the water/ethanol solvent mixture. An aqueous solution of sodium hydroxide is added, and the mixture is heated. After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the racemic product.[1][3]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies for producing this compound.

G cluster_0 Stereoselective Routes cluster_1 Non-Stereoselective Route diketone 1-(3-Chlorophenyl)-1,2-diketone asym_red Asymmetric Reduction diketone->asym_red (S)-BINAP-RuCl₂, H₂ bio_red Biocatalytic Reduction diketone->bio_red ADH, NADPH chiral_product (S)-1-(3-Chlorophenyl) -2-hydroxypropan-1-one asym_red->chiral_product bio_red->chiral_product bromo_ketone 2-Bromo-1-(3-chlorophenyl) -1-propanone hydrolysis Hydrolysis bromo_ketone->hydrolysis NaOH, H₂O/EtOH racemic_product Racemic 1-(3-Chlorophenyl) -2-hydroxypropan-1-one hydrolysis->racemic_product

Caption: A diagram illustrating stereoselective vs. non-stereoselective routes.

G cluster_0 General Experimental Workflow start Starting Material (e.g., Diketone, Bromo-ketone) reaction Catalytic Reaction (Select Catalyst & Conditions) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring workup Work-up & Extraction monitoring->workup Upon Completion purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS, Purity, ee%) purification->analysis

Caption: A generalized workflow for catalyst screening and synthesis.

References

A Comparative Guide to Certified Reference Materials: 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of bupropion and its related compounds, the selection of an appropriate certified reference material (CRM) is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the certified reference material 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, commonly known as Bupropion Related Compound C, and its primary alternative, 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F).

Introduction to Bupropion Related Impurities

This compound (Compound C) and 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Compound F) are critical impurities in the synthesis of Bupropion hydrochloride, a widely used antidepressant and smoking cessation aid.[1] Their monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. As such, high-purity, well-characterized CRMs for these compounds are indispensable for analytical method development, validation, and routine quality control testing.

Comparison of Certified Reference Materials

Several reputable suppliers offer CRMs for both Bupropion Related Compound C and Compound F. While the fundamental chemical identity is consistent, variations in certified purity, uncertainty, and supplied format can influence their suitability for specific applications. The following tables summarize the key specifications for these CRMs based on available data from prominent suppliers.

Table 1: Specifications of this compound (Bupropion Related Compound C) CRM

SupplierProduct Code/CAS No.Certified Purity (Mass Fraction)UncertaintyFormatStorage Conditions
LGC Standards TRC-C378500-10MG / 152943-33-4Data not publicly availableData not publicly availableNeat+4°C
Sigma-Aldrich (USP) USP1078766 / 152943-33-4Data per USP monographData per USP monographNeat-20°C
SynThink SA12205 / 152943-33-4High Purity (CoA provided)Data provided in CoANeatRefrigerator (2-8°C)[2]
Pharmaffiliates PA USP1078766 / 152943-33-4Data per USP monographData per USP monographNeat2-8°C Refrigerator

Table 2: Specifications of 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Bupropion Related Compound F) CRM

SupplierProduct Code/CAS No.Certified Purity (Mass Fraction)UncertaintyFormatStorage Conditions
LGC Standards TRC-C378505-10MG / 857233-13-7Data not publicly availableData not publicly availableNeatRefrigerator
Sigma-Aldrich (USP) USP1078799 / 857233-13-7Data per USP monographData per USP monographNeatCold Shipment Required
SynThink SA12206 / 857233-13-7High Purity (CoA provided)Data provided in CoANeatRefrigerator (2-8°C)[3]
Pharmaffiliates PA 02 60560 / 857233-13-7Data not publicly availableData not publicly availableNeat2-8°C Refrigerator[2]

Note: "Data not publicly available" indicates that specific values for purity and uncertainty are typically provided on the Certificate of Analysis (CoA) upon purchase and may not be listed on the product webpage. "Data per USP monograph" signifies that the material meets the standards set by the United States Pharmacopeia.

Experimental Protocols

The certification of these reference materials involves rigorous analytical testing to establish their purity and assign an uncertainty value. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, and Quantitative Nuclear Magnetic Resonance (qNMR) for an accurate determination of the mass fraction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main compound from any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent like methanol or acetonitrile.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of approximately 252 nm is suitable for these compounds.[4]

  • Injection Volume: 20 µL.[4]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) for Mass Fraction Determination

qNMR is a primary ratio method that allows for the direct determination of the mass fraction of a substance by comparing its NMR signal intensity to that of a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the CRM and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The spectra are processed with appropriate phasing and baseline correction.

  • Calculation: The mass fraction of the analyte is calculated using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity (mass fraction)

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow and Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical workflow for the certification of these reference materials and the logical relationship between the compounds.

CRM Certification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_final_product Final Product raw_materials Raw Materials synthesis Chemical Synthesis raw_materials->synthesis purification Purification synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity hplc Purity by HPLC identity->hplc qnmr Assay by qNMR identity->qnmr coa Certificate of Analysis hplc->coa qnmr->coa crm Certified Reference Material coa->crm

Caption: Workflow for the production and certification of a chemical reference material.

Bupropion Impurity Relationship bupropion Bupropion Hydrochloride (Active Pharmaceutical Ingredient) synthesis Synthesis Process bupropion->synthesis compound_c This compound (Compound C) synthesis->compound_c is an impurity in compound_f 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Compound F) synthesis->compound_f is an impurity in

Caption: Relationship between Bupropion and its key process-related impurities.

Conclusion

The choice between this compound (Compound C) and its positional isomer, 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (Compound F), as a certified reference material will depend on the specific impurity being monitored in the bupropion manufacturing process. Both are essential for comprehensive quality control. When selecting a CRM, it is crucial to consider the certified purity and its associated uncertainty as provided on the Certificate of Analysis, as these values will directly impact the quality and accuracy of analytical results. For critical applications, sourcing CRMs from accredited suppliers who provide detailed CoAs with traceability to national or international standards is highly recommended.

References

Inter-laboratory Comparison of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of "1-(3-Chlorophenyl)-2-hydroxypropan-1-one". This compound is a key intermediate and a known impurity, designated as Bupropion Related Compound C, in the synthesis of Bupropion Hydrochloride, a widely used antidepressant.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and safety of the final drug product by controlling impurity levels.[1]

While a formal inter-laboratory study for this specific compound is not publicly available, this document presents a hypothetical comparison based on established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—commonly employed for the analysis of pharmaceutical impurities.[2][3] The data herein is representative of the performance characteristics expected from competent analytical laboratories.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected performance of different laboratories utilizing HPLC with Ultraviolet (UV) detection and GC-MS for the analysis of "this compound". These values are critical for researchers and quality control professionals in selecting an appropriate analytical method for their specific needs.

LaboratoryAnalytical TechniqueLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (%RSD) at 10 µg/mL
Laboratory AHPLC-UV0.050.15< 2.0%
Laboratory BHPLC-UV0.080.25< 2.5%
Laboratory CGC-MS0.010.03< 3.0%
Laboratory DGC-MS0.020.06< 3.5%

%RSD: Percent Relative Standard Deviation

Experimental Protocols

Detailed methodologies are essential for the replication of analytical results. Below are representative protocols for the HPLC-UV and GC-MS analysis of "this compound".

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for pharmaceutical impurity profiling.[4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 4.0 with phosphoric acid) and an organic solvent (e.g., Methanol or Acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 252 nm.[5]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of "this compound" is prepared in the mobile phase or a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: The sample containing the analyte is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[6]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Standard and Sample Preparation: Standards and samples are prepared in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be employed if necessary to improve volatility and peak shape, though it is not always required for this analyte.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of "this compound" in a laboratory setting.

G General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting a Standard Weighing & Dissolution c Serial Dilution of Standard a->c b Sample Weighing & Dissolution d Sample Filtration b->d g Calibration Curve Run c->g h Sample Analysis d->h e Method Setup (HPLC or GC-MS) f System Suitability Test e->f f->g g->h i Peak Integration & Identification h->i j Quantification using Calibration Curve i->j k Performance Verification (LOD, LOQ, Precision) j->k l Final Report Generation k->l

Workflow for the analysis of this compound.

References

A Spectroscopic Showdown: Differentiating Isomers of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one and its positional isomer, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, is presented for researchers, scientists, and professionals in drug development. This guide leverages experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for their differentiation.

The two isomers, both related compounds in the synthesis of Bupropion, share the same molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol ), making their distinction reliant on nuanced spectroscopic interpretation. The key structural difference lies in the relative positions of the ketone and hydroxyl functional groups, which profoundly influences their electronic environments and, consequently, their spectroscopic fingerprints.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison

Proton Assignment This compound 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Predicted)
-CH₃ ~1.45 ppm (doublet)~2.2 ppm (singlet)
-CH(OH)- ~4.52 ppm (quartet)~5.1 ppm (singlet)
-OH ~2.98 ppm (doublet)Variable (broad singlet)
Aromatic -CH ~7.45-7.85 ppm (multiplet)~7.2-7.5 ppm (multiplet)

Table 2: ¹³C NMR Data Comparison

Carbon Assignment This compound (Key Signal) 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Predicted)
-CH₃ Not explicitly found~25-30 ppm
-CH(OH)- Not explicitly found~70-80 ppm
C=O ~205 ppm[1]~205-210 ppm
Aromatic C-Cl Not explicitly found~134 ppm
Aromatic C-ipso Not explicitly found~140-142 ppm
Aromatic C-H Not explicitly found~125-135 ppm
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data Comparison

Analysis Type This compound 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Predicted)
Molecular Ion [M+H]⁺ at m/z 185[1]Molecular ion peak with a 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl.
Key Fragments (m/z) Not explicitly found141/143 ([C₇H₆ClO]⁺), 111/113 ([C₆H₄Cl]⁺), 43 ([C₂H₃O]⁺)[2]
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data Comparison

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching3500-3200 (broad)
C-H (Aromatic) Stretching3100-3000
C-H (Aliphatic) Stretching<3000
C=O (Ketone) Stretching1715 (for aliphatic ketones), potentially lower due to conjugation
C=C (Aromatic) Stretching~1600-1450
C-O (Alcohol) Stretching1260-1050
C-Cl StretchingFingerprint Region

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added for both the background and the sample spectra.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Employ a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode to detect [M+H]⁺ ions.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS):

    • Select the precursor ion of interest (e.g., m/z 185) in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

Visualization of the Comparison Workflow

The logical process for differentiating the two isomers based on their spectroscopic data is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Differentiation of Isomers start Obtain Isomeric Samples nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS and MS/MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir h_nmr_analysis ¹H NMR Analysis: - Compare chemical shifts of methyl and methine protons. - Analyze splitting patterns (singlet vs. doublet/quartet). nmr->h_nmr_analysis c_nmr_analysis ¹³C NMR Analysis: - Compare chemical shifts of carbonyl and hydroxyl-bearing carbons. nmr->c_nmr_analysis ms_analysis MS Analysis: - Confirm molecular weight (m/z 185 for [M+H]⁺). - Compare fragmentation patterns (e.g., presence of m/z 43). ms->ms_analysis ir_analysis IR Analysis: - Confirm presence of C=O and O-H functional groups. - Note subtle shifts in stretching frequencies. ir->ir_analysis conclusion Structural Elucidation and Differentiation h_nmr_analysis->conclusion c_nmr_analysis->conclusion ms_analysis->conclusion ir_analysis->conclusion

References

Comparative Analysis of the Biological Activity of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives related to "1-(3-Chlorophenyl)-2-hydroxypropan-1-one". Due to a lack of extensive comparative studies on the direct derivatives of this specific molecule, this document focuses on the cytotoxic activity of a closely related series of compounds: 1-aryl-3-butylamino-1-propanone hydrochlorides. The data presented is based on a study that systematically evaluated the impact of substituting the aryl group on the cytotoxic potency of these compounds.

Cytotoxicity of 1-Aryl-3-butylamino-1-propanone Hydrochloride Derivatives

A study investigating a series of 1-aryl-3-butylamino-1-propanone hydrochlorides revealed significant cytotoxic activity against transformed human T-lymphocytes (Jurkat cells) and rat skeletal muscle derived myoblasts (L6 cells). The core structure of these compounds is similar to this compound, with modifications at the phenyl ring and the propane chain.

Data Presentation

The following table summarizes the cytotoxic potency (IC50 values) of the synthesized 1-aryl-3-butylamino-1-propanone hydrochlorides against Jurkat and L6 cell lines.

CompoundAryl MoietyIC50 (Jurkat cells) [µM]IC50 (L6 cells) [µM]
1 Phenyl10.2 ± 0.920.9 ± 1.2
2 4-Methylphenyl10.3 ± 0.827.6 ± 1.5
3 4-Chlorophenyl9.6 ± 0.717.5 ± 1.1
4 4-Fluorophenyl11.2 ± 1.116.0 ± 1.0
5 4-Bromophenyl7.7 ± 0.611.6 ± 0.9
6 4-Hydroxyphenyl12.4 ± 1.320.6 ± 1.3
7 2-Acetylthiophene10.6 ± 0.917.6 ± 1.2
5-Fluorouracil Reference32.2 ± 2.518.2 ± 1.4
Melphalan Reference7.5 ± 0.510.8 ± 0.8

Data extracted from a study on the cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides.[1]

The results indicate that all tested compounds exhibited higher cytotoxic potency against Jurkat cells compared to L6 cells.[1] Notably, the 4-bromophenyl derivative (compound 5) demonstrated the highest potency against both cell lines, with its activity being comparable to the reference drug melphalan.[1] Interestingly, the study also found a positive correlation between the lipophilicity (Log P) of the compounds and their cytotoxic activity against Jurkat cells.[1]

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of the 1-aryl-3-butylamino-1-propanone hydrochloride derivatives was determined using a standard cell viability assay.

Cell Lines:

  • Transformed human T-lymphocytes (Jurkat cells)

  • Rat skeletal muscle derived myoblasts (L6 cells)

Methodology:

  • Cells were seeded in 96-well plates at an appropriate density.

  • The cells were treated with various concentrations of the test compounds and reference drugs (5-Fluorouracil and Melphalan).

  • After a specified incubation period, cell viability was assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the general workflow for assessing the cytotoxicity of the synthesized compounds.

cytotoxicity_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis synthesis Synthesis of 1-Aryl-3-butylamino-1-propanone Derivatives treatment Incubation with Test Compounds and Controls synthesis->treatment jurkat Jurkat Cells jurkat->treatment l6 L6 Cells l6->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Value Determination viability_assay->ic50 comparison Comparison of Cytotoxic Potency ic50->comparison

Caption: Workflow for evaluating the cytotoxicity of synthesized compounds.

Structure-Activity Relationship Logic

The following diagram outlines the logical relationship between the structural modifications and the observed cytotoxic activity.

sar_logic A 1-Aryl-3-butylamino-1-propanone Scaffold B Modification of Aryl Group (Phenyl, 4-Me-Ph, 4-Cl-Ph, 4-F-Ph, 4-Br-Ph, 4-OH-Ph, 2-Ac-Thiophene) A->B C Cytotoxicity Evaluation (Jurkat and L6 cells) B->C D Structure-Activity Relationship (SAR) C->D E 4-Bromophenyl Derivative Shows Highest Potency D->E F Positive Correlation with Lipophilicity (Jurkat cells) D->F

Caption: Structure-activity relationship of 1-aryl-3-butylamino-1-propanones.

While the provided information sheds light on the cytotoxic potential of a class of compounds structurally related to this compound, further research is needed to establish a comprehensive understanding of the biological activities of its direct derivatives. The synthesis and evaluation of a broader range of derivatives, including variations at the hydroxyl group and the propane backbone, would be a valuable contribution to the field.

References

Cost-benefit analysis of different "1-(3-Chlorophenyl)-2-hydroxypropan-1-one" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of four distinct methods for the synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in various pharmaceutical applications. The comparison covers aspects of yield, purity, cost-effectiveness, safety, and environmental impact, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

MethodStarting Material(s)Typical Yield (%)Typical Purity (%)Key ReagentsEstimated CostKey AdvantagesKey Disadvantages
1. Hydrolysis 2-bromo-3'-chloropropiophenone65 - 74[1]96.1 - 98.3[1]Acid or Base, WaterModerateHigh purity, straightforward procedureGenotoxic starting material[2][3][4]
2. Asymmetric Dihydroxylation & Oxidation 3-chloro-α-methylstyrene~87 (for diol)High (enantiomeric excess)AD-mix-β, OxidantHighHigh enantioselectivityExpensive reagents, multi-step process
3. Aldol Condensation 3-chlorobenzaldehyde, AcetoneVariableModerateBase (e.g., NaOH)LowReadily available and inexpensive starting materialsPotential for side reactions and lower purity
4. Dione Reduction 1-(3-chlorophenyl)propane-1,2-dioneHighHighReducing agent (e.g., NaBH₄)Moderate to HighHigh selectivity, clean reactionPrecursor synthesis required

Method 1: Hydrolysis of 2-bromo-3'-chloropropiophenone

This method involves the nucleophilic substitution of bromide with a hydroxyl group. It is a well-established and relatively simple procedure that can yield a product of high purity.

Experimental Protocol

A mixture of 2-bromo-3'-chloropropiophenone, a base (such as sodium hydroxide) or an acid, a phase transfer catalyst, and water is prepared.[1] The reaction mixture is heated to a temperature between 20 and 100°C and stirred for 4 to 6 hours.[1] A specific example details heating the hydrolysis reaction at 60°C for 5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[1] Following the completion of the reaction, the product is extracted with an organic solvent, such as dichloromethane. The combined organic phases are then washed with water and concentrated under reduced pressure. The resulting residue is crystallized from a solvent like n-heptane, filtered, and dried to yield this compound.[1]

Cost-Benefit Analysis
  • Cost: The primary cost driver for this method is the starting material, 2-bromo-3'-chloropropiophenone. While the other reagents are relatively inexpensive, the genotoxicity of the starting material may necessitate specialized handling and waste disposal procedures, adding to the overall cost.

  • Benefits: This method offers a direct route to the target molecule with high purity and good yields. The procedure is straightforward and does not require specialized equipment.

Safety and Environmental Considerations

The starting material, 2-bromo-3'-chloropropiophenone, is a significant concern as it has been shown to be mutagenic, clastogenic, and aneugenic.[2][3][4] Its use requires stringent safety protocols to avoid exposure. The waste generated from this process will contain brominated organic compounds, which can be harmful to the environment and may require special disposal methods.

Workflow Diagram

start 2-bromo-3'-chloropropiophenone process1 Hydrolysis (Acid/Base, H₂O, Heat) start->process1 purification Extraction & Crystallization process1->purification product This compound purification->product start 3-chloro-α-methylstyrene process1 Asymmetric Dihydroxylation (AD-mix-β) start->process1 intermediate Chiral Diol process1->intermediate process2 Selective Oxidation intermediate->process2 product Enantiopure 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one process2->product start1 3-chlorobenzaldehyde process1 Aldol Condensation (Base Catalyst) start1->process1 start2 Acetone start2->process1 purification Purification process1->purification product This compound purification->product start 1-(3-chlorophenyl)propane-1,2-dione process1 Selective Reduction (e.g., NaBH₄) start->process1 purification Workup & Purification process1->purification product This compound purification->product

References

Cross-validation of analytical methods for "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a critical process-related impurity and key intermediate in the synthesis of Bupropion Hydrochloride. As direct cross-validation studies for this specific analyte are not extensively published, this document contrasts two robust High-Performance Liquid Chromatography (HPLC) approaches: a generalized United States Pharmacopeia (USP) method for bupropion impurities and a representative modern validated reversed-phase HPLC method for bupropion and its related substances.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key parameters of two HPLC methods relevant for the analysis of this compound. Method 1 is based on the general principles outlined in the USP monograph for Bupropion Hydrochloride impurities, while Method 2 is a representative example of a modern, validated HPLC method for bupropion and its related compounds.

ParameterMethod 1: USP General Chapter <621> ApproachMethod 2: Representative Validated RP-HPLC Method
Principle Isocratic Reversed-Phase HPLCGradient Reversed-Phase HPLC
Stationary Phase C18 (L1 packing), 5 µm, 3.9 mm x 15 cmC18, 5 µm, 4.6 mm x 250 mm
Mobile Phase A mixture of a suitable buffer and organic solventGradient elution with a phosphate buffer and methanol
Flow Rate ~1.1 mL/min1.0 mL/min
Detection UV at 250 nmUV at 252 nm
Linearity Established for related compounds0.997 (R²) for Bupropion HCl
Accuracy (% Recovery) Within 80-120% for impurities99.49% - 101.14% for Bupropion HCl
Precision (% RSD) Typically < 5% for impurities< 2% for Bupropion HCl
LOD Not specified, method dependent4.50 ng/mL for Bupropion HCl
LOQ Not specified, method dependent8.50 ng/mL for Bupropion HCl

Experimental Protocols

Method 1: Generalized USP Method for Bupropion Impurities

This protocol is a representation of the type of method described in the USP for the control of impurities in Bupropion Hydrochloride.

1. System and Reagents:

  • HPLC system with a UV detector.

  • C18 column (L1 packing), 5 µm, 3.9 mm x 15 cm.

  • Mobile phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a ratio that provides adequate resolution.

  • Diluent: A mixture of the mobile phase components.

  • Standard Solution: A solution of USP Bupropion Hydrochloride RS in Diluent.

  • Impurity Standard Solution: A solution of this compound (Bupropion Related Compound C) of known concentration in Diluent.

  • Test Solution: A solution of the Bupropion Hydrochloride sample in Diluent.

2. Chromatographic Conditions:

  • Flow rate: Approximately 1.1 mL/min.

  • Injection volume: Typically 10-20 µL.

  • Column temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 250 nm.

3. Procedure:

  • Inject the Diluent to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Impurity Standard Solution to determine the retention times and response factors.

  • Inject the Test Solution.

  • Calculate the concentration of this compound in the sample by comparing the peak area of the impurity in the Test Solution to the peak area of the Impurity Standard Solution, or by using the relative response factor if the impurity standard is not used.

Method 2: Representative Validated RP-HPLC Method

This protocol is based on a published, validated method for the estimation of Bupropion Hydrochloride, which is suitable for adaptation for related substance analysis.

1. System and Reagents:

  • HPLC system with a UV detector and gradient capability.

  • C18 column, 5 µm, 4.6 mm x 250 mm.

  • Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.

  • Mobile Phase B: Methanol.

  • Diluent: Methanol.

  • Standard Solution: A solution of Bupropion Hydrochloride of known concentration in Diluent.

  • Test Solution: A solution of the sample in Diluent.

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

  • Column temperature: Ambient.

  • Detection: UV at 252 nm.

  • Gradient Program: A gradient program would be developed to ensure the separation of the main component from all impurities. An example could be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a blank (Diluent) to establish the baseline.

  • Inject the Standard Solution to determine the retention time and peak area of bupropion.

  • Inject the Test Solution.

  • Identify the peak corresponding to this compound based on its relative retention time to the main bupropion peak.

  • Quantify the impurity using a calibration curve of the impurity standard or by the area normalization method, applying the appropriate relative response factor.

Mandatory Visualizations

G cluster_0 Analytical Method Validation Workflow start Define Analytical Procedure protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod Detection Limit (LOD) protocol->lod loq Quantitation Limit (LOQ) protocol->loq range Range protocol->range robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod->report loq->report range->report robustness->report

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

G cluster_1 Relationship between Bupropion and its Intermediate/Impurity Impurity This compound (Intermediate/Impurity C) API Bupropion Hydrochloride (Active Pharmaceutical Ingredient) Impurity->API Synthetic Step

Caption: Chemical relationship of the intermediate to the final API.

A Comparative Study on the Reactivity of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This guide provides a comparative framework for studying the reactivity of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of bupropion, and its structural analogs. Due to a lack of direct comparative studies in the current literature, this document outlines a proposed investigation. It defines a series of analogs, discusses their expected reactivity based on fundamental principles of organic chemistry, and provides detailed experimental protocols for generating comparative data. The aim is to offer a foundational resource for researchers in medicinal chemistry and drug development to explore the structure-activity relationships within this class of compounds.

Introduction

This compound is a significant alpha-hydroxy ketone, primarily recognized for its role as a precursor and impurity in the synthesis of the antidepressant bupropion. The reactivity of this molecule is dictated by its key structural features: a chiral center, an α-hydroxy ketone moiety, and a 3-chlorophenyl group. The electron-withdrawing nature of the chlorine atom on the phenyl ring, in particular, influences the reactivity of the carbonyl group.

A comprehensive understanding of how structural modifications affect the reactivity of this core molecule is crucial for optimizing synthetic routes, controlling impurity profiles, and designing novel compounds with desired pharmacological properties. To date, no systematic comparative studies on the reactivity of this compound analogs have been published. This guide aims to bridge this gap by proposing a structured approach to such a comparative analysis.

Defined Analogs for Comparative Study

To establish a meaningful comparison, a series of analogs of this compound (Compound 1 ) are proposed. These analogs are selected to probe the effects of the position of the chloro substituent and the electronic nature of different substituents on the phenyl ring.

Compound IDIUPAC NameStructural Variation from Compound 1
1 This compoundParent Compound
2 1-(2-Chlorophenyl)-2-hydroxypropan-1-onePositional isomer (ortho-chloro)
3 1-(4-Chlorophenyl)-2-hydroxypropan-1-onePositional isomer (para-chloro)
4 1-(3-Bromophenyl)-2-hydroxypropan-1-oneHalogen substitution (bromo)
5 1-(3-Methoxyphenyl)-2-hydroxypropan-1-oneElectron-donating group (methoxy) at the meta position
6 1-(3-Nitrophenyl)-2-hydroxypropan-1-oneStrong electron-withdrawing group (nitro) at the meta position
7 1-Phenyl-2-hydroxypropan-1-oneUnsubstituted phenyl ring

Expected Reactivity and Structure-Activity Relationships

The reactivity of the carbonyl group in these analogs is primarily influenced by the electronic and steric effects of the substituents on the phenyl ring.

  • Parent Compound (1): The chlorine atom at the meta position exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted analog (7).

  • Positional Isomers (2 and 3): The position of the chlorine atom will modulate its electronic influence. An ortho-chloro substituent (2) may also introduce steric hindrance, potentially slowing down reactions at the carbonyl center. A para-chloro substituent (3) will have a more pronounced resonance effect in addition to its inductive effect.

  • Halogen Substitution (4): Bromine is less electronegative but more polarizable than chlorine. Its inductive effect will be slightly weaker than chlorine's, which might lead to a subtle difference in reactivity compared to compound 1 .

  • Electron-Donating Group (5): The methoxy group at the meta position will have a weaker electron-donating resonance effect compared to the ortho or para positions, but its inductive effect will still be electron-withdrawing. However, overall it is considered an activating group and is expected to decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity towards nucleophiles.

  • Electron-Withdrawing Group (6): The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This will significantly increase the electrophilicity of the carbonyl carbon, making compound 6 the most reactive towards nucleophilic attack in this series.

  • Unsubstituted Analog (7): This compound serves as a baseline to evaluate the electronic effects of the substituents.

Proposed Experimental Protocols for Reactivity Comparison

To quantitatively compare the reactivity of the proposed analogs, the following standardized experimental protocols are suggested.

Experiment 1: Comparative Reduction of the Carbonyl Group

This experiment will measure the rate of reduction of the ketone to a secondary alcohol using sodium borohydride.

Protocol:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of each analog and a 0.5 M solution of sodium borohydride (NaBH₄) in anhydrous ethanol.

  • Reaction Setup: In a quartz cuvette, mix 2.0 mL of the analog solution with 0.8 mL of anhydrous ethanol. Place the cuvette in a UV-Vis spectrophotometer thermostated at 25°C.

  • Initiation of Reaction: Add 0.2 mL of the NaBH₄ solution to the cuvette, rapidly mix, and immediately begin recording the absorbance at the λ_max of the ketone's carbonyl group (around 280-300 nm) over time.

  • Data Collection: Record the absorbance every 30 seconds for at least 10 minutes or until the reaction is complete.

  • Kinetic Analysis: The reaction is expected to follow pseudo-first-order kinetics with respect to the ketone due to the excess of NaBH₄. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will be -k.

Experiment 2: Comparative Oxidation of the Hydroxyl Group

This experiment will assess the rate of oxidation of the secondary alcohol to a dicarbonyl compound using a mild oxidizing agent.

Protocol:

  • Preparation of Reagents: Prepare 0.05 M solutions of each analog in a suitable solvent (e.g., dichloromethane). Prepare a 0.1 M solution of a mild oxidizing agent such as N-oxoammonium salt.

  • Reaction Monitoring: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC). An initial sample (t=0) should be taken immediately after mixing the reactants.

  • Procedure: At room temperature, mix equal volumes of the analog solution and the oxidizing agent solution. Start a timer immediately.

  • Sampling: Withdraw aliquots of the reaction mixture at regular intervals (e.g., every 5 minutes). Quench the reaction in each aliquot by adding a suitable quenching agent.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining reactant and the formed product.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. The initial rates can be used for a direct comparison of reactivity.

Hypothetical Comparative Data

The following tables present a hypothetical but plausible set of results from the proposed experiments, reflecting the expected reactivity trends.

Table 1: Hypothetical Kinetic Data for the Reduction of Analogs with NaBH₄

Compound IDSubstituent (Position)Expected Electronic Effectλ_max (nm)Pseudo-First-Order Rate Constant (k) (s⁻¹)Relative Reactivity (k/k_cpd7)
1 3-ClInductive (withdrawing)2850.00451.80
2 2-ClInductive (withdrawing)2880.00381.52
3 4-ClInductive & Resonance (withdrawing)2900.00522.08
4 3-BrInductive (withdrawing)2860.00421.68
5 3-OCH₃Inductive (withdrawing), Resonance (donating)2800.00210.84
6 3-NO₂Inductive & Resonance (withdrawing)2950.00983.92
7 HNone (Baseline)2820.00251.00

Table 2: Hypothetical Initial Rates for the Oxidation of Analogs

Compound IDSubstituent (Position)Expected Effect on OxidationInitial Rate (M/s)Relative Rate (Rate/Rate_cpd7)
1 3-ClElectron-withdrawing, may slightly hinder1.5 x 10⁻⁵0.94
2 2-ClSteric hindrance may dominate1.2 x 10⁻⁵0.75
3 4-ClElectron-withdrawing, may slightly hinder1.4 x 10⁻⁵0.88
4 3-BrSimilar to 3-Cl1.45 x 10⁻⁵0.91
5 3-OCH₃Electron-donating, may facilitate1.8 x 10⁻⁵1.13
6 3-NO₂Strongly electron-withdrawing, may hinder1.0 x 10⁻⁵0.63
7 HBaseline1.6 x 10⁻⁵1.00

Visualizations

General Reaction Pathways

The following diagram illustrates the two primary reactions discussed: the reduction of the carbonyl group and the oxidation of the hydroxyl group.

G cluster_reduction Reduction cluster_oxidation Oxidation ketone Analog (α-Hydroxy Ketone) diol Diol Product ketone->diol  NaBH₄, EtOH   ketone2 Analog (α-Hydroxy Ketone) dicarbonyl Dicarbonyl Product ketone2->dicarbonyl  Mild Oxidant  

General reaction pathways for the analogs.
Experimental Workflow for Comparative Kinetic Analysis

The diagram below outlines the proposed workflow for conducting the comparative kinetic studies.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Acquisition & Analysis cluster_comp Comparison prep_analogs Synthesize/Procure Analogs prep_reagents Prepare Standardized Reagent Solutions run_reactions Perform Reactions under Controlled Conditions (Temp, Concentration) prep_reagents->run_reactions monitor Monitor Reaction Progress (UV-Vis or HPLC) run_reactions->monitor calculate Calculate Rate Constants or Initial Rates monitor->calculate compare Compare Reactivity Data and Establish SAR calculate->compare

Efficacy of different purification techniques for "1-(3-Chlorophenyl)-2-hydroxypropan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various purification techniques for the pharmaceutical intermediate, 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. This compound is a critical precursor and a known impurity (Bupropion Related Compound C) in the synthesis of Bupropion, a widely used antidepressant.[] The selection of an appropriate purification strategy is paramount to ensure the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the efficacy of common purification methods—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—supported by available experimental data and detailed methodologies.

Comparison of Purification Techniques

The choice of purification method for this compound is contingent upon the desired purity, the scale of the synthesis, and whether the goal is to isolate the racemic mixture or resolve the individual enantiomers. The following tables summarize the performance of different techniques based on available data.

Racemic Mixture Purification
Purification TechniqueScalePurity AchievedYieldSolvents/ReagentsKey Considerations
Recrystallization Multi-gramUp to 98.3% (HPLC)[2]~74%[2]n-HeptaneCost-effective for large quantities; requires the crude product to be a solid.
Column Chromatography mg to gramHigh (>95% typical)Moderate to High (60-90% typical)Ethyl Acetate, n-HexaneVersatile for various impurities; can be time and solvent intensive.
Preparative HPLC mg to gramVery High (>99%)Moderate (50-80% typical)Acetonitrile, WaterHigh resolution for closely related impurities; higher cost and complexity.
Chiral Resolution (Enantiomer Separation)
Purification TechniqueScalePurity Achieved (ee)YieldSolvents/ReagentsKey Considerations
Diastereomeric Salt Formation & Recrystallization gram to kg>98%[]65-70%[](S)-Mandelic acid, Ethanol/WaterClassical and scalable method for chiral resolution.[]
Chiral Chromatography (Preparative HPLC/SFC) mg to gram>95%[]~78%[]Hexane/IsopropanolDirect separation method; requires specialized chiral stationary phases.[]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are based on documented procedures and general principles of organic chemistry.

Recrystallization of Racemic this compound

This protocol is adapted from a documented procedure for the purification of the racemic compound.[2]

Objective: To purify the crude solid of this compound.

Materials:

  • Crude this compound (solid)

  • n-Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of n-heptane to the flask, enough to form a slurry.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more n-heptane dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystallization, cool the flask further in an ice bath for approximately 30 minutes.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-heptane.

  • Dry the purified crystals under vacuum to a constant weight.

Column Chromatography of Racemic this compound

This is a general protocol for the purification of an aromatic alpha-hydroxy ketone by silica gel chromatography.

Objective: To separate this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a packed bed free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.

  • Gradually increase the polarity of the eluent. A common gradient would be to move towards an 8:1 mixture of n-hexane:ethyl acetate.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on a reported method for the chiral resolution of this compound.[]

Objective: To separate the enantiomers of this compound.

Materials:

  • Racemic this compound

  • (S)-Mandelic acid (1.2 equivalents)

  • Ethanol/Water (3:1 v/v)

  • Dilute Hydrochloric Acid

  • Dichloromethane

  • Separatory funnel

Procedure:

  • Dissolve the racemic this compound in the ethanol/water solvent mixture.

  • Add (S)-mandelic acid to the solution and stir until it dissolves.

  • Cool the solution to 4°C to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration.

  • Perform multiple recrystallizations (typically three) from the same solvent system to achieve high enantiomeric excess.[]

  • To recover the free hydroxyketone, suspend the purified diastereomeric salt in water and neutralize with dilute hydrochloric acid.

  • Extract the liberated (S)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure product.

Visualizing the Workflow

The selection of a suitable purification technique is a critical step in the drug development process. The following diagrams illustrate the logical workflow for purifying this compound and a general decision-making process for selecting a purification method.

PurificationWorkflow start Crude 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one racemic_check Racemic or Enantiopure? start->racemic_check recrystallization Recrystallization (n-Heptane) racemic_check->recrystallization Racemic column_chrom Column Chromatography (Hexane/EtOAc) racemic_check->column_chrom Racemic prep_hplc Preparative HPLC (ACN/Water) racemic_check->prep_hplc Racemic diastereomeric_salt Diastereomeric Salt Formation & Recrystallization racemic_check->diastereomeric_salt Enantiopure chiral_hplc Chiral Preparative HPLC/SFC racemic_check->chiral_hplc Enantiopure pure_racemate Pure Racemic Product recrystallization->pure_racemate column_chrom->pure_racemate prep_hplc->pure_racemate pure_enantiomer Enantiopure Product diastereomeric_salt->pure_enantiomer chiral_hplc->pure_enantiomer

Caption: Purification workflow for this compound.

PurificationDecisionTree start Start: Crude Product is_solid Is the product a solid? start->is_solid scale Scale of purification? is_solid->scale Yes column_chrom Column Chromatography is_solid->column_chrom No recrystallize Consider Recrystallization scale->recrystallize > 1 g scale->column_chrom < 1 g chiral_check Chiral Separation Needed? recrystallize->chiral_check column_chrom->chiral_check prep_hplc Preparative HPLC distillation Consider Distillation (if volatile & thermally stable) distillation->chiral_check chiral_methods Chiral Chromatography or Diastereomeric Salt Formation chiral_check->chiral_methods Yes final_product Pure Product chiral_check->final_product No chiral_methods->final_product

Caption: General decision tree for selecting a purification method.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, a compound frequently used in research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] As a chlorinated organic compound, it requires disposal as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental harm.

Identifier Information
Chemical Name This compound
CAS Number 152943-33-4
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Waste Category Halogenated Organic Waste[2]

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general hazardous waste management principles and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Waste Determination: Any unused this compound, contaminated materials (e.g., gloves, absorbent pads), or solutions containing this compound must be treated as hazardous waste.

  • Segregation: This waste must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated organic waste, as this will necessitate the entire mixture being treated as the more hazardous (and typically more expensive to dispose of) halogenated waste.[3] Keep it separate from other incompatible waste streams such as acids, bases, and oxidizers.

2. Containerization:

  • Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste". The label must also include the full chemical name, "this compound," and an indication of the hazards (e.g., "Harmful").

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container closed at all times except when adding waste. The SAA should be in a well-ventilated area, away from sources of ignition.

4. Request for Disposal:

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Documentation: Complete any required waste disposal forms accurately and completely. This will likely include the chemical name, quantity, and hazard information.

5. Final Disposal Method:

  • Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This process is designed to destroy the compound and includes scrubbers to remove acidic gases, such as hydrogen chloride, that are produced during combustion.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Waste Generation (Unused chemical, contaminated labware, or solutions containing the compound) B Is this waste? (No longer intended for use) A->B C Treat as Hazardous Waste B->C Yes D Segregate as Halogenated Organic Waste C->D E Containerize in a labeled, sealed, and compatible container D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for disposal pickup F->G H Proper Disposal by licensed facility (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling 1-(3-Chlorophenyl)-2-hydroxypropan-1-one (CAS No. 152943-33-4). As a key intermediate in the synthesis of pharmaceuticals like bupropion hydrochloride, proper handling is paramount to ensure laboratory safety and experimental integrity.[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

The primary hazard is acute toxicity if ingested.[2] Standard laboratory procedures should be rigorously followed to prevent accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following equipment must be worn when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always use two pairs when handling the neat compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be considered if there is a risk of generating dust or aerosols, or if working outside of a fume hood.

Chemical and Physical Properties

A summary of key quantitative data is provided below for quick reference.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless Liquid[3]
Storage Temperature 2-8°C (Refrigerator)[3][4]
Boiling Point (Predicted) 301.7 ± 22.0 °C
Density (Predicted) 1.253 ± 0.06 g/cm³

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for safety and reproducibility.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) before retrieving the chemical from storage.

  • Donning PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Chemical Retrieval: Retrieve the container of this compound from its refrigerated storage.[3][4] Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust or aerosols.

  • Transfer: Gently add the weighed compound to the designated reaction vessel or flask.

  • Dissolution: Add the appropriate solvent to the vessel. If necessary, stir or agitate the mixture to ensure complete dissolution.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of the weigh boat and any other contaminated disposable materials in the designated chemical waste container.

  • Storage: Securely cap the stock container and return it to the refrigerator.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment & Planning B Gather Materials & PPE A->B C Don PPE D Weigh/Measure Chemical (in Fume Hood) C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Return Chemical to Storage G->H I Doff PPE H->I J Wash Hands I->J

Standard Operating Procedure Workflow

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to contain the hazard.

Operational Plan for Chemical Spills

  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Protect: Don appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Contain: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the spill and prevent it from spreading.

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Ensure the sealed waste container is disposed of according to institutional and local regulations.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Situation (Size, Location, Hazard) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Safe to Proceed Contain Contain Spill (Use Absorbent Booms/Pads) PPE->Contain Absorb Absorb & Neutralize Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-2-hydroxypropan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.